4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-11-7-5-3-1-2-4-6-8(7)12-9/h1-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGULVBTUKIEYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397070 | |
| Record name | 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27461-00-3 | |
| Record name | 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H,8H,9H-cycloocta[d][1,3]thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Hantzsch Synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
This document provides an in-depth guide for the synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, a fused heterocyclic compound featuring the medicinally significant 2-aminothiazole scaffold. The 2-aminothiazole core is a privileged structure in drug discovery, forming the basis for numerous pharmaceuticals with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide details a reliable and well-established two-step synthetic route commencing from cyclooctanone, leveraging the classic Hantzsch thiazole synthesis.
The narrative explains the causal relationships behind experimental choices, provides self-validating protocols, and is grounded in authoritative sources to ensure scientific integrity and practical applicability for researchers and drug development professionals.
Synthetic Strategy and Mechanistic Overview
The synthesis of the target molecule is achieved through a two-stage process: (1) the α-bromination of cyclooctanone to generate the key intermediate, 2-bromocyclooctanone, and (2) the subsequent cyclocondensation of this α-haloketone with thiourea, which constitutes the Hantzsch thiazole synthesis.
The Hantzsch Thiazole Synthesis: A Mechanistic Dissection
First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for thiazole synthesis due to its simplicity and high yields.[5][6] The reaction involves the condensation of an α-haloketone with a thioamide; in this case, thiourea is used to produce the 2-amino-substituted thiazole ring.[2]
The mechanism proceeds through several distinct steps:
-
Nucleophilic Substitution (S N 2): The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea on the electrophilic α-carbon of 2-bromocyclooctanone. This displaces the bromide ion, forming an isothiouronium salt intermediate.[5][7][8]
-
Intramolecular Cyclization: Following a series of proton transfers, a nitrogen atom of the intermediate acts as an intramolecular nucleophile, attacking the carbonyl carbon of the former ketone.[5][7][8] This step forges the five-membered ring.
-
Dehydration: The resulting cyclic intermediate, a hydroxy-thiazoline derivative, readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring.[2][7] The formation of this aromatic system is a significant driving force for the reaction.[8]
Experimental Protocol
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. α-Haloketones are lachrymatory, and bromine is highly corrosive and toxic. Thiourea is a suspected carcinogen.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Key Properties |
| Step A: Bromination | |||||
| Cyclooctanone | C₈H₁₄O | 126.20 | 1.0 | (e.g., 12.62 g, 0.1 mol) | Liquid, BP: 195 °C |
| Bromine | Br₂ | 159.81 | 1.0 | (e.g., 5.1 mL, 0.1 mol) | Highly corrosive liquid |
| Acetic Acid | CH₃COOH | 60.05 | - | (Solvent) | Corrosive liquid |
| Step B: Hantzsch Synthesis | |||||
| 2-Bromocyclooctanone | C₈H₁₃BrO | 205.09 | 1.0 | (Product from Step A) | Lachrymatory liquid |
| Thiourea | CH₄N₂S | 76.12 | 1.1 | (e.g., 8.37 g, 0.11 mol) | Solid, Suspected carcinogen |
| Ethanol | C₂H₅OH | 46.07 | - | (Solvent) | Flammable liquid |
| Sodium Carbonate | Na₂CO₃ | 105.99 | - | (For workup) | Solid base |
Part A: Synthesis of 2-Bromocyclooctanone
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.
-
In the flask, dissolve cyclooctanone (1.0 eq.) in glacial acetic acid (approx. 2-3 mL per gram of ketone).
-
Cool the stirred solution in an ice-water bath.
-
Slowly add bromine (1.0 eq.) dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 15 °C. The characteristic red-brown color of bromine should fade as it reacts.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours until the solution is pale yellow.
-
Pour the reaction mixture slowly into a beaker containing cold water (approx. 10 mL per gram of starting ketone).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with water, a 5% sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield crude 2-bromocyclooctanone as a pale yellow oil. This product is often used in the next step without further purification.
Part B: Synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
This protocol is adapted from established Hantzsch synthesis procedures.[5][8][9]
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 2-bromocyclooctanone (1.0 eq.) from Part A and ethanol (approx. 4-5 mL per gram of ketone).
-
To this solution, add thiourea (a slight excess, e.g., 1.1 eq.). Using a slight excess of thiourea is common practice to ensure the complete consumption of the α-haloketone.[8]
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Initially, the product forms as its hydrobromide salt, which may be soluble in the hot ethanol.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a 5-10% aqueous solution of sodium carbonate while stirring.[5] This neutralizes the hydrobromic acid byproduct and deprotonates the thiazolium salt, causing the free base product to precipitate.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the resulting solid product by vacuum filtration using a Buchner funnel.[5]
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts and excess thiourea.[5][8]
-
Allow the solid to air-dry on the funnel, then transfer it to a watch glass to dry completely. A desiccator or vacuum oven can be used to accelerate drying.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Validation and Characterization
The integrity of this protocol relies on the thorough characterization of the final product to confirm its structure and purity. Standard analytical techniques should be employed:
-
Melting Point Determination: A sharp melting range indicates high purity.[5]
-
Thin Layer Chromatography (TLC): To assess product purity and compare it to starting materials.[5]
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton environments, and carbon framework.
-
FT-IR: To identify key functional groups, such as the N-H stretches of the amine and the C=N bond of the thiazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Overall Synthesis Workflow
The entire process, from starting materials to the purified final product, is summarized in the workflow diagram below.
Conclusion
This guide outlines a robust and reproducible method for the synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine using the Hantzsch thiazole synthesis. By providing a detailed mechanistic background, a step-by-step experimental protocol, and clear visualizations, this document serves as a comprehensive resource for chemists. The synthesis leverages readily available starting materials and employs a classic, high-yielding reaction, making it an efficient route to access this valuable heterocyclic scaffold for applications in medicinal chemistry and drug development.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Nevagi, R. J. Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]
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YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). Available from: [Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Available from: [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
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Lab on a Chip (RSC Publishing). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Available from: [Link]
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PubMed. Recent developments of 2-aminothiazoles in medicinal chemistry. (2016-02-15). Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
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ResearchGate. Biological and medicinal significance of 2-aminothiazoles. (2025-08-06). Available from: [Link]
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Spectroscopic analysis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
An In-depth Technical Guide to the Spectroscopic Analysis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. The 2-aminothiazole moiety is a privileged structure known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document details the integrated application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we discuss the underlying principles, predictive analysis of the target molecule's spectral features, detailed experimental protocols, and data interpretation strategies. The causality behind experimental choices is emphasized to provide field-proven insights for researchers, scientists, and drug development professionals. The guide culminates in a validated workflow for unambiguous structural confirmation and purity assessment, ensuring high scientific integrity.
Introduction and Rationale
4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine belongs to the family of fused aminothiazoles. The thiazole ring is a cornerstone in the development of therapeutic agents, valued for its diverse biological activities.[1] The fusion of a cyclooctyl ring introduces a unique three-dimensional conformation and lipophilicity, which can significantly influence pharmacokinetic and pharmacodynamic properties.
Accurate and comprehensive structural characterization is a non-negotiable prerequisite in the drug discovery and development pipeline. It ensures the identity and purity of the synthesized compound, forms the basis for structure-activity relationship (SAR) studies, and is a critical component of regulatory submissions. This guide establishes a self-validating system of spectroscopic techniques designed to provide an unambiguous structural portrait of the title compound.
Foundational Chemistry: A Plausible Synthetic Route
To contextualize the spectroscopic analysis, it is crucial to understand the likely synthetic origin of the molecule. The most common and efficient method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. For the target compound, this would involve the reaction of cyclooctanone with thiourea in the presence of an oxidizing agent like iodine or bromine.
Caption: Integrated workflow for spectroscopic validation.
Summary of Predicted Spectroscopic Data
The following table summarizes the key predicted data points for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, which serve as benchmarks for experimental verification.
| Technique | Parameter | Predicted Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~6.0-7.0 ppm (br s, 2H, -NH₂); ~2.5-3.0 ppm (m, 4H, -CH₂- at C4/C9); ~1.4-2.0 ppm (m, 8H, other -CH₂-) |
| ¹³C NMR | Chemical Shift (δ) | ~169 ppm (C2); ~130-150 ppm (C3a, C9a); ~20-40 ppm (multiple signals for cyclooctyl carbons) |
| FT-IR | Wavenumber (cm⁻¹) | ~3300-3450 (N-H stretch); ~2850-2960 (Aliphatic C-H stretch); ~1610-1640 (C=N stretch) |
| MS (HRMS) | m/z | [M+H]⁺ = 183.0978 (Exact mass for C₉H₁₅N₂S⁺) |
| UV-Vis | λₘₐₓ | ~250-280 nm in ethanol |
Conclusion
The structural elucidation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine requires a multi-faceted spectroscopic approach. By systematically applying NMR (¹H, ¹³C, DEPT), FT-IR, high-resolution MS, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confirm the synthesis of this and structurally related compounds with a high degree of scientific rigor. This analytical validation is the critical first step in exploring the potential of this novel chemical entity in drug discovery and development programs.
References
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. [Link]
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FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. (n.d.). ResearchGate. [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). National Institutes of Health. [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. [Link]
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Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. (2019). The Royal Society of Chemistry. [Link]
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Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). ACS Publications. [Link]
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Simulated UV-Vis absorption spectrum for the best performed of designed thiazole 4. (n.d.). ResearchGate. [Link]
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UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3. (n.d.). ResearchGate. [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central. [Link]
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Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Publications. [Link]
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Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2025). PubMed. [Link]
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A class of carbonic anhydrase II and VII-selective inhibitors. (n.d.). Semantic Scholar. [Link]
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The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. (2007). ResearchGate. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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An In-depth Technical Guide to the NMR and Mass Spectrometric Characterization of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel heterocyclic compound, 4,5,6,7,8,9-hexahydrocycloocta[d]thiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. Instead, it delves into the causality behind experimental choices, offers predictive insights based on analogous structures, and establishes self-validating protocols to ensure data integrity.
Introduction: The Significance of Structural Elucidation
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimicrobial and anticancer agents.[1][2][3][4] The title compound, 4,5,6,7,8,9-hexahydrocycloocta[d]thiazol-2-amine, represents a unique fusion of this critical pharmacophore with a flexible eight-membered carbocyclic ring. Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent biological and pharmacological investigations are built. This guide provides the predictive data and detailed methodologies required to confidently identify and characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach
As of the latest literature survey, specific experimental NMR data for 4,5,6,7,8,9-hexahydrocycloocta[d]thiazol-2-amine has not been published. Therefore, this section provides a predictive analysis based on established chemical shift theory and data from structurally related compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex in the aliphatic region due to the conformational flexibility of the cyclooctene ring. The predicted chemical shifts (in ppm) are summarized below.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale and Comparative Insights |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | The amino protons are expected to be somewhat deshielded and will likely exchange with trace water in the solvent, leading to a broad signal.[5] The exact shift is highly dependent on solvent and concentration. |
| H-4, H-9 | 2.5 - 3.0 | Multiplet (m) | These protons are allylic to the C=C double bond within the thiazole ring and adjacent to the electron-withdrawing sulfur atom, leading to a downfield shift compared to typical aliphatic protons. Their multiplicity will be complex due to coupling with the adjacent methylene groups. |
| H-5, H-6, H-7, H-8 | 1.4 - 2.2 | Complex Multiplets (m) | These methylene protons on the fused cyclooctene ring are expected to resonate in the typical aliphatic region.[5][6][7] Significant signal overlap is anticipated due to the conformational flexibility of the eight-membered ring, resulting in a complex, unresolved multiplet. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide key information regarding the carbon skeleton.
| Carbon Assignment | Predicted δ (ppm) | Rationale and Comparative Insights |
| C-2 (C-NH₂) | 168 - 172 | The carbon of the 2-amino group in a thiazole ring is characteristically found at a very downfield chemical shift due to its direct attachment to two electronegative nitrogen atoms.[8][9] |
| C-3a | 148 - 152 | This quaternary carbon is part of the C=N bond of the thiazole ring and is expected to be significantly deshielded.[8] |
| C-9a | 100 - 105 | As a vinylic carbon in the thiazole ring adjacent to the sulfur atom, its chemical shift is predicted based on data from similar 2-aminothiazole systems.[8][9] |
| C-4, C-9 | 28 - 35 | These aliphatic carbons are adjacent to the thiazole ring and will be slightly downfield compared to the other methylene carbons. |
| C-5, C-6, C-7, C-8 | 22 - 30 | These carbons of the cyclooctane ring are expected in the standard aliphatic range. The potential for multiple signals exists if the ring conformation is locked on the NMR timescale. |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it will allow for clear observation of the -NH₂ protons. Chloroform-d (CDCl₃) is also an option, though the amino protons may exchange more rapidly.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve adequate signal dispersion, particularly for the complex aliphatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass a range of 0 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) should be employed to differentiate between CH, CH₂, and CH₃ groups, which will be invaluable in assigning the aliphatic signals.[10]
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to trace the connectivity of the protons in the cyclooctane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This will correlate each proton with its directly attached carbon, providing definitive assignments for the carbon signals.[10]
-
Mass Spectrometry: Elucidating Fragmentation Pathways
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
| Analysis | Predicted Value (m/z) | Rationale |
| Molecular Formula | C₉H₁₄N₂S | - |
| Monoisotopic Mass | 182.09 | - |
| Nominal Mass | 182 | - |
| [M+H]⁺ (ESI) | 183.10 | Electrospray ionization (ESI) in positive mode is expected to readily protonate the basic amino group, yielding the [M+H]⁺ ion as the base peak.[11][12][13] |
| [M]⁺˙ (EI) | 182.09 | Electron impact (EI) ionization will generate the molecular ion radical cation.[14] |
Predicted Fragmentation Pattern
The fragmentation of 2-aminothiazole derivatives is influenced by the stability of the resulting fragments. The primary fragmentation pathways are expected to involve the fused cyclooctene ring.
-
Retro-Diels-Alder Fragmentation: A common pathway for cyclic systems, the loss of ethylene (C₂H₄, 28 Da) from the molecular ion is plausible.
-
Alkyl Chain Cleavage: Successive loss of alkyl fragments from the cyclooctene ring is expected, leading to peaks at M-28, M-42, M-56, etc.[15][16]
-
Formation of the Thiazole Core: Fragmentation could lead to the stable 2-amino-4-methylthiazole cation or a related species, which would be a prominent ion in the spectrum.
Experimental Protocol for Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: ESI coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Purpose: To obtain a highly accurate mass measurement of the [M+H]⁺ ion. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₉H₁₄N₂S.[17][18]
-
Procedure: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote ionization. Infuse the solution directly into the ESI source.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Technique: ESI coupled to a triple quadrupole or ion trap instrument.
-
Purpose: To induce and analyze the fragmentation of the parent ion.
-
Procedure: Select the [M+H]⁺ ion (m/z 183.1) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions in the second mass analyzer. This will provide experimental validation of the predicted fragmentation pathways.[19][20]
-
Conclusion: A Framework for Characterization
This guide provides a robust framework for the comprehensive NMR and mass spectrometric characterization of 4,5,6,7,8,9-hexahydrocycloocta[d]thiazol-2-amine. By combining predictive data analysis with detailed, best-practice experimental protocols, researchers can confidently elucidate the structure of this novel compound. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing research in medicinal chemistry and drug development.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl 3 , 7 signals (3CH, 4C 4 ). Retrieved from [Link]
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Physicochemical properties of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, a heterocyclic amine featuring a 2-aminothiazole core fused to a cyclooctane ring. Given the scarcity of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established physicochemical principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its molecular characteristics, protocols for experimental determination of its properties, and its potential implications in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2][3] Understanding the physicochemical properties of novel derivatives such as this is a critical step in the evaluation of their therapeutic potential.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any new chemical entity is to establish its core physicochemical properties. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, we can predict these properties by drawing comparisons with the parent 2-aminothiazole and its tetrahydrobenzo[d]thiazol-2-amine analogue.[4][5][6]
Predicted Physicochemical Data Summary
The following table summarizes the predicted physicochemical properties for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. These values are estimated based on the known properties of related structures and computational models.
| Property | Predicted Value | Rationale and Significance in Drug Development |
| Molecular Formula | C | The elemental composition is fundamental for determining molecular weight and for spectroscopic analysis. |
| Molecular Weight | 182.29 g/mol | A low molecular weight is generally favorable for oral bioavailability, aligning with Lipinski's Rule of Five.[7] |
| Appearance | Predicted to be a crystalline solid at room temperature. | The physical state is a primary consideration for formulation and handling. Analogous compounds like 2-aminothiazole are crystalline solids.[4] |
| Melting Point | 100-120 °C | The melting point provides an indication of purity and lattice energy. This prediction is based on the melting point of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are typical for such heterocyclic compounds; decomposition before boiling is also common for related structures.[4] |
| Water Solubility | Moderately Soluble | The 2-aminothiazole moiety is known to be soluble in water.[3] The fused aliphatic ring may decrease solubility compared to the parent compound, but the amine and thiazole nitrogens should allow for sufficient aqueous solubility for biological assays. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | This value predicts the lipophilicity of the molecule. A balanced logP is crucial for membrane permeability and avoiding issues like metabolic instability or poor absorption.[7][8] The fused cyclooctane ring increases lipophilicity compared to 2-aminothiazole. |
| pKa (Acid Dissociation Constant) | 5.0 - 6.0 (for the protonated amine) | The pKa of the 2-aminothiazole core is around 5.3.[9] This value is critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The primary protonation site is expected to be the endocyclic nitrogen of the thiazole ring.[10] |
Structural Elucidation and Spectroscopic Characterization
While experimental spectra for the title compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[5][11][12][13]
-
¹H NMR: The spectrum is expected to show a broad singlet for the -NH₂ protons. The protons on the cyclooctane ring will appear as a series of multiplets in the aliphatic region.
-
¹³C NMR: The spectrum will be characterized by a signal for the C=N carbon of the thiazole ring at a downfield chemical shift. The carbons of the cyclooctane ring will appear in the upfield region.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 183.09. The fragmentation pattern would likely involve the cyclooctane ring.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine, C-H stretching for the aliphatic ring, and C=N stretching for the thiazole ring.[5][13]
Proposed Synthesis Workflow
The synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine can be achieved via the well-established Hantzsch thiazole synthesis.[5][14] This reaction involves the condensation of an α-haloketone with a thiourea.
Caption: Proposed synthetic workflow for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine.
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties, the following experimental protocols are recommended.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard for determining the solubility of a compound in water.
Protocol:
-
Add an excess amount of the compound to a known volume of purified water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand, permitting the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
The determined concentration represents the aqueous solubility of the compound.
Determination of the Partition Coefficient (logP)
The shake-flask method is also the gold standard for experimental logP determination.[7]
Protocol:
-
Prepare a solution of the compound in the aqueous phase (water or buffer).
-
Add an equal volume of n-octanol to the aqueous solution in a sealed flask.
-
Shake the flask vigorously for a set period to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique.
-
Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
Protocol:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place the solution in a temperature-controlled vessel equipped with a pH electrode and a stirrer.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Structure-Property Relationships and Implications for Drug Development
The physicochemical properties of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine have significant implications for its potential as a drug candidate.
Caption: Relationship between molecular structure, properties, and therapeutic potential.
-
Solubility and Absorption: The predicted moderate solubility is a good starting point for oral drug development. Poor solubility can lead to low bioavailability. The 2-aminothiazole core is known to sometimes present solubility challenges in derivatives, making experimental verification crucial.[11]
-
Lipophilicity and Permeability: A balanced logP is essential for the compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier. The fused cyclooctane ring contributes to its lipophilicity.
-
Ionization and Target Interaction: The pKa of the molecule will determine its charge state at physiological pH. This is critical for its interaction with biological targets, as many drug-receptor interactions are driven by electrostatic forces.
Conclusion
4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is a novel compound with a promising structural scaffold for medicinal chemistry applications. While experimental data is limited, this guide provides a robust, predictive framework for its key physicochemical properties based on established principles and data from analogous structures. The provided protocols offer a clear path for the experimental validation of these predictions. A thorough understanding of these properties is a prerequisite for any further investigation into the biological activity and therapeutic potential of this and related molecules.
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Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. RSC Publishing. Available at: [Link]
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Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. National Institutes of Health. Available at: [Link]
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Crystal structure of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
An In-Depth Technical Guide on the Crystal Structure of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural determination of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. While a published crystal structure for this specific molecule is not available in crystallographic databases as of the date of this publication, this document outlines the complete experimental and analytical workflow required to obtain and analyze its single-crystal X-ray structure. By drawing upon established synthetic methodologies and analyzing the crystallographic data of the closely related analogue, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, we provide expert predictions on the expected molecular geometry, supramolecular interactions, and crystallographic parameters. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering a robust, field-proven protocol for the structural elucidation of novel thiazole derivatives.
Introduction and Rationale
Thiazole and its fused-ring derivatives represent a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents.[1] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[2][3][4] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, as revealed by single-crystal X-ray diffraction, are fundamental to understanding structure-activity relationships (SAR), optimizing drug-receptor binding, and guiding rational drug design.
The title compound, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, is an analogue of the well-studied 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, featuring an eight-membered cyclooctane ring fused to the thiazole core instead of a six-membered ring. This modification is expected to significantly influence the molecule's conformational flexibility and its packing in the solid state. Elucidating its crystal structure is therefore a critical step in characterizing this novel compound.
A thorough search of the Cambridge Structural Database (CSD), the world's largest repository of small-molecule crystal structures, did not yield an entry for the title compound.[5] This guide, therefore, serves as a proactive manual, detailing the necessary steps to bridge this knowledge gap.
Part I: Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the 2-aminothiazole moiety. We propose a synthetic route analogous to that used for the six-membered ring counterpart, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.[6] The reaction involves the condensation of an α-haloketone (generated in situ from the ketone and a halogen) with a thiourea derivative.
Caption: Proposed synthetic workflow for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine thiourea (2 equivalents) and iodine (1 eq.).
-
Addition of Ketone: Add cyclooctanone (1 eq.) to the mixture.
-
Reflux: Heat the mixture under reflux at approximately 100°C for 24 hours. The reaction initially forms the hydroiodide salt of the product.
-
Aqueous Workup: After cooling to room temperature, dissolve the reaction mass in hot distilled water. Perform several extractions with diethyl ether to remove unreacted starting materials and elemental iodine.[6]
-
Basification: To the remaining aqueous solution, add a 25% ammonium hydroxide (NH₄OH) solution to deprotonate the hydroiodide salt and precipitate the free amine.[6]
-
Extraction: Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid should be purified, preferably by recrystallization or column chromatography, to obtain material suitable for crystallization experiments.
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires high-purity material and a systematic screening of crystallization conditions.
Protocol for Crystallization Screening:
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., n-hexane, ethanol, chloroform, ethyl acetate, acetonitrile) to identify a solvent in which it is sparingly soluble.
-
Method Application:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent. Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed chamber containing a larger volume of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solution, reducing the solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently, in a refrigerator.
-
For the analogous compound, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, colorless prisms were obtained from an n-hexane solution.[6] This is a logical starting point for the title compound.
Caption: General workflow for single-crystal growth experiments.
Part II: X-Ray Diffraction and Structural Analysis
Once a suitable crystal is obtained, its structure can be determined using single-crystal X-ray diffraction.
Data Collection and Processing
This phase involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.
Caption: Standard workflow for single-crystal X-ray structure determination.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Data is collected using a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα (λ = 0.71073 Å) radiation.[7]
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model. Software such as SHELXTL is commonly used.[7]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]
-
Validation: The final structural model is validated for geometric and crystallographic consistency. A Crystallographic Information File (CIF) is generated, which contains all the information about the crystal structure determination.
Predicted Structural Features and Analysis
Based on the crystal structure of the analogous 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, we can predict key structural features for the title compound.[6]
Molecular Geometry: The thiazole ring is expected to be planar. Key bond lengths within this core should be consistent with the presence of delocalized π-electrons, but with distinct single and double bond character. The exocyclic C-NH₂ bond will have partial double bond character.
-
C=N (endocyclic): ~1.30 - 1.32 Å
-
C-N (endocyclic): ~1.38 - 1.40 Å
-
C=C (endocyclic): ~1.34 - 1.36 Å
The cyclooctane ring is highly flexible and can adopt several low-energy conformations. In the crystal structure of a related cycloocta[c]pyrazole, the eight-membered ring adopts a twisted boat-chair conformation.[7] A similar non-planar conformation is expected for the title compound, which will be a key point of interest in the final structure.
Supramolecular Interactions (Hydrogen Bonding): The 2-amino group is a potent hydrogen bond donor, while the endocyclic thiazole nitrogen atom (N1) is an effective hydrogen bond acceptor. It is highly probable that the molecules will form intermolecular N-H···N hydrogen bonds, linking them into chains or dimers in the crystal lattice.[6] This is a common and stabilizing motif in 2-aminothiazole structures.
Table 1: Predicted Crystallographic and Hydrogen Bond Data (Based on data from the 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine analogue[6])
| Parameter | Predicted Value/Type | Rationale/Comment |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | P2₁/c or similar centrosymmetric | High probability for non-chiral molecules. |
| Z (Molecules/Unit Cell) | 4 | A common value for packing efficiency. |
| Hydrogen Bond Motif | N-H···N | Forms infinite chains or dimers. |
| H···A Distance (Å) | ~2.1 - 2.3 Å | Typical for N-H···N interactions. |
| D···A Distance (Å) | ~3.0 - 3.2 Å | Typical for N-H···N interactions. |
| D-H···A Angle (°) | ~160 - 175° | Indicates a strong, near-linear hydrogen bond. |
Conclusion
While the crystal structure of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine remains to be determined, this guide provides a complete and scientifically grounded roadmap for its synthesis, crystallization, and structural elucidation. By following the detailed protocols and leveraging the predictive insights from closely related known structures, researchers can confidently approach the characterization of this and other novel heterocyclic compounds. The determination of this structure will provide invaluable data on the conformational effects of an eight-membered fused ring and its influence on crystal packing, contributing vital knowledge for the rational design of future thiazole-based therapeutic agents.
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Navigating the Bio-Active Maze: A Technical Guide to the Preliminary Biological Screening of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. As a Senior Application Scientist, the following content is synthesized from established methodologies and field-proven insights to offer a robust and scientifically sound screening cascade. This document is intended for researchers, scientists, and drug development professionals embarking on the characterization of new chemical entities.
Introduction: The Rationale for a Targeted Screening Approach
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The title compound, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, presents a unique scaffold by fusing a thiazole ring with a cyclooctane ring system. This structural novelty necessitates a systematic and multi-faceted preliminary screening approach to elucidate its potential therapeutic value.
The proposed screening cascade is designed to be cost-effective and efficient, prioritizing in vitro assays to rapidly generate foundational data on the compound's bioactivity and potential liabilities.[7][8] This initial phase is critical for making informed " go/no-go " decisions in the early stages of drug discovery.[9]
The Screening Cascade: A Multi-Pronged Investigative Workflow
The preliminary biological screening will be conducted in a tiered approach, beginning with broad spectrum activity assessments and progressing to more specific assays based on initial findings. This workflow is designed to maximize information gain while conserving resources.
Caption: A tiered workflow for the preliminary biological screening of novel compounds.
Phase 1: Broad Spectrum Activity Profiling
The initial phase aims to identify any significant biological activity of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine across three key therapeutic areas where thiazole derivatives have shown promise.
Antimicrobial Activity Screening
Given the prevalence of thiazole-containing antimicrobial agents, a primary screen for antibacterial and antifungal activity is warranted.[1][3][10]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
-
Microorganism Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212), Gram-negative bacteria (e.g., Escherichia coli ATCC 27853, Pseudomonas aeruginosa ATCC 25922), and fungi (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404) will be used.[13] Bacterial and fungal cultures are grown to the logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 27853 | |
| Candida albicans | ATCC 90028 | |
| Aspergillus niger | ATCC 16404 |
Anticancer Cytotoxicity Screening
Many thiazole derivatives have demonstrated potent anticancer activity.[4][5][14][15] A preliminary assessment of cytotoxicity against a panel of human cancer cell lines is a crucial first step. The MTT/MTS assay is a widely used, reliable, and economical colorimetric method for this purpose.[16][17][18]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Data Presentation:
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | |
| A549 | Lung | |
| HCT116 | Colon |
Anti-inflammatory Activity Screening
The anti-inflammatory potential of novel compounds is another key area of investigation, with several in vitro assays available for initial screening.[19][20][21][22][23]
Experimental Protocol: Inhibition of Protein Denaturation Assay
This simple and cost-effective assay uses the inhibition of heat-induced albumin denaturation as a model for protein denaturation seen in inflammation.[19][21]
-
Reaction Mixture Preparation: A reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations is prepared in a phosphate buffer.
-
Heat-Induced Denaturation: The reaction mixtures are incubated at a high temperature (e.g., 72°C) for a set period to induce protein denaturation.
-
Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.
Data Presentation:
| Compound Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| 500 |
Phase 2: Early ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[9][24][25] A combination of in silico and in vitro methods provides a preliminary ADMET profile.[26]
Caption: A simplified workflow for early ADMET profiling.
In Silico ADMET Prediction
Computational tools can provide rapid, initial estimates of a compound's drug-likeness and potential liabilities.[26][27]
Methodology:
The chemical structure of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine will be submitted to various online tools and software (e.g., SwissADME) to predict key physicochemical properties and ADMET parameters.[10]
Data Presentation:
| Parameter | Predicted Value | Compliance |
| Molecular Weight | Lipinski's Rule of 5 | |
| LogP | Lipinski's Rule of 5 | |
| Hydrogen Bond Donors | Lipinski's Rule of 5 | |
| Hydrogen Bond Acceptors | Lipinski's Rule of 5 | |
| Polar Surface Area | ||
| Aqueous Solubility |
In Vitro Metabolic Stability
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its potential in vivo half-life.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: The test compound is incubated with liver microsomes (human, rat) in the presence of NADPH (a cofactor for metabolic enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance are calculated.
Phase 3: Hit Validation and Preliminary Mechanistic Insights
If promising activity is observed in Phase 1, the next step is to validate these "hits" and gain initial insights into their mechanism of action.
Experimental Protocol: Dose-Response and Selectivity Studies
-
Dose-Response Curves: For any active compound, a full dose-response curve will be generated in the relevant assay to accurately determine its potency (e.g., IC50 or MIC).
-
Selectivity Index (for anticancer hits): The cytotoxicity of the compound will be assessed in a non-cancerous cell line (e.g., HEK293) to determine its selectivity for cancer cells over normal cells. The selectivity index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI is desirable.
Conclusion: Charting the Path Forward
This in-depth technical guide outlines a logical and resource-conscious strategy for the preliminary biological screening of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. The data generated from this cascade will provide a critical foundation for subsequent lead optimization, more detailed mechanistic studies, and ultimately, the potential development of a novel therapeutic agent. The key to a successful screening campaign lies in the rigorous execution of these validated assays and the careful interpretation of the resulting data to guide the future direction of the research program.
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In Vitro Cytotoxicity of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, a novel heterocyclic compound belonging to the promising class of thiazole derivatives. While specific data on this particular molecule is emerging, this document synthesizes established methodologies and mechanistic insights from the broader family of thiazole-containing compounds to propose a robust investigational strategy. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and discuss the interpretation of data within the context of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic potential of new chemical entities.
Introduction: The Therapeutic Potential of Thiazole Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 2-aminothiazole moiety, in particular, is a recurring motif in molecules demonstrating significant cytotoxic effects against various cancer cell lines.[3][4] These compounds can induce cell death through diverse mechanisms, such as the disruption of tubulin polymerization, inhibition of crucial kinases like PI3K/Akt/mTOR, and modulation of topoisomerase activity.[5]
The compound of interest, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, features a 2-aminothiazole ring fused with a cyclooctane ring system. This structural configuration suggests a potential for novel interactions with biological targets. A thorough in vitro cytotoxicity assessment is the foundational step in characterizing its therapeutic potential and understanding its mechanism of action.[6][7]
Rationale for In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery.[8][9] They offer a rapid, cost-effective, and high-throughput method to:
-
Quantify Potency: Determine the concentration of the compound required to induce cell death, typically expressed as the half-maximal inhibitory concentration (IC50).[6]
-
Assess Selectivity: Compare the cytotoxic effects on cancerous cell lines versus normal, healthy cell lines to establish a therapeutic window.[7][10]
-
Elucidate Mechanism of Action: Delineate the cellular pathways through which the compound exerts its cytotoxic effects, such as apoptosis or necrosis.[6][8]
A multi-assay approach is crucial for a comprehensive understanding, as different methods measure distinct cellular endpoints.
Experimental Workflow for Cytotoxicity Profiling
A logical and systematic workflow is essential for the accurate evaluation of a novel compound. The following diagram illustrates a typical experimental pipeline for assessing the in vitro cytotoxicity of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific cell lines and laboratory conditions.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[8] Remove the old medium and add the medium containing the test compound. Include vehicle controls (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis vs. Necrosis Determination: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC50 value.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[8]
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD | Doxorubicin (Positive Control) IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] | [Insert Value] |
| HEK293 | Normal Human Embryonic Kidney | 48 | [Insert Value] | [Insert Value] |
Data would be presented as mean ± standard deviation from at least three independent experiments.
A lower IC50 value indicates higher cytotoxic potency. A significantly higher IC50 value in normal cell lines (e.g., HEK293) compared to cancer cell lines suggests selective cytotoxicity, a desirable characteristic for a potential anticancer agent.[7][10]
Potential Mechanisms of Action and Signaling Pathways
Based on the literature for related thiazole derivatives, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine could potentially induce cytotoxicity through several mechanisms.[5][11] A plausible pathway to investigate is the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Caption: A potential intrinsic apoptosis pathway induced by the compound.
This proposed pathway can be investigated by examining the expression levels of key proteins such as Bcl-2 family members and the activation of caspases using techniques like Western blotting.
Conclusion and Future Directions
This technical guide outlines a comprehensive strategy for the in vitro cytotoxic evaluation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. By employing a multi-assay approach that assesses cell viability, membrane integrity, and the mode of cell death, researchers can effectively characterize the compound's cytotoxic profile. Elucidating the underlying mechanism of action will be critical for its further development as a potential therapeutic agent. Future studies should focus on in vivo efficacy and toxicity in preclinical animal models to validate the in vitro findings.
References
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Gaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4789. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity data for the synthesized compounds (4 a‐ 4 j) against HL 60 cell lines. Retrieved from [Link]
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Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 29(1), 233–254. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Retrieved from [Link]
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Ali, M. A., et al. (2025). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Applied Biochemistry and Biotechnology, 197(4), 2383–2396. Retrieved from [Link]
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An In-Depth Technical Guide to the Antimicrobial Potential of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine and its Congeners
Foreword: Navigating the Landscape of Novel Antimicrobials
The escalating crisis of antimicrobial resistance necessitates an unceasing exploration for novel chemical scaffolds with potent and broad-spectrum activity. Among the privileged structures in medicinal chemistry, the 2-aminothiazole moiety has consistently emerged as a cornerstone for the development of diverse therapeutic agents.[1] This guide delves into the antimicrobial potential of a specific, yet lesser-explored derivative, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine . While direct experimental data for this exact molecule is nascent in publicly accessible literature, a robust body of research on structurally related 2-aminothiazole and benzo[d]thiazole derivatives provides a strong predictive framework for its synthesis, biological evaluation, and potential mechanism of action. This document will, therefore, serve as a technical and strategic guide for researchers and drug development professionals interested in exploring this promising class of compounds. We will extrapolate from established knowledge on its congeners to provide a comprehensive roadmap for investigation.
The 2-Aminothiazole Scaffold: A Privileged Motif in Antimicrobial Drug Discovery
The 2-aminothiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen atoms. This scaffold is a recurring motif in a multitude of natural and synthetic compounds endowed with a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The versatility of the 2-aminothiazole core lies in its ability to engage in various non-covalent interactions with biological targets and the synthetic tractability that allows for facile derivatization at multiple positions to modulate its physicochemical and biological properties.
Structure-activity relationship (SAR) studies on diverse libraries of 2-aminothiazole derivatives have revealed that modifications at the 2-amino group, as well as substitutions on the thiazole ring, can profoundly impact their antimicrobial potency and spectrum of activity.[3][4]
Synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine: A Proposed Synthetic Route
While a specific synthetic protocol for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is not extensively documented, its synthesis can be logically extrapolated from the well-established Hantzsch thiazole synthesis, a classical method for the preparation of thiazole rings. The synthesis of the structurally similar 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine provides a direct blueprint.[5] The proposed synthesis involves the reaction of a cyclic α-haloketone with a thiourea derivative.
Proposed Synthetic Pathway:
The synthesis would likely proceed via a two-step process:
-
α-Halogenation of Cyclooctanone: Cyclooctanone is treated with a halogenating agent, such as bromine or sulfuryl chloride, to yield 2-chlorocyclooctanone or 2-bromocyclooctanone.
-
Condensation with Thiourea: The resulting α-halocyclooctanone is then condensed with thiourea. The reaction proceeds through an initial alkylation of the sulfur atom of thiourea, followed by an intramolecular cyclization and dehydration to afford the target compound, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine.
Caption: Proposed Hantzsch-type synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine.
Anticipated Antimicrobial Activity and Spectrum
Based on extensive research into related 2-aminothiazole derivatives, it is hypothesized that 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine will exhibit antimicrobial activity. The spectrum of this activity, whether broad or specific to certain classes of microorganisms, will be contingent on the overall physicochemical properties imparted by the fused cyclooctyl ring.
Antibacterial Potential
Numerous studies have demonstrated the efficacy of 2-aminothiazole derivatives against both Gram-positive and Gram-negative bacteria.[3][6] For instance, certain derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[7] The antimicrobial effect is often influenced by the nature of substituents on the thiazole ring and the 2-amino group.
Antifungal Potential
The 2-aminothiazole scaffold has also been incorporated into compounds with significant antifungal properties.[2] These compounds have been shown to be effective against a range of fungal pathogens, including Candida and Aspergillus species.[3]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 2-aminothiazole derivatives is intricately linked to their structural features. Key SAR insights from the literature suggest that:
-
Lipophilicity: The fusion of the cyclooctyl ring to the thiazole core in 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine will significantly increase its lipophilicity. This property can enhance membrane permeability, a crucial factor for antimicrobial efficacy, but must be balanced to maintain sufficient aqueous solubility.
-
The 2-Amino Group: The unsubstituted 2-amino group is often a critical pharmacophore. However, acylation or substitution of this group can lead to analogues with improved potency and a more favorable therapeutic index.[4]
Experimental Protocols for Antimicrobial Evaluation
To rigorously assess the antimicrobial potential of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, a standardized set of in vitro assays should be employed. The following protocols are fundamental for determining the compound's antimicrobial profile.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.
Step-by-Step Protocol for Broth Microdilution:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 24 hours for most bacteria; 28-35°C for 24-48 hours for fungi).[8]
-
-
Reading the Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC can be ascertained to understand whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Step-by-Step Protocol for MBC/MFC:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-inoculate or spread the aliquot onto an appropriate agar medium that does not contain the test compound.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Reading the Results:
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.
-
Potential Mechanisms of Action
The precise molecular target of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine would need to be elucidated through dedicated mechanistic studies. However, based on the known mechanisms of other antimicrobial thiazole derivatives, several possibilities exist:
-
Inhibition of Cell Wall Synthesis: Some thiazole-containing compounds interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.
-
Disruption of Membrane Integrity: The lipophilic nature of the compound may facilitate its insertion into the microbial cell membrane, leading to depolarization and leakage of cellular contents.
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various essential microbial enzymes, such as DNA gyrase, topoisomerase IV, or enzymes involved in metabolic pathways. For example, some have been proposed as inhibitors of β-ketoacyl-acyl-carrier protein synthase III, an important enzyme in bacterial fatty acid biosynthesis.[3]
-
Inhibition of Biofilm Formation: Many chronic infections are associated with microbial biofilms. Investigating the effect of the compound on biofilm formation would be a valuable secondary screen.
Data Presentation and Interpretation
The antimicrobial activity data for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine should be presented in a clear and concise manner to facilitate comparison with standard antimicrobial agents and other derivatives.
Table 1: Hypothetical Antimicrobial Activity Profile of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 |
| Escherichia coli | ATCC 25922 | 16 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 |
| Candida albicans | ATCC 90028 | 4 | 8 |
| Cryptococcus neoformans | ATCC 208821 | 2 | 4 |
| Ciprofloxacin (Control) | - | 0.5-2 | 1-4 |
| Fluconazole (Control) | - | 1-4 | 2-8 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental values would need to be determined.
Conclusion and Future Directions
While 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine represents a novel and underexplored chemical entity, the wealth of data on the antimicrobial properties of the broader 2-aminothiazole class provides a compelling rationale for its investigation. This guide has outlined a strategic approach for its synthesis, a robust framework for its antimicrobial evaluation, and has contextualized its potential within the existing landscape of thiazole-based drug discovery.
Future research should focus on:
-
Optimized Synthesis and Characterization: Developing a high-yield and scalable synthesis for the target compound and its analogues.
-
Comprehensive Antimicrobial Screening: Evaluating the compound against a broad panel of clinically relevant and drug-resistant pathogens.
-
Cytotoxicity and Selectivity: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Mechanistic Elucidation: Employing biochemical and molecular biology techniques to identify the compound's mechanism of action.
-
Lead Optimization: Synthesizing and evaluating a library of derivatives to improve potency, spectrum, and pharmacokinetic properties.
The exploration of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine and its derivatives holds the promise of uncovering new leads in the critical fight against infectious diseases.
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
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Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]
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Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals. [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Synthesis, in vitro-antimicrobial investigation, molecular docking, and DFT studies of novel bis-thiazole derivatives. Taylor & Francis Online. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. [Link]
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4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. PubMed Central. [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PubMed Central. [Link]
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Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. ACS Publications. [Link]
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Synthesis of new Thiazole Derivatives as Antitumor Agents. ResearchGate. [Link]
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Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One. [Link]
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Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture. [Link]
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Synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][3][4]diazepines as potential antitumor and antifungal agents. PubMed. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]
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A Technical Guide to the De Novo Target Identification and Validation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Abstract
The compound 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine represents a novel chemical entity for which no established biological targets have been documented. This guide provides a comprehensive, technically-grounded framework for the de novo identification and validation of its potential therapeutic targets. We eschew a review of known data and instead present a strategic, multi-pillar workflow designed for drug development professionals and researchers. The methodology integrates computational prediction, direct biochemical validation, and cellular target engagement confirmation. Detailed, field-tested protocols for ligand-based target prediction, Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA) are provided. This document serves as a roadmap for transforming a novel compound from a chemical structure into a validated tool for probing biological systems and a potential starting point for therapeutic development.
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure
The 2-aminothiazole (2-AT) moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active agents.[1][2] This heterocyclic ring system is a key structural feature in clinically approved drugs with diverse mechanisms of action, from the multi-kinase inhibitor Dasatinib, used in oncology, to the anti-inflammatory drug Meloxicam.[1][3] The versatility of the 2-AT core allows it to engage with various protein targets, including kinases, G-protein coupled receptors, and enzymes, making its derivatives perennial subjects of drug discovery campaigns.[4][5]
The subject of this guide, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, presents a unique variation on this theme. It combines the established 2-AT core with a fused cyclooctyl ring—a large, flexible, and lipophilic moiety. This fusion introduces distinct conformational properties not commonly seen in typical 2-AT derivatives, suggesting the potential for novel target interactions and selectivity profiles. Given the absence of published biological data for this specific compound, a systematic and robust strategy for target identification is not just necessary but paramount.
This guide outlines such a strategy, beginning with computational methods to generate hypotheses and progressing through rigorous experimental workflows to validate them.
Part 1: In Silico Target Prediction and Prioritization
With a novel compound, the journey begins not at the lab bench, but with computational analysis. The goal is to leverage existing biochemical data from vast chemical libraries to build a ranked list of plausible protein targets. This approach is both resource-efficient and essential for focusing subsequent experimental efforts.[6][7]
Ligand-Based Target Prediction: The Principle of Similarity
The foundational principle of ligand-based screening is that structurally similar molecules often exhibit similar biological activities.[8] By searching databases for compounds that share the 2-aminothiazole core with our query molecule, we can identify their known protein targets and generate an initial list of hypotheses.
Numerous 2-AT derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[3][5] For instance, Dasatinib targets Abl and Src kinases[5], while other derivatives have shown potent activity against Aurora kinases, EGFR, PI3K/mTOR, and various cyclin-dependent kinases (CDKs).[3][5][9] Therefore, a primary hypothesis is that 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine may function as a kinase inhibitor. Other established target classes for 2-AT compounds include glutaminase (implicated in cancer metabolism) and various receptors involved in inflammation and neurological pathways.[4][10][11]
Structure-Based Target Prediction: Reverse Docking
Complementary to ligand-based methods, structure-based approaches, such as reverse docking, can identify potential targets without relying on known active analogues.[8][12] In this workflow, the 3D structure of our compound is computationally docked against a large library of protein crystal structures (e.g., the Protein Data Bank). Algorithms calculate the binding energy and pose for each protein-ligand pair, and the results are scored and ranked. Targets that consistently rank with high affinity and favorable binding energies become primary candidates for experimental validation.
Target Prioritization
The output from these computational methods will be a list of potential targets. Prioritization is crucial and should be based on a synthesis of factors:
-
Convergence: Do multiple methods (e.g., similarity searching and reverse docking) point to the same target or target family?
-
Scoring Metrics: How strong are the docking scores or similarity coefficients?
-
Therapeutic Relevance: Is the potential target implicated in a disease pathway of interest?
-
Druggability: Does the target possess a well-defined binding pocket amenable to small-molecule modulation?
For the remainder of this guide, we will proceed with a high-priority hypothetical target class identified through this process: Aurora Kinases .
Part 2: Experimental Target Validation Workflows
Computational predictions are merely hypotheses. They must be confirmed through direct, quantitative, and contextually relevant experiments. The following workflow provides a self-validating system, moving from direct biochemical interaction to confirmation of target engagement within a cellular environment.
Workflow for Target Identification and Validation
The overall process follows a logical progression from computational prediction to cellular confirmation.
Caption: Overall workflow for de novo target identification.
Direct Binding Confirmation: Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique that has become a gold standard for quantifying biomolecular interactions in drug discovery.[13][14] It directly measures the binding of an analyte (our compound) to a ligand (the purified target protein) immobilized on a sensor surface.[15] The primary outputs are the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[14]
-
Protein Immobilization:
-
Objective: Covalently attach purified recombinant Aurora Kinase A to a CM5 sensor chip surface.
-
Steps:
-
Equilibrate the system with HBS-EP+ buffer (HEPES buffered saline with EDTA and surfactant P20).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject Aurora Kinase A (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., ~10,000 Response Units) is reached.
-
Deactivate remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes. A reference flow cell is prepared similarly but without protein injection.
-
-
-
Kinetic Titration:
-
Objective: Measure the binding kinetics by injecting a series of concentrations of the compound.
-
Steps:
-
Prepare a dilution series of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in running buffer (e.g., 0.1 nM to 10 µM).
-
Perform a single-cycle kinetics experiment. Inject each concentration sequentially over the protein and reference flow cells for a set association time (e.g., 120 seconds), followed by a final dissociation phase (e.g., 600 seconds) with running buffer alone.
-
Regenerate the surface between cycles if necessary (e.g., a short pulse of a low pH buffer).
-
-
-
Data Analysis:
-
Objective: Determine kinetic constants by fitting the sensorgram data.
-
Steps:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fit will yield values for ka, kd, and KD.
-
-
| Parameter | Value | Unit | Interpretation |
| ka (Association Rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Fast binding of the compound to the target. |
| kd (Dissociation Rate) | 7.5 x 10⁻⁴ | s⁻¹ | Slow dissociation; a stable binding complex. |
| KD (Dissociation Const.) | 5.0 | nM | High affinity , characteristic of a potent interaction. |
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
While SPR confirms biochemical binding, it does not prove that the compound engages its target in the complex milieu of a living cell. CETSA is a powerful technique that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in its native cellular environment.[16][17][18] The principle is that a ligand-bound protein is thermodynamically more stable and will denature and aggregate at a higher temperature than its unbound form.[19][20]
-
Cell Treatment:
-
Objective: Treat intact cells with the compound.
-
Steps:
-
Culture a relevant cell line (e.g., HCT116 human colon cancer cells, which express Aurora Kinase A) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of the compound (e.g., 10 µM) for 1 hour at 37°C.
-
-
-
Thermal Challenge:
-
Objective: Expose the treated cells to a temperature gradient.
-
Steps:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
-
Lysis and Protein Quantification:
-
Objective: Isolate the soluble protein fraction and quantify the target protein.
-
Steps:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and quantify the amount of soluble Aurora Kinase A at each temperature point using a standard protein detection method like Western Blot or an AlphaLISA®.
-
-
-
Data Analysis:
-
Objective: Generate melt curves and determine the thermal shift.
-
Steps:
-
Plot the relative amount of soluble Aurora Kinase A as a function of temperature for both vehicle- and compound-treated samples.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) represents the ligand-induced thermal stabilization.
-
-
| Condition | Melting Temp (Tm) | ΔTm | Interpretation |
| Vehicle (DMSO) | 52.1 °C | - | Baseline thermal stability of Aurora Kinase A. |
| Compound (10 µM) | 58.6 °C | +6.5 °C | Significant stabilization , confirming target engagement in intact cells. |
Part 3: Case Study - Aurora Kinase A as a Therapeutic Target
Aurora Kinase A is a serine/threonine kinase that plays a master regulatory role in cell division, including centrosome maturation and mitotic spindle assembly.[21][22][23] Its overexpression is linked to oncogenic transformation and is a common feature in many human cancers, making it a critical "druggable target".[24][25] An inhibitor of Aurora Kinase A would be expected to cause mitotic arrest and induce apoptosis in rapidly dividing cancer cells.
Signaling Pathway Context
The activation and function of Aurora Kinase A are tightly regulated and involve multiple binding partners and phosphorylation events. A simplified diagram illustrates its central role in mitosis.
Caption: Simplified Aurora Kinase A activation and function pathway.
Functional Validation
The final step is to demonstrate that target engagement translates into a functional cellular outcome. For a kinase inhibitor, this would involve a kinase activity assay. One could measure the phosphorylation of a known Aurora Kinase A substrate (e.g., TACC3) in cells treated with the compound. A dose-dependent decrease in substrate phosphorylation would serve as the ultimate confirmation of the compound's mechanism of action.
Conclusion and Future Directions
This guide has detailed a systematic, multi-step process for the de novo target identification and validation of a novel compound, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. By integrating in silico prediction with rigorous biochemical and cellular assays, we can confidently identify and validate therapeutic targets.
The hypothetical case study presented, identifying Aurora Kinase A as a high-affinity target, provides a clear path forward:
-
Lead Optimization: Systematically modify the compound's structure to improve potency, selectivity, and drug-like properties (ADME/Tox).
-
In Vivo Efficacy Studies: Test the optimized compound in animal models of cancer to determine its therapeutic potential.
-
Biomarker Development: Use the CETSA method to measure target engagement in tumor tissues from treated animals, establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
This framework provides the scientific integrity and logical progression required to advance a novel chemical entity from a mere structure to a promising therapeutic candidate.
References
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research, 30(4), 771-806. Available from: [Link]
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Aris, V. M., et al. (2014). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. Available from: [Link]
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Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12). Available from: [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
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The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. Available from: [Link]
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Khan, I., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. Available from: [Link]
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Wikipedia. (n.d.). Aurora kinase A. Wikipedia. Available from: [Link]
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ResearchGate. (2018). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available from: [Link]
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deNOVO Biolabs. (2024). How does SPR work in Drug Discovery?. deNOVO Biolabs. Available from: [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available from: [Link]
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Dave, R., et al. (2025). Identifying novel drug targets with computational precision. Advances in Pharmacology, 103, 231-263. Available from: [Link]
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Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Available from: [Link]
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Aster, J. C., & Gaut, R. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9). Available from: [Link]
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. Available from: [Link]
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Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Creative Biostructure. Available from: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available from: [Link]
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ResearchGate. (2024). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Available from: [Link]
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Shaw, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2828-2837. Available from: [Link]
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]
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CETSA. (n.d.). CETSA. CETSA. Available from: [Link]
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MDPI. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available from: [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]
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Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Creative Biolabs. Available from: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
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ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. Available from: [Link]
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Al-Amiery, A. A. (2016). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. International Journal of Drug Delivery Technology. Available from: [Link]
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Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. Available from: [Link]
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EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]
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Early, J. V., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 8(10), 2056-2067. Available from: [Link]
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A Methodological Framework for Elucidating the Mechanism of Action of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents with applications ranging from oncology to infectious diseases.[1][2][3] The novel entity, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (referred to herein as CTHA-2), represents an under-explored member of this class, featuring a unique fused cyclooctyl ring system. To date, no public data exists on the specific biological activity or mechanism of action (MoA) of CTHA-2. This guide, therefore, presents a comprehensive, multi-phase strategic workflow designed to systematically identify its molecular target, validate the interaction, and elucidate its functional consequences at the cellular level. This document serves as a technical blueprint for researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities.
Phase 1: Phenotypic Profiling and Hypothesis Generation
Expert Rationale: Before dedicating resources to deep mechanistic studies, it is crucial to first establish a quantifiable biological effect, or phenotype. The broad pharmacological profile of 2-aminothiazole derivatives suggests that CTHA-2 could possess anticancer, antimicrobial, or anti-inflammatory properties.[4][5] A cost-effective and high-throughput approach is to perform broad-spectrum phenotypic screening against a diverse panel of human cancer cell lines. This not only identifies a potential therapeutic area but also pinpoints the most sensitive cell models for subsequent MoA studies.
Experimental Design: Broad-Spectrum Antiproliferative Screening
The primary objective is to assess the growth-inhibitory potential of CTHA-2 across a wide range of cancer types. A standardized panel, such as the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen, provides an excellent starting point.
Key Protocol: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, which provides a stable endpoint.
Step-by-Step Methodology:
-
Cell Plating: Seed cells from the screening panel into 96-well microtiter plates at their predetermined optimal densities. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution series of CTHA-2 (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound dilutions to the plates in triplicate. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Return plates to the incubator for a 48-hour exposure period.
-
Cell Fixation: Gently remove the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Surplus Dye Removal: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) for each cell line using non-linear regression analysis.
Hypothetical Data Presentation
The screening identifies a potent and selective effect against leukemia and breast cancer cell lines.
| Cell Line | Cancer Type | Hypothetical GI₅₀ (µM) |
| CCRF-CEM | Leukemia | 0.085 |
| MOLT-4 | Leukemia | 0.110 |
| MCF-7 | Breast | 0.250 |
| MDA-MB-231 | Breast | 0.310 |
| A549 | Lung | 8.50 |
| HCT-116 | Colon | > 10 |
Phase 2: Unbiased Molecular Target Identification
Expert Rationale: With a confirmed cellular phenotype, the next critical step is to identify the direct molecular target(s) of CTHA-2. An unbiased, discovery-based approach is superior to a candidate-driven one for a novel compound. Affinity-based chemical proteomics is the gold standard, enabling the physical isolation of binding partners from the native cellular environment.
Experimental Design: Affinity Pulldown & Mass Spectrometry
This workflow involves synthesizing an analog of CTHA-2 featuring a linker and an affinity tag (e.g., biotin). This "bait" molecule is immobilized on streptavidin beads and used to capture its binding partners ("prey") from a MOLT-4 cell lysate.
Caption: Workflow for Affinity-Based Target Identification.
Key Protocol: Chemical Proteomics Pulldown
Step-by-Step Methodology:
-
Bait Immobilization: Incubate biotinylated CTHA-2 with streptavidin-coated magnetic beads for 1 hour at 4°C to immobilize the bait. Wash beads to remove unbound bait. As a crucial control, prepare a parallel set of beads incubated with free biotin.
-
Lysate Preparation: Lyse MOLT-4 cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Affinity Capture: Incubate the cell lysate with the bait-immobilized beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes with lysis buffer to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads using a competitive elution buffer (e.g., containing excess free biotin) or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Digestion: Eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides suitable for mass spectrometry.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt). Potential targets are identified as proteins significantly enriched in the CTHA-2-bait pulldown compared to the biotin-only control.
Phase 3: Target Validation & Biophysical Characterization
Expert Rationale: The results from chemical proteomics provide strong candidates, but do not constitute proof of a direct interaction. It is imperative to validate this putative interaction using an orthogonal, label-free biophysical method. Surface Plasmon Resonance (SPR) is the ideal technology to confirm direct binding and quantify its kinetics (on-rate, off-rate) and affinity (dissociation constant, Kᴅ).
Key Protocol: Surface Plasmon Resonance (SPR) Assay
Step-by-Step Methodology:
-
Protein Immobilization: Covalently immobilize recombinant human CDK9/Cyclin T1 protein onto a CM5 sensor chip surface via amine coupling. A reference flow cell is prepared similarly but without protein to serve as a background control.
-
Analyte Preparation: Prepare a precise serial dilution of CTHA-2 in SPR running buffer (e.g., HBS-EP+), ranging from 0.1x to 100x the expected Kᴅ.
-
Binding Measurement:
-
Association: Inject each concentration of CTHA-2 over the sensor and reference surfaces at a constant flow rate for 180 seconds, monitoring the change in response units (RU).
-
Dissociation: After the association phase, switch back to injecting running buffer alone for 300 seconds and monitor the dissociation of the compound.
-
-
Regeneration: Inject a mild regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).
Hypothetical Data Presentation
The SPR analysis confirms a direct, high-affinity interaction.
| Parameter | Value | Unit | Interpretation |
| kₐ (On-rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rapid binding of CTHA-2 to CDK9. |
| kₔ (Off-rate) | 3.0 x 10⁻³ | s⁻¹ | Slow dissociation, indicating a stable complex. |
| Kᴅ (Affinity) | 20 | nM | High-affinity interaction. |
Phase 4: Functional Consequence of Target Engagement
Expert Rationale: Confirming that CTHA-2 binds to CDK9 is only part of the story. The critical next question is whether this binding event modulates the kinase's function. An in vitro kinase assay is required to determine if CTHA-2 inhibits the catalytic activity of CDK9 and to quantify its potency (IC₅₀).
Key Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of CDK9 to phosphorylate a known substrate in the presence of varying concentrations of CTHA-2. An ADP-Glo™ Kinase Assay is a robust choice that quantifies ADP production, a direct product of kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP.
-
Compound Addition: Add CTHA-2 across a range of concentrations (e.g., 11-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percentage of inhibition versus the log of CTHA-2 concentration. Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Result: CTHA-2 demonstrates potent, dose-dependent inhibition of CDK9 kinase activity with an IC₅₀ of 45 nM .
Signaling Pathway Context
CDK9 is the catalytic subunit of P-TEFb, a master regulator of transcriptional elongation. By phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), it allows the polymerase to escape promoter-proximal pausing and productively elongate transcripts, particularly for short-lived anti-apoptotic proteins like Mcl-1 and Myc, which are critical for cancer cell survival.
Caption: Hypothesized CTHA-2 MoA via CDK9 Inhibition.
Phase 5: Confirming the Cellular Mechanism of Action
Expert Rationale: The final phase connects the in vitro functional data back to the cellular context. If CTHA-2 inhibits CDK9 in cells, we should observe a decrease in the phosphorylation of its key substrate, RNAP II at the Serine 2 position of its C-terminal domain (pSer2-RNAPII). Western blotting is the classic and definitive method to verify this cellular target engagement.
Key Protocol: Western Blot for pSer2-RNAPII
Step-by-Step Methodology:
-
Cell Treatment: Treat MOLT-4 cells with increasing concentrations of CTHA-2 (e.g., 0.1 µM, 0.5 µM, 2 µM) for 4-6 hours. Include a vehicle control.
-
Protein Extraction: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for pSer2-RNAPII and total RNAP II. A loading control antibody (e.g., β-actin) must also be used to confirm equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis is performed to quantify the changes in pSer2-RNAPII levels, normalized to total RNAP II and the loading control.
Expected Outcome: A dose-dependent decrease in the pSer2-RNAPII signal in CTHA-2-treated cells, confirming that the compound engages and inhibits CDK9 in a cellular environment, leading to the observed antiproliferative phenotype.
References
- Khalifa, M. E. (2018).
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-20.
-
Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
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Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]
-
Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436. [Link]
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Methodological & Application
Application Notes & Protocols for In Vitro Evaluation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. The protocols outlined herein are designed to establish a foundational understanding of the compound's biological activity, cytotoxicity, and potential mechanisms of action.
Introduction: The Scientific Imperative
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents.[1][2][3][4] These compounds exhibit a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4] 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, a derivative of this class, represents a novel chemical entity with unexplored therapeutic potential. The fused cyclooctyl ring introduces unique conformational constraints and lipophilicity compared to previously studied analogs, warranting a thorough investigation of its biological profile.[2][5]
The following protocols are designed as a self-validating cascade, beginning with broad cytotoxic screening to determine the compound's general effect on cell viability. Subsequent assays are aimed at elucidating the specific mechanisms underlying any observed activity, such as the induction of apoptosis. This structured approach ensures a logical and efficient characterization of the compound's in vitro effects.
Preliminary Compound Management
Prior to initiating any biological assays, it is critical to establish the fundamental physicochemical properties of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine to ensure accurate and reproducible results.
-
Solubility Assessment: The solubility of the test compound should be determined in various solvents, with a primary focus on Dimethyl Sulfoxide (DMSO) for creating high-concentration stock solutions. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Stability: The stability of the compound in the chosen solvent and under experimental conditions (e.g., in cell culture medium at 37°C) should be assessed if degradation is suspected.
Experimental Workflow & Signaling Pathways
The following diagram illustrates the proposed experimental workflow for the in vitro characterization of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine.
Caption: Experimental workflow for in vitro characterization.
Given the prevalence of anticancer activity among 2-aminothiazole derivatives, a potential mechanism of action could involve the inhibition of critical signaling pathways in cancer cells, such as the PI3K/Akt pathway.[6]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Detailed Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
This assay determines the compound's effect on cell metabolic activity, which is often used as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[7]
A. Materials
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., L929, NIH/3T3)[6][7][8]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
B. Step-by-Step Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in complete medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 200 µM.[7] Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO2. A 24-hour incubation is a common starting point.[7][8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Conc. Range | 0.1 µM - 200 µM |
| Incubation Time | 24 - 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Readout Wavelength | 570 nm |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
A. Materials
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Cell line of interest
-
Test compound at its IC50 and 2x IC50 concentrations
B. Step-by-Step Procedure
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine at its predetermined IC50 value for 24 hours.[6][8] Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be acquired per sample.[6][8]
C. Data Analysis The data is typically presented as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.[8]
Future Directions: Target-Based & Further Mechanistic Assays
Should the initial screening reveal significant biological activity, further investigation into the specific molecular targets is warranted.
-
Enzyme Inhibition Assays: Many 2-aminothiazole derivatives are known to inhibit specific enzymes, such as kinases or dihydrofolate reductase (DHFR).[1] A general protocol for an enzyme inhibition assay would involve incubating the purified enzyme with its substrate and the test compound at various concentrations. The enzyme activity is then measured, and the IC50 value for inhibition is calculated.
-
Antioxidant Assays: The antioxidant potential can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10] This involves measuring the decrease in absorbance of a DPPH solution upon addition of the test compound.
Conclusion
The protocols described in this guide provide a robust framework for the initial in vitro characterization of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. By systematically evaluating its cytotoxicity and potential to induce apoptosis, researchers can gain valuable insights into its biological activity and therapeutic potential. These foundational assays are essential for making informed decisions regarding the further development of this novel compound.
References
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
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Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2024). ACS Omega. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. Retrieved from [Link]
-
Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). ResearchGate. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved from [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. Retrieved from [Link]
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In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. (2024). Semantic Scholar. Retrieved from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]
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Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (n.d.). PubMed. Retrieved from [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PMC - PubMed Central. Retrieved from [Link]
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Synthesis and Identification of a New Class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives as Potent Antileukemic Agents. (n.d.). PubMed. Retrieved from [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in Breast Cancer Cell Lines
For Research Use Only.
Authored by: Senior Application Scientist, Advanced Pharmaceutical Development
Introduction: The Rationale for Investigating a Novel Thiazole Amine in Oncology
Breast cancer remains a significant global health challenge, with an urgent need for novel therapeutic agents that can overcome resistance and offer improved safety profiles.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[2][3] Derivatives of this heterocyclic system have been shown to inhibit various cancer cell lines, including those of breast, lung, and colon cancer.[2] The therapeutic potential of these compounds often stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.
This document provides a comprehensive guide for the initial preclinical evaluation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine , a novel analog in this class. While direct studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other bioactive aminothiazoles suggests a strong rationale for its investigation as a potential anti-neoplastic agent in breast cancer. These protocols are designed to systematically assess its cytotoxic and mechanistic properties in relevant breast cancer cell line models.
Foundational Concepts: Potential Mechanisms of Action
Based on extensive research into related 2-aminobenzothiazole and other thiazole derivatives, several potential mechanisms of action for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine can be hypothesized. These compounds have been reported to inhibit critical cellular machinery, including:
-
Protein Kinases: Many thiazole-containing molecules function as inhibitors of protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2][4]
-
Apoptosis Induction: A common outcome of effective cancer therapeutics is the induction of programmed cell death (apoptosis). Related compounds have been shown to trigger apoptosis by disrupting mitochondrial membrane potential and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-xL.[5]
-
Cell Cycle Arrest: Halting the cell cycle is another key mechanism to prevent tumor proliferation. Thiazole derivatives have been observed to cause cell cycle arrest at various phases, most notably G1 or sub-G1, preventing cancer cells from replicating.[5]
-
Signaling Pathway Modulation: Key oncogenic signaling pathways such as JAK/STAT, PI3K/Akt/mTOR, and ERK/MAPK are often dysregulated in breast cancer. Benzothiazole derivatives have demonstrated the ability to downregulate the activity of these pathways.[5]
The following experimental protocols are designed to systematically investigate whether 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine exerts its effects through these or other mechanisms.
Experimental Design & Workflow
A tiered approach is recommended for the evaluation of a novel compound. This workflow ensures a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.
Figure 1: A tiered experimental workflow for evaluating the anticancer properties of a novel compound.
Materials and Reagents
-
Compound: 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (Purity >95%)
-
Cell Lines:
-
MCF-7 (Estrogen receptor-positive, luminal A)
-
MDA-MB-231 (Triple-negative, basal-like)
-
SK-BR-3 (HER2-positive)
-
MCF-10A (Non-tumorigenic breast epithelial control)
-
-
Cell Culture: DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Assay Kits & Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT Cell Viability Kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
RNase A and Propidium Iodide
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., for PARP, Cleaved Caspase-3, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
DMSO (Dimethyl sulfoxide, cell culture grade)
-
Detailed Protocols
Protocol 5.1: Cell Culture and Compound Preparation
-
Cell Culture Maintenance: Culture all cell lines in their recommended media, typically supplemented with 10% FBS and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in sterile DMSO. Aliquot and store at -20°C. Causality Note: DMSO is a standard solvent for solubilizing organic compounds for cell culture use. Preparing a concentrated stock minimizes the final DMSO concentration in the culture medium, which should be kept below 0.5% to avoid solvent-induced toxicity.
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete culture medium to achieve the desired final concentrations.
Protocol 5.2: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound | Cell Line | IC50 (µM) - Hypothetical Data |
| 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine | MCF-7 | 8.5 |
| 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine | MDA-MB-231 | 12.2 |
| 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine | SK-BR-3 | 15.8 |
| 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine | MCF-10A | > 100 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
Table 1: Example data table for summarizing IC50 values. High selectivity is indicated by a significantly higher IC50 in the non-tumorigenic MCF-10A cell line.
Protocol 5.3: Apoptosis Analysis by Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Protocol 5.4: Western Blotting for Mechanistic Markers
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Treat cells in 60mm dishes with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin. Causality Note: Analyzing markers like cleaved PARP and cleaved Caspase-3 provides direct evidence of apoptosis execution.
Hypothesized Signaling Pathway and Conclusion
Based on the known targets of similar benzothiazole compounds, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine may potentially inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation in breast cancer.[5]
Sources
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- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Investigation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in Leukemia Cell Culture
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold in Oncology
The 2-aminothiazole core is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic motif is integral to several clinically approved drugs, including the potent tyrosine kinase inhibitor Dasatinib, which has significantly improved outcomes for patients with chronic myeloid leukemia (CML).[2][3] The therapeutic success of such agents stems from the versatile chemistry of the 2-aminothiazole ring system, which allows for structural modifications that can be tailored to interact with specific biological targets.
Extensive research has demonstrated that derivatives of 2-aminothiazole possess a wide spectrum of pharmacological activities, including anticancer properties against a range of human cancer cell lines such as those from breast, lung, colon, and leukemia.[2][3] Structurally related compounds, for instance, 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, have shown significant cytotoxic effects against human leukemia cells.[2][4] These compounds can induce cell cycle arrest and apoptosis, highlighting their potential as novel antileukemic agents.[4]
This document provides a comprehensive guide for the investigation of a novel compound, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine , a structural analogue of the aforementioned active molecules, in the context of leukemia cell culture. The protocols detailed herein are designed to facilitate a thorough preclinical evaluation of its cytotoxic and apoptotic potential, providing a foundational framework for researchers, scientists, and drug development professionals.
Experimental Design and Workflow
The following diagram outlines the overarching experimental workflow for assessing the anti-leukemic properties of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. This systematic approach ensures a logical progression from initial cytotoxicity screening to a more detailed mechanistic investigation.
Caption: A logical workflow for the in vitro evaluation of novel compounds against leukemia cell lines.
PART 1: Leukemia Cell Culture and Maintenance
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant data. For initial screening of compounds against leukemia, the following well-characterized and commercially available human leukemia cell lines are recommended:
| Cell Line | Leukemia Subtype | Key Characteristics |
| K562 | Chronic Myeloid Leukemia (CML) | Positive for the Philadelphia chromosome and the BCR-ABL fusion protein. Widely used for studying CML pathogenesis and drug response.[5] |
| HL-60 | Acute Promyelocytic Leukemia (APL) | Can be induced to differentiate into neutrophils, providing a model for studying myeloid differentiation. |
| Jurkat | Acute T-Cell Leukemia (ATL) | A common model for studying T-cell signaling and apoptosis. |
| REH | Acute Lymphoblastic Leukemia (ALL) | A B-cell precursor leukemia cell line. |
Cell Culture Protocol
Materials:
-
Leukemia cell line of choice (e.g., K562 from ATCC)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
CO₂ incubator (37°C, 5% CO₂)
-
Sterile cell culture flasks (T-25 or T-75) and centrifuge tubes
Procedure:
-
Thawing and Initial Culture:
-
Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete RPMI-1640 medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.
-
Transfer the cell suspension to a T-25 culture flask and incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Routine Maintenance and Subculturing:
-
Monitor cell density daily. Leukemia cell lines are suspension cultures.
-
When the cell density reaches approximately 8 x 10⁵ cells/mL, subculture the cells.
-
To subculture, transfer the required volume of cell suspension to a new flask containing fresh, pre-warmed medium to achieve a seeding density of 2-3 x 10⁵ cells/mL.
-
Maintain the cell cultures for no more than 20-30 passages to ensure genetic stability and consistent experimental results.
-
PART 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a robust and widely used initial screening tool to determine the cytotoxic potential of a compound.[4]
Protocol for MTT Assay
Materials:
-
Leukemia cells in exponential growth phase
-
4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count the leukemia cells. Adjust the cell density to 1 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in complete medium. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Representative Data
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 78 ± 6.2 |
| 10 | 55 ± 4.8 |
| 25 | 28 ± 3.9 |
| 50 | 12 ± 2.5 |
| 100 | 5 ± 1.8 |
| Note: This is example data and will vary based on the specific compound and cell line. |
PART 3: Mechanistic Studies - Apoptosis and Cell Cycle Analysis
Once the IC₅₀ value is established, further experiments are necessary to elucidate the mechanism of cell death. Flow cytometry-based assays are powerful tools for this purpose.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed leukemia cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Culture and treat the cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Potential Signaling Pathways
Based on the activity of similar 2-aminothiazole derivatives, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine may exert its anti-leukemic effects by modulating key signaling pathways involved in cell survival and proliferation. The diagram below illustrates a hypothetical mechanism of action.
Caption: A potential mechanism of action for a 2-aminothiazole derivative in leukemia cells.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine as a potential anti-leukemic agent. Positive results from these studies, such as a low micromolar IC₅₀ and induction of apoptosis, would warrant further investigation. Subsequent studies could include western blot analysis to probe the expression of key proteins in the apoptotic and cell cycle pathways (e.g., caspases, Bcl-2 family proteins, cyclins), and in vivo studies using xenograft models to assess the compound's efficacy and safety in a more complex biological system. The exploration of this and other novel 2-aminothiazole derivatives holds significant promise for the development of next-generation therapies for leukemia.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link][2][3]
-
Kłys, A., et al. (2020). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Molecules, 25(23), 5678. [Link][5]
-
El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link][1][6]
-
Reddy, T. S., et al. (2012). Synthesis and Identification of a New Class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives as Potent Antileukemic Agents. Chemical Biology & Drug Design, 80(4), 565-573. [Link][4]
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- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine as a potential kinase inhibitor
An in-depth technical guide for researchers, scientists, and drug development professionals on the evaluation of .
Application Note: A Framework for Evaluating Novel Kinase Inhibitors
Introduction: The Rationale for Investigating 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in several FDA-approved kinase inhibitors, such as the multi-kinase inhibitor Dasatinib. This is because the 2-aminothiazole motif can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving potent and selective inhibition.
The novel compound, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, incorporates this promising 2-aminothiazole core fused to a cyclooctyl ring. This unique saturated ring system introduces a distinct three-dimensional geometry compared to the aromatic systems often seen in other inhibitors. This structural novelty presents a compelling hypothesis: the cyclooctyl moiety could confer unique selectivity by interacting with less conserved regions of the ATP pocket, potentially leading to a novel pharmacological profile.
This document provides a comprehensive framework for the initial evaluation of this, or any novel compound, as a potential kinase inhibitor. It outlines a strategic, multi-tiered approach, from broad initial screening to detailed mechanistic studies and cellular validation.
Tier 1: Primary Screening for Kinase Inhibition
The initial step is to screen the compound against a panel of kinases to identify potential targets. A broad, well-chosen panel is critical for discovering both on-target activity and potential off-target liabilities early in the process. Commercial screening panels, such as those offered by Eurofins Discovery or Promega, provide an efficient method for this initial assessment.
The workflow for primary kinase inhibitor screening is a systematic process designed to efficiently identify potential hits from a compound library.
Caption: Workflow for primary kinase inhibitor screening.
Protocol: Single-Point Kinase Inhibition Assay (ADP-Glo™ Platform)
The ADP-Glo™ Kinase Assay is a luminescent-based system that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate and cofactors
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test Compound (TC): 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine dissolved in 100% DMSO.
-
Control Inhibitor (e.g., Staurosporine)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a 2X final concentration of the TC in the assay buffer. For a 10 µM final screen, prepare a 20 µM solution. Add 5 µL of this solution to the appropriate wells.
-
Rationale: Preparing a 2X solution allows for the addition of an equal volume of the enzyme/substrate mix, ensuring correct final concentrations.
-
-
Controls:
-
Negative Control (0% Inhibition): Add 5 µL of assay buffer containing the same percentage of DMSO as the TC wells. This represents uninhibited kinase activity.
-
Positive Control (100% Inhibition): Add 5 µL of a high concentration of a potent, broad-spectrum inhibitor like Staurosporine.
-
-
Kinase Reaction Initiation: Prepare a 2X enzyme/substrate/ATP solution in assay buffer. Add 5 µL to each well to initiate the reaction. The final volume is now 10 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for the recommended time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Trustworthiness: This step is crucial. Failure to fully deplete ATP will result in high background luminescence and inaccurate results.
-
-
Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Lumi_TC - Lumi_Positive) / (Lumi_Negative - Lumi_Positive))
Table 1: Representative Primary Screening Data
| Kinase Target | Test Compound (10 µM) % Inhibition |
|---|---|
| CDK2/CycA | 8.7% |
| SRC | 92.3% |
| EGFR | 15.4% |
| ABL1 | 88.1% |
| VEGFR2 | 45.2% |
In this hypothetical result, SRC and ABL1 are identified as primary "hits" for follow-up studies.
Tier 2: Potency and Selectivity Determination (IC₅₀)
Hits from the primary screen must be confirmed and characterized. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Caption: The concept of IC₅₀ determination from a dose-response curve.
Protocol: IC₅₀ Determination
This protocol follows the same principles as the primary screen but uses a serial dilution of the inhibitor.
Procedure:
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration might be 100 µM.
-
Compound Plating: Transfer the diluted compounds to the assay plate, creating a final concentration range (e.g., from 10 µM down to 0.5 nM).
-
Assay Performance: Execute the kinase assay as described in the primary screening protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Expertise: This non-linear regression analysis provides a more accurate IC₅₀ than simple linear interpolation. Software like GraphPad Prism or R is standard for this analysis.
-
Table 2: Hypothetical IC₅₀ and Selectivity Profile
| Kinase Target | IC₅₀ (nM) |
|---|---|
| SRC | 75 |
| ABL1 | 150 |
| LCK (related kinase) | 1,200 |
| EGFR | >10,000 |
This data suggests the compound is potent against SRC and ABL1, with a degree of selectivity over the related kinase LCK and high selectivity against the unrelated EGFR.
Tier 3: Mechanistic and Cellular Studies
Understanding how the inhibitor works (Mechanism of Action, MoA) and confirming its activity in a biological context are critical next steps.
Mechanism of Action: ATP Competition
A key question is whether the compound competes with ATP for binding to the kinase. This is often assessed using Michaelis-Menten kinetics, where the reaction rate is measured at varying substrate (ATP) concentrations in the presence and absence of the inhibitor.
Caption: ATP-competitive inhibition mechanism.
Protocol: Cellular Target Engagement (Western Blot)
To verify that the compound inhibits the target kinase within a cell, we can measure the phosphorylation of a known downstream substrate. For SRC kinase, a key substrate is STAT3. A decrease in phosphorylated STAT3 (p-STAT3) upon treatment with the compound would indicate successful target engagement.
Materials:
-
Cancer cell line known to have active SRC signaling (e.g., HT-29).
-
Test Compound.
-
Cell lysis buffer, protease, and phosphatase inhibitors.
-
Antibodies: Anti-p-STAT3 (Tyr705), Anti-total-STAT3, Anti-Actin (loading control).
-
SDS-PAGE and Western blot equipment.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of the test compound (e.g., 0.1 µM, 1 µM, 10 µM) for a set time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse with buffer containing phosphatase inhibitors.
-
Trustworthiness: The inclusion of phosphatase inhibitors is non-negotiable. It prevents the dephosphorylation of proteins after cell lysis, preserving the signal.
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Western Blot:
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and re-probe for total STAT3 and then for Actin to confirm that the observed changes are due to inhibition of phosphorylation, not changes in total protein levels, and to verify equal loading.
Expected Outcome: A dose-dependent decrease in the p-STAT3 signal, with no significant change in total STAT3 or Actin levels, would provide strong evidence that 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is a cell-active inhibitor of the SRC signaling pathway.
References
-
Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
Application Note: A Fluorescence Polarization-Based Assay for Characterizing Inhibition of Phosphodiesterase 4B by 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Introduction
The discovery and characterization of enzyme inhibitors are foundational to modern drug development. Among the numerous enzyme families implicated in human disease, phosphodiesterases (PDEs) represent a class of significant therapeutic interest. PDEs are responsible for hydrolyzing the cyclic nucleotides cAMP and cGMP, thereby regulating a vast array of intracellular signaling pathways. The PDE4 enzyme subfamily, which is specific for cAMP, is a well-established target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active agents, including numerous enzyme inhibitors targeting kinases, cholinesterases, and carbonic anhydrases.[1][2] The novel compound, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, incorporates this key scaffold, making it a compelling candidate for screening against various enzyme targets. This application note provides a detailed, field-proven protocol for determining the inhibitory potency of this compound against human recombinant Phosphodiesterase 4B (PDE4B) using a robust and high-throughput compatible Fluorescence Polarization (FP) assay.
Principle of the Assay
This protocol employs a competitive fluorescence polarization immunoassay format. The core principle relies on the enzymatic conversion of a fluorescently labeled substrate (FAM-cAMP) to its monophosphate form (FAM-AMP) by PDE4B. A specific, high-affinity binding protein is then introduced that selectively binds the FAM-AMP product.
In the absence of an inhibitor, PDE4B actively hydrolyzes FAM-cAMP to FAM-AMP. The resulting FAM-AMP is captured by the binding protein, forming a large molecular complex. This complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. Conversely, in the presence of an effective inhibitor like 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, PDE4B activity is diminished. Less FAM-AMP is produced, leaving the small, unbound FAM-cAMP substrate to tumble rapidly in solution, which leads to a low fluorescence polarization signal.[3] The magnitude of the FP signal is therefore inversely proportional to the inhibitor's activity.
Caption: Principle of the PDE4B Fluorescence Polarization Assay.
Materials and Reagents
-
Test Compound: 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
-
Enzyme: Recombinant Human PDE4B (e.g., from commercial suppliers)
-
Substrate: FAM-cAMP (Fluorescein-labeled cyclic AMP)
-
Binding Agent: Specific for AMP
-
Reference Inhibitor: Rolipram (for PDE4)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA.[4] Rationale: This buffer composition maintains a stable pH and provides the necessary Mg²⁺ cofactor for PDE catalytic activity.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous
-
Microplates: Black, flat-bottom, low-binding 384-well microplates
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization
Experimental Protocols
Preparation of Reagents
-
Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in 100% DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C.
-
Reference Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock of Rolipram in 100% DMSO. Store at -20°C.
-
Compound Dilution Series:
-
Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a 10-point concentration curve. A common starting point is a 1:3 dilution series.
-
Subsequently, create intermediate dilutions of these DMSO stocks into Assay Buffer to achieve the desired final assay concentrations. Causality: This two-step dilution process is critical to minimize the final concentration of DMSO in the assay well to ≤1%, as higher concentrations can affect enzyme activity and protein stability.
-
-
Enzyme Working Solution: Dilute the recombinant PDE4B enzyme stock in cold Assay Buffer to a final concentration that yields approximately 50-80% of the maximum FP signal change (determined during assay development). Keep the enzyme on ice at all times.[5]
-
Substrate/Binding Agent Mix: Prepare a working solution containing both FAM-cAMP and the binding agent in Assay Buffer according to the manufacturer's specifications. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.[6]
Assay Procedure (384-Well Plate Format)
-
Compound Plating (5 µL/well):
-
Add 5 µL of each diluted test compound concentration to the appropriate wells of the 384-well plate.
-
Add 5 µL of diluted reference inhibitor (Rolipram) to the negative control wells.
-
Add 5 µL of Assay Buffer containing the same percentage of DMSO as the compound wells to the positive control (100% activity) wells.
-
-
Enzyme Addition (10 µL/well):
-
Add 10 µL of the PDE4B enzyme working solution to all wells except the blank/no-enzyme controls.
-
To the blank wells, add 10 µL of Assay Buffer.
-
Tap the plate gently to mix and incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated, which is especially important for inhibitors with slow binding kinetics.[7]
-
-
Reaction Initiation (5 µL/well):
-
Add 5 µL of the Substrate/Binding Agent mix to all wells to start the enzymatic reaction.
-
The total reaction volume is now 20 µL.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction remains in the linear range.
-
-
Measurement:
-
Read the plate on a microplate reader equipped for fluorescence polarization. Use excitation and emission wavelengths appropriate for fluorescein (typically ~485 nm excitation and ~535 nm emission).
-
Caption: General workflow for the PDE4B enzyme inhibition assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
First, subtract the average FP value of the blank wells from all other wells to correct for background.
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [FP_sample - FP_neg_ctrl] / [FP_pos_ctrl - FP_neg_ctrl]) Where:
-
FP_sample is the FP value of the well with the test compound.
-
FP_pos_ctrl is the average FP from the positive control wells (no inhibitor).
-
FP_neg_ctrl is the average FP from the negative control wells (Rolipram).
-
-
-
Generate Dose-Response Curve:
-
Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
-
Determine IC₅₀ Value:
-
Fit the data from the dose-response curve to a four-parameter logistic (sigmoidal) model using appropriate software (e.g., GraphPad Prism, XLfit).
-
The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined directly from this curve fit.
-
Sample Data Presentation
The following table shows hypothetical data for the inhibition of PDE4B by 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine.
| Compound Concentration (µM) | Log [Compound] | Average FP (mP) | % Inhibition |
| 100.00 | 2.00 | 298 | 98.5% |
| 33.33 | 1.52 | 295 | 96.2% |
| 11.11 | 1.05 | 275 | 81.5% |
| 3.70 | 0.57 | 220 | 44.4% |
| 1.23 | 0.09 | 168 | 9.6% |
| 0.41 | -0.39 | 158 | 2.2% |
| 0.14 | -0.86 | 155 | 0.0% |
| 0.05 | -1.33 | 154 | -0.7% |
| Positive Control (No Inhibitor) | N/A | 155 | 0% |
| Negative Control (Rolipram) | N/A | 300 | 100% |
| Calculated IC₅₀ | 4.15 µM |
Troubleshooting and Assay Validation
-
High Background Signal: May indicate contamination of reagents or autofluorescence of the test compound. Ensure high-quality reagents and screen compounds for intrinsic fluorescence.[3]
-
Low Signal-to-Background (S/B) Ratio: The difference between the positive and negative controls may be too small. This can be optimized by adjusting the enzyme or substrate concentration.
-
Assay Robustness (Z'-factor): For high-throughput screening, the quality of the assay should be validated by calculating the Z'-factor from the control wells. A Z'-factor > 0.5 is indicative of an excellent and reliable assay.
-
Irregular Dose-Response Curves: Non-sigmoidal curves may suggest issues like compound precipitation at high concentrations, non-specific inhibition (e.g., aggregation), or complex inhibition kinetics.[8] Further mechanistic studies may be required.
References
-
Teke, K., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 5036. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 779-792. Retrieved from [Link]
-
Zhang, J., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. Retrieved from [Link]
-
Mishra, C. B., et al. (2018). A phosphodiesterase-5 inhibitor assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(11-12), 1765-1773. Retrieved from [Link]
-
Lugnier, C. (Ed.). (2005). Phosphodiesterase Methods and Protocols. Humana Press. Retrieved from [Link]
-
Cozza, K. L., et al. (2012). Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. ACS Medicinal Chemistry Letters, 3(6), 453-457. Retrieved from [Link]
-
Pabel, J., et al. (2021). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 64(17), 13018-13040. Retrieved from [Link]
-
F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs adulterated with sildenafil. F1000Research, 8, 1715. Retrieved from [Link]
-
MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2296. Retrieved from [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Introduction: The Rationale for Investigating a Novel Thiazole Analogue
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating an urgent and continuous pipeline of novel antimicrobial agents.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2] This structure is a core component of numerous clinically approved drugs and a vast number of synthetic derivatives exhibiting a wide spectrum of biological activities, including potent antibacterial and antifungal effects.[1][2][3][4] The versatility of the thiazole moiety allows for diverse substitutions, which can significantly modulate its antimicrobial potency and spectrum.[3][5]
The compound 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is a derivative of the 2-aminothiazole class, which has been specifically noted for its promising antimicrobial, antimycobacterial, and antiplasmodial activities in various studies.[6][7][8] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration of bacterial cell membranes, contributing to their efficacy against both Gram-positive and Gram-negative bacteria.[3] Given the established antimicrobial potential of the broader thiazole family, a systematic evaluation of the in vitro activity of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is a scientifically grounded step in the discovery of new therapeutic agents.
These application notes provide a comprehensive guide for researchers to perform robust antimicrobial susceptibility testing (AST) on this novel compound. The protocols herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability across different laboratories.[9][10][11][12] We will detail three gold-standard methodologies: Broth Microdilution for quantitative determination of the Minimum Inhibitory Concentration (MIC), Disk Diffusion for qualitative screening, and Agar Dilution as a reference method.
PART 1: Quantitative Analysis via Broth Microdilution
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency—the Minimum Inhibitory Concentration (MIC).[9][13][14] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15] This method is highly regarded for its efficiency, reproducibility, and conservation of test compound.[9][16]
Causality Behind Experimental Choices:
-
96-Well Microtiter Plates: These plates allow for the simultaneous testing of multiple concentrations and isolates, making the assay high-throughput.[9][16]
-
Two-Fold Serial Dilutions: This geometric progression allows for a precise determination of the MIC value across a clinically and biologically relevant concentration range.[17]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium recommended by CLSI and EUCAST for most non-fastidious aerobic bacteria.[18] The controlled concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as they can influence the activity of certain antimicrobial agents and affect the permeability of the bacterial outer membrane.
-
Standardized Inoculum (0.5 McFarland): The final inoculum density is crucial for reproducibility. A high inoculum can lead to falsely elevated MICs, while a low density can result in falsely low MICs. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL, which is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the well.[13]
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination by broth microdilution.
Protocol: Broth Microdilution
-
Preparation of the Test Compound: a. Prepare a high-concentration stock solution of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (e.g., 1280 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).[13] Note the solubility and stability. b. Prepare a 2X working solution from the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For example, if the highest final concentration desired is 128 µg/mL, the 2X solution should be 256 µg/mL.[19]
-
Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour non-selective agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[13] This creates a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Preparation and Inoculation: a. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[19] b. Add 200 µL of the 2X working solution of the test compound into well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[19] d. This creates a concentration gradient from well 1 to well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[19] e. Add the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation and Interpretation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9][16] b. After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13][16] Growth is typically seen as turbidity or a pellet at the bottom of the well. The growth control (well 11) must show clear growth, and the sterility control (well 12) must remain clear.
PART 2: Qualitative Screening via Disk Diffusion (Kirby-Bauer Test)
The disk diffusion method is a widely used, simple, and cost-effective technique for preliminary assessment of antimicrobial activity.[20][21][22] It provides a qualitative result (susceptible, intermediate, or resistant), which is inferred from the size of the zone of growth inhibition around a paper disk impregnated with the test compound.[21][23]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): This is the standard medium for disk diffusion.[22] Its composition is well-defined, allows for good growth of common pathogens, and has minimal interaction with antimicrobial agents. The agar depth (typically 4 mm) is critical, as it affects the rate of diffusion of the compound.[22]
-
Lawn Inoculation: Spreading the standardized inoculum evenly across the entire agar surface ensures confluent growth, making the zones of inhibition clear and measurable.[22]
-
Zone of Inhibition: As the compound diffuses from the disk into the agar, it creates a concentration gradient.[20][23] If the organism is susceptible, a clear circular zone where growth is inhibited will form around the disk.[20][24] The diameter of this zone correlates with the MIC.
Experimental Workflow: Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Protocol: Disk Diffusion
-
Preparation of Test Disks: a. Sterile blank paper disks (6 mm diameter) are required. b. Prepare a solution of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine at a known concentration. c. Apply a precise volume of the solution to each disk to achieve a specific drug load (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Inoculation of Agar Plate: a. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[22] b. Dip a sterile cotton swab into the adjusted suspension, removing excess liquid by pressing it against the inside of the tube. c. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions (lawn culture) to ensure uniform, confluent growth.[22] d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Application of Disks and Incubation: a. Using sterile forceps, place the prepared disks onto the inoculated agar surface.[23] b. Disks should be spaced at least 24 mm apart from center to center and away from the edge of the plate to prevent overlapping of zones.[24] c. Gently press each disk to ensure complete contact with the agar. d. Within 15 minutes of applying the disks, invert the plates and incubate at 35 ± 2°C for 16-18 hours.[20]
-
Interpretation: a. After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers. b. Since this is a novel compound, there will be no pre-defined CLSI/EUCAST breakpoints. Data should be recorded as the zone diameter in mm. This allows for comparison against known antibiotics and for establishing a correlation with MIC values.
PART 3: Reference Method via Agar Dilution
Agar dilution is considered a gold-standard reference method for determining MICs.[25][26] It involves incorporating the antimicrobial agent directly into the agar medium at various concentrations. This method is particularly useful for testing multiple isolates simultaneously.[17][25]
Causality Behind Experimental Choices:
-
Incorporation into Agar: This method provides a solid support for microbial growth, which is essential for certain fastidious organisms and can make the detection of contamination or mixed cultures easier than in broth.[25]
-
Standardized Spot Inoculation: A multipoint replicator allows for the precise and simultaneous inoculation of many different bacterial strains onto each plate, making it highly efficient for large-scale screening.[27] The inoculum size is standardized to ensure reproducibility.
Experimental Workflow: Agar Dilution
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Application Notes & Protocols: A Tiered Approach to Antifungal Screening of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Introduction: The Imperative for Novel Antifungal Scaffolds
The rise of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a formidable challenge to global public health. The existing antifungal arsenal is limited to a few drug classes, and the development pipeline for novel agents has been slow.[1] This landscape necessitates the exploration of new chemical scaffolds with unique mechanisms of action. Thiazole derivatives have emerged as a promising class of compounds, with some exhibiting significant antifungal activity.[2][3][4] The compound 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, belonging to this class, warrants a systematic evaluation of its antifungal potential.
This document provides a comprehensive, tiered strategy for the antifungal screening of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. The protocols are designed for researchers in drug development and academic science, providing a logical workflow from initial activity assessment to elucidation of the potential mechanism of action (MoA). The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data robustness and reproducibility.[5][6][7][8]
Part 1: Primary Antifungal Susceptibility Testing
The initial phase of screening aims to answer a fundamental question: Does 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine exhibit inhibitory activity against clinically relevant fungal pathogens? We will employ two standard, complementary methods to establish a foundational activity profile.
Fungal Strain Selection
A well-chosen panel of fungal strains is critical for assessing the spectrum of activity. The following list includes representatives from the WHO fungal priority pathogens list, encompassing both yeasts and molds, as well as quality control (QC) strains.
| Species | Strain ID (Example) | Rationale |
| Candida albicans | ATCC 90028 (QC Strain) | Most common cause of candidiasis. |
| Candida auris | B11221 (Clinical Isolate) | Emerging multidrug-resistant pathogen of high concern. |
| Candida glabrata | ATCC 90030 | Intrinsically less susceptible to azoles. |
| Cryptococcus neoformans | H99 | Major cause of fungal meningitis, particularly in immunocompromised individuals. |
| Aspergillus fumigatus | ATCC 204305 (QC Strain) | Leading cause of invasive aspergillosis. |
Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method is the gold standard for quantitative susceptibility testing.[7] It determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. This quantitative endpoint is essential for comparing the potency of the test compound to established antifungals and for structure-activity relationship (SAR) studies. The protocol is adapted from CLSI documents M27 and M60 for yeasts and M38 for molds.[5][7][9]
Protocol: Broth Microdilution Assay
-
Preparation of Compound Stock:
-
Dissolve 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Prepare serial twofold dilutions of the compound in a separate 96-well plate to create a concentration gradient. The final DMSO concentration in the assay should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
-
-
Inoculum Preparation:
-
Yeasts (Candida spp., C. neoformans): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.[7][10][11]
-
Molds (A. fumigatus): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident (5-7 days). Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.[7]
-
-
Assay Procedure:
-
Add 100 µL of the standardized fungal inoculum to each well of a 96-well flat-bottom microtiter plate.
-
Add 1 µL of the serially diluted compound to the corresponding wells.
-
Controls: Include a positive control (fungal inoculum with 1% DMSO, no compound), a negative control (sterile medium), and a drug control (e.g., Fluconazole for yeasts, Voriconazole for molds).
-
Incubate the plates at 35°C. Read yeast plates after 24 hours and mold plates after 48 hours.[12]
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density (OD) at 600 nm.
-
Method 2: Antifungal Disk Diffusion Assay
Causality: The disk diffusion assay is a simpler, more cost-effective method for preliminary screening.[13][14] It provides a qualitative or semi-quantitative measure of antifungal activity by observing a zone of growth inhibition around a drug-impregnated disk. This method is excellent for rapidly screening multiple compounds or strains. The protocol is based on CLSI document M44.[14][15]
Protocol: Disk Diffusion Assay
-
Plate and Inoculum Preparation:
-
Prepare Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[13]
-
Prepare the fungal inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Using a sterile cotton swab, evenly streak the inoculum across the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Disk Preparation and Application:
-
Impregnate sterile 6 mm paper disks with a known amount of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (e.g., 10 µ g/disk ). The solvent (DMSO) should be allowed to evaporate completely.
-
Aseptically place the impregnated disk onto the center of the inoculated agar plate.
-
Controls: Use a blank disk (impregnated with DMSO only) and a disk with a standard antifungal (e.g., a 25 µg fluconazole disk).
-
-
Incubation and Data Analysis:
Part 2: Elucidating the Mechanism of Action (MoA)
Once antifungal activity is confirmed, the subsequent investigation focuses on how the compound exerts its effect. Based on the known activity of thiazole and azole antifungals, the primary hypothesis is the inhibition of ergosterol biosynthesis.[2][4] Secondary assays will investigate potential effects on cell membrane and wall integrity, and the induction of oxidative stress.
Hypothesis 1: Inhibition of Ergosterol Biosynthesis
Causality: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and function, leading to cell death.[17][18] The ergosterol biosynthesis pathway is a well-established target for antifungal drugs, notably the azoles, which inhibit the enzyme lanosterol 14α-demethylase (CYP51).[4][19] A reduction in total cellular ergosterol after treatment with the test compound is strong evidence for this MoA.
Diagram: Ergosterol Biosynthesis Pathway
Caption: The fungal ergosterol biosynthesis pathway, highlighting the target of azole and thiazole antifungals.
Protocol: Spectrophotometric Ergosterol Quantification
-
Cell Culture and Treatment:
-
Grow a 50 mL culture of the target fungus (e.g., C. albicans) to mid-log phase.
-
Treat the culture with 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine at its MIC and 2x MIC for 4-6 hours. Include a no-drug (DMSO) control.
-
Harvest cells by centrifugation (5,000 x g for 10 min) and wash with sterile water. Determine the wet weight of the cell pellet.
-
-
Sterol Extraction:
-
Add 3 mL of 25% alcoholic potassium hydroxide (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol) to the cell pellet.[20]
-
Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour to saponify the cells.
-
Allow the mixture to cool to room temperature.
-
-
Non-Saponifiable Fraction Extraction:
-
Add 1 mL of sterile water and 3 mL of n-heptane to the tube.
-
Vortex vigorously for 3 minutes and allow the layers to separate.
-
Carefully transfer the upper n-heptane layer to a clean glass tube.
-
Repeat the n-heptane extraction twice more, pooling the upper layers.
-
-
Quantification:
-
Scan the absorbance of the n-heptane extract from 230 nm to 300 nm using a spectrophotometer.
-
Ergosterol and the intermediate 24(28) dehydroergosterol (DHE) form a characteristic four-peaked curve. The presence of ergosterol is indicated by a peak at 281.5 nm, while a peak at 230 nm suggests accumulation of DHE, which is indicative of inhibition at a later step in the pathway.
-
Calculate the ergosterol content based on the absorbance values and the wet weight of the initial cell pellet. A significant decrease in the A281.5 peak compared to the control indicates inhibition of the pathway.
-
Hypothesis 2: Disruption of Cell Membrane Integrity
Causality: Compounds that directly interact with membrane components or disrupt membrane structure can cause leakage of intracellular contents and cell death. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces brightly, providing a direct measure of cell death via membrane permeabilization.[21][22]
Protocol: Propidium Iodide (PI) Staining Assay
-
Cell Preparation: Grow and treat fungal cells with the test compound (at MIC and 2x MIC) for a short duration (e.g., 1-4 hours). Include a no-drug control and a heat-killed (70°C for 30 min) positive control.
-
Staining: Harvest cells, wash with Phosphate-Buffered Saline (PBS), and resuspend in PBS to a density of ~10⁶ cells/mL. Add PI to a final concentration of 2 µg/mL.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer (excitation ~535 nm, emission ~617 nm). An increase in the percentage of PI-positive (red fluorescent) cells in the treated sample compared to the control indicates membrane damage.[21]
Hypothesis 3: Disruption of Cell Wall Integrity
Causality: The fungal cell wall is essential for maintaining osmotic stability. Compounds that inhibit cell wall synthesis will render the fungus vulnerable to osmotic stress. In the presence of an osmotic stabilizer like sorbitol, the lethal effect of such a compound can be mitigated. Therefore, if the MIC of the compound increases significantly in the presence of sorbitol, it strongly suggests a cell wall-related MoA.[3][22][23]
Protocol: Sorbitol Protection Assay
-
Assay Setup: Perform the standard broth microdilution assay as described in Part 1.2.
-
Parallel Plate: Simultaneously, set up an identical microtiter plate, but use RPMI-1640 medium that has been supplemented with 0.8 M Sorbitol.
-
Data Analysis: Determine the MIC of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in both the standard and the sorbitol-supplemented medium. A four-fold or greater increase in the MIC in the presence of sorbitol is considered a positive result, indicating that the compound may target the cell wall.[22]
Hypothesis 4: Induction of Oxidative Stress
Causality: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to oxidative stress, which damages DNA, proteins, and lipids, ultimately causing cell death. Some antifungal compounds are known to induce ROS production.[24][25] The cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a reliable tool for detecting intracellular ROS. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[26][27]
Protocol: Intracellular ROS Detection with DCFH-DA
-
Cell Preparation: Grow fungal cells to log phase, harvest, and wash with PBS. Resuspend in PBS to a density of ~10⁷ cells/mL.
-
Loading: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate at 37°C for 1 hour in the dark to allow the dye to enter the cells.
-
Treatment: Wash the cells with PBS to remove excess dye. Treat the cells with the test compound (at MIC and 2x MIC). Include a no-drug control and a positive control (e.g., H₂O₂).
-
Analysis: Measure the fluorescence intensity at various time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader or flow cytometer (excitation ~485 nm, emission ~535 nm). A significant increase in fluorescence in treated cells compared to the control indicates ROS induction.[27]
Part 3: Integrated Experimental Workflow
A tiered or cascaded screening approach optimizes resources by using broad, simple assays first, followed by more complex and specific MoA assays for confirmed "hits." This workflow ensures a logical and efficient progression from initial discovery to mechanistic understanding.
Diagram: Tiered Antifungal Screening Workflow
Sources
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- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
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- 19. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
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- 21. researchgate.net [researchgate.net]
- 22. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. annualreviews.org [annualreviews.org]
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- 27. bmglabtech.com [bmglabtech.com]
Animal models for evaluating 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine efficacy
An initial search for "4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine" reveals a lack of specific, publicly available data on its biological activity or established therapeutic applications. This suggests the compound may be a novel chemical entity or part of an early-stage discovery program.
The chemical name, however, provides a crucial clue: the molecule contains a 2-aminothiazole core structure. This scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a key component in numerous compounds with diverse biological activities. Notably, many 2-aminothiazole derivatives exhibit potent anti-inflammatory and neuroprotective properties. For instance, Pramipexole, which contains a 2-aminothiazole ring, is a dopamine agonist used in treating Parkinson's disease. Other derivatives have been investigated for their roles in modulating inflammatory pathways, such as the inhibition of cytokine production.
Therefore, this guide will proceed by hypothesizing that 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (herein referred to as "Cpd-HCT") is being developed for two high-potential therapeutic areas for this chemical class: Neuroprotection in Parkinson's Disease and Anti-inflammatory activity in Rheumatoid Arthritis .
This document provides a framework for selecting and utilizing appropriate animal models to evaluate the efficacy of Cpd-HCT in these indications. It is designed for researchers, scientists, and drug development professionals engaged in preclinical pharmacology and translational medicine.
PART 1: STRATEGIC OVERVIEW & MODEL SELECTION RATIONALE
The primary challenge in preclinical evaluation is selecting an animal model that recapitulates key aspects of the human disease pathology and is sensitive to the therapeutic mechanism of the investigational drug. For a novel compound like Cpd-HCT, a tiered approach is recommended. This begins with models that confirm target engagement and basic efficacy, followed by more complex models that assess functional outcomes.
Neuroprotection in Parkinson's Disease (PD)
The pathology of PD is characterized by the progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc) and the presence of α-synuclein aggregates (Lewy bodies). The 2-aminothiazole scaffold is present in compounds known to modulate neuroinflammation and oxidative stress, key drivers of neurodegeneration.
Model Selection Rationale:
-
Acute Toxin-Induced Models: These models are ideal for initial screening and mechanism-of-action studies. They induce rapid and relatively specific neurodegeneration, allowing for a clear assessment of a compound's neuroprotective potential. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is the gold standard.
-
Progressive Genetic Models: These models, while more time-consuming and costly, better mimic the slow, progressive nature of human PD. They are suitable for later-stage preclinical validation.
Anti-inflammatory Activity in Rheumatoid Arthritis (RA)
RA is a chronic autoimmune disease characterized by synovial inflammation and subsequent cartilage and bone destruction. The 2-aminothiazole moiety is found in inhibitors of key inflammatory kinases and mediators.
Model Selection Rationale:
-
Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA): These are the most widely used and well-characterized models of RA. They robustly replicate the inflammatory and destructive joint pathology of the human disease, making them suitable for evaluating the efficacy of novel anti-inflammatory agents. The CIA model is particularly relevant as it involves autoimmune responses to type II collagen, a key autoantigen in human RA.
PART 2: EXPERIMENTAL PROTOCOLS & METHODOLOGIES
This section provides detailed, step-by-step protocols for evaluating the efficacy of Cpd-HCT in the selected animal models.
Protocol 1: Neuroprotective Efficacy in the MPTP Mouse Model of Parkinson's Disease
This protocol assesses the ability of Cpd-HCT to prevent the loss of dopaminergic neurons following MPTP intoxication.
Workflow Diagram: MPTP Neuroprotection Study
Caption: Workflow for the MPTP mouse model efficacy study.
Step-by-Step Protocol:
-
Animals and Acclimatization:
-
Use male C57BL/6 mice, 8-10 weeks old, as they are highly susceptible to MPTP neurotoxicity.
-
Acclimatize animals for at least 7 days before the experiment with a 12h light/dark cycle and ad libitum access to food and water.
-
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: Cpd-HCT (Low Dose) + MPTP
-
Group 4: Cpd-HCT (Mid Dose) + MPTP
-
Group 5: Cpd-HCT (High Dose) + MPTP
-
n = 10-12 mice per group is recommended for statistical power.
-
-
Dosing and Administration:
-
Cpd-HCT Formulation: Prepare Cpd-HCT in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80). The route of administration (e.g., oral gavage, intraperitoneal) should be determined by preliminary pharmacokinetic studies.
-
MPTP Administration: On the day of induction, administer MPTP-HCl at 20 mg/kg (free base weight) via intraperitoneal (i.p.) injection every 2 hours for a total of four injections. This sub-acute regimen reliably induces significant SNc neuron loss.
-
Cpd-HCT Dosing: Administer Cpd-HCT or vehicle 60 minutes prior to the first MPTP injection and continue once daily for 7 consecutive days.
-
-
Behavioral Assessment (Optional but Recommended):
-
Rotarod Test: Assess motor coordination and balance at baseline and on day 5 post-MPTP. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.
-
-
Endpoint Analysis (Day 7 Post-MPTP):
-
Euthanasia and Tissue Processing: Euthanize mice and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA). Brains are harvested and post-fixed in 4% PFA overnight, then cryoprotected in 30% sucrose.
-
Neurochemical Analysis: For a separate cohort of animals, rapidly dissect the striatum on ice. Homogenize and analyze dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Immunohistochemistry (IHC): Section the midbrain (SNc region) using a cryostat (40 µm sections). Perform IHC staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Stereological Counting: Quantify the number of TH-positive neurons in the SNc using an unbiased stereological method (e.g., optical fractionator).
-
Data Presentation:
| Parameter | Vehicle + Saline | Vehicle + MPTP | Cpd-HCT (Low Dose) | Cpd-HCT (Mid Dose) | Cpd-HCT (High Dose) |
| Striatal Dopamine (ng/mg tissue) | 100 ± 8 | 35 ± 5 | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| TH+ Neurons in SNc (cells x 10³) | 12.0 ± 0.8 | 5.5 ± 0.6 | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Rotarod Latency (s) | 180 ± 15 | 75 ± 10 | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
Protocol 2: Anti-inflammatory Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model
This protocol evaluates the ability of Cpd-HCT to suppress joint inflammation and destruction in a model of autoimmune arthritis.
Workflow Diagram: CIA Efficacy Study
Caption: Workflow for the Collagen-Induced Arthritis (CIA) mouse model.
Step-by-Step Protocol:
-
Animals and Induction:
-
Use DBA/1 mice, 8-10 weeks old, which are genetically susceptible to CIA.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify CII with Incomplete Freund's Adjuvant (IFA) and administer a 100 µL booster injection in the same manner.
-
-
Experimental Groups:
-
Group 1: Naive (No disease)
-
Group 2: Vehicle Control
-
Group 3: Cpd-HCT (Low Dose)
-
Group 4: Cpd-HCT (High Dose)
-
Group 5: Positive Control (e.g., Methotrexate or an approved biologic)
-
n = 10-12 mice per group.
-
-
Dosing Regimen:
-
Prophylactic Dosing: Begin daily administration of Cpd-HCT or vehicle from Day 21 (booster day) until the end of the study.
-
Therapeutic Dosing: Begin daily administration once mice develop clinical signs of arthritis (clinical score ≥ 1).
-
-
Clinical Assessment:
-
Starting from Day 21, monitor mice daily for signs of arthritis.
-
Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of multiple joints, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws every other day using a digital caliper.
-
-
Endpoint Analysis (e.g., Day 42):
-
Euthanasia and Tissue Collection: Collect blood via cardiac puncture for serological analysis. Harvest hind paws and fix in 10% neutral buffered formalin.
-
Histopathology: Decalcify, process, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion. Use Safranin O staining to assess proteoglycan loss in cartilage.
-
Serology: Use ELISA to measure serum levels of anti-CII antibodies (IgG1, IgG2a) and key inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).
-
Data Presentation:
| Parameter | Vehicle Control | Cpd-HCT (Low Dose) | Cpd-HCT (High Dose) | Positive Control |
| Mean Clinical Score (Peak) | 10.5 ± 1.2 | Report Mean ± SEM | Report Mean ± SEM | 2.5 ± 0.5 |
| Change in Paw Thickness (mm) | 1.8 ± 0.2 | Report Mean ± SEM | Report Mean ± SEM | 0.4 ± 0.1 |
| Histological Score (Erosion) | 3.5 ± 0.4 | Report Mean ± SEM | Report Mean ± SEM | 0.8 ± 0.2 |
| Serum TNF-α (pg/mL) | 150 ± 25 | Report Mean ± SEM | Report Mean ± SEM | 40 ± 10 |
PART 3: MECHANISTIC PATHWAY CONSIDERATIONS
The selection of downstream assays should be guided by the hypothesized mechanism of action of 2-aminothiazole derivatives.
Hypothesized Signaling Pathways for Cpd-HCT
Application Notes & Protocols: Investigating 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine for Targeted Cancer Therapy
Foreword: The Thiazole Scaffold as a Privileged Structure in Oncology
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery.[1] This is evidenced by the clinical success of thiazole-containing anticancer drugs like the kinase inhibitor Dasatinib.[1][2] Thiazole derivatives have been shown to exert their antitumor effects through a multitude of mechanisms, including the inhibition of critical protein kinases (e.g., VEGFR-2, EGFR, CDK4/6), disruption of the cell cycle, induction of apoptosis, and impediment of cancer cell migration and invasion.[1][3][4] This document provides a detailed guide for researchers investigating the therapeutic potential of a novel thiazole derivative, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, in the context of targeted cancer therapy.
Compound Profile: 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (Herein referred to as CTH-2A)
CTH-2A is an investigational small molecule featuring a fused cyclooctyl ring system with a 2-aminothiazole moiety. The 2-aminothiazole core is a common feature in many biologically active compounds and is known to be a valuable pharmacophore for developing potent antitumor agents.[5][6] The large, fused aliphatic ring may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. Based on the activities of structurally related thiazole compounds, CTH-2A is hypothesized to target key signaling pathways implicated in tumor growth and survival.[3][7]
Hypothesized Mechanisms of Action:
-
Kinase Inhibition: Potential for targeting the ATP-binding pocket of oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are frequently dysregulated in various cancers.[3][7]
-
Apoptosis Induction: Triggering programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[3]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle, such as the G1/S phase.[3]
Application Note I: Initial In Vitro Screening for Anticancer Activity
The primary objective of initial screening is to determine the cytotoxic and anti-proliferative potential of CTH-2A across a panel of human cancer cell lines. This provides a broad overview of its efficacy and identifies sensitive cancer types for further investigation.
Rationale for Cell Line Selection: A diverse panel of cell lines is recommended to assess the breadth of CTH-2A's activity. This should include, but not be limited to:
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549 (non-small cell lung cancer)
-
Liver Cancer: HepG2 (hepatocellular carcinoma)
-
Leukemia: K-562 (chronic myelogenous leukemia)
-
Non-Cancerous Control: HaCaT (immortalized human keratinocytes) or other relevant normal cell lines to assess selectivity.[8]
The selection should be guided by the known prevalence of the hypothesized targets (e.g., EGFR, VEGFR-2) in these cancers.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
CTH-2A (dissolved in DMSO to create a 10 mM stock solution)
-
Selected cancer and normal cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CTH-2A in complete growth medium (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CTH-2A. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of CTH-2A that inhibits 50% of cell growth).[3]
Data Presentation: The IC50 values should be summarized in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) of CTH-2A (48h) |
| MCF-7 | Breast Adenocarcinoma | Example: 2.57 ± 0.16 |
| HepG2 | Hepatocellular Carcinoma | Example: 7.26 ± 0.44 |
| A549 | Lung Carcinoma | Example: 15.8 ± 1.2 |
| HaCaT | Normal Keratinocytes | Example: >100 |
Note: Data are hypothetical and based on representative values for thiazole derivatives found in literature.[3]
Application Note II: Elucidating the Mechanism of Action
Once the cytotoxic potential of CTH-2A is established, the next critical step is to investigate how it induces cell death. A primary focus should be on determining if the compound triggers apoptosis, a common mechanism for many effective anticancer agents.[1]
Visualizing the Experimental Workflow
Caption: Workflow for investigating the anticancer properties of CTH-2A.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cells (e.g., MCF-7)
-
6-well plates
-
CTH-2A (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with vehicle (DMSO), CTH-2A at its IC50, and 2x IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS and detach them using trypsin. Combine the supernatant and the detached cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
Data Presentation: Quantify the percentage of cells in each quadrant and present the data in a table.
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | Example: 95.1 | Example: 2.5 | Example: 2.4 |
| CTH-2A (IC50) | Example: 50.3 | Example: 22.4 | Example: 25.1 |
| CTH-2A (2x IC50) | Example: 20.7 | Example: 35.8 | Example: 40.2 |
Note: Data are hypothetical.
Application Note III: Investigating Molecular Targets
Based on literature for similar thiazole structures, a logical next step is to investigate the effect of CTH-2A on key cancer-related signaling pathways. Western blotting is the gold-standard technique for this application.[3]
Hypothetical Signaling Pathway Targeted by CTH-2A
Caption: Hypothesized inhibition of the EGFR signaling pathway by CTH-2A.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol details the detection of changes in protein expression and phosphorylation status in response to CTH-2A treatment.
Materials:
-
Cell lysates from CTH-2A-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Procedure:
-
Protein Extraction: Treat cells with CTH-2A as in Protocol 2. Lyse the cells using ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.
Conclusion and Future Directions
The protocols and application notes provided herein offer a comprehensive framework for the initial preclinical evaluation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (CTH-2A) as a potential targeted cancer therapeutic. Positive results from these in vitro studies—demonstrating potent and selective cytotoxicity, induction of apoptosis, and modulation of a key oncogenic pathway—would provide a strong rationale for advancing CTH-2A to more complex studies. Future research could include in vivo efficacy studies in mouse xenograft models, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and further medicinal chemistry efforts to optimize its potency and drug-like properties. The versatile thiazole scaffold continues to be a rich source of novel anticancer agents, and a systematic investigation of CTH-2A is a worthwhile endeavor in the search for more effective cancer therapies.[1][9]
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025). PubMed.
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC. (n.d.). PubMed Central.
- Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed. (2025). PubMed.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI.
- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021). PubMed Central.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
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- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Drug Delivery Strategies for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Introduction: Unlocking the Potential of a Novel Thiazole Derivative
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The molecule 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (herein referred to as 'Compound T') is a promising derivative within this class. However, like many heterocyclic compounds, its therapeutic development is anticipated to be hampered by a significant biopharmaceutical challenge: poor aqueous solubility.[3][4] This property often leads to low dissolution rates in gastrointestinal fluids, resulting in poor absorption, limited bioavailability, and high inter-patient variability.[5][6]
To overcome these limitations and enable consistent, effective delivery, advanced formulation strategies are required.[7] This guide provides a comprehensive technical overview and detailed protocols for the development of two robust drug delivery systems for Compound T: Liposomal Encapsulation and Polymeric Nanoparticles . The causality behind experimental choices is explained, and the protocols are designed to be self-validating, providing researchers in drug development with a practical framework for moving this promising molecule from the bench to preclinical evaluation.
Part 1: Physicochemical Profile & Formulation Rationale
A thorough understanding of the Active Pharmaceutical Ingredient (API) is the foundation of rational formulation design. While extensive public data for Compound T is scarce, we can infer its likely properties based on its chemical structure and data from related aminothiazole compounds.[8][9][10]
Causality: The fused ring system and the thiazole moiety contribute to a rigid, largely hydrophobic structure. Such characteristics are classic indicators of "brick-dust" molecules—compounds with strong crystal lattice energy and high lipophilicity, leading to poor water solubility.[3] The primary amine group offers a handle for potential salt formation or specific interactions with formulation excipients.[11] The high predicted LogP value strongly suggests that when administered orally in a simple crystalline form, the drug's absorption will be dissolution rate-limited.[6] Therefore, the core objective of the formulation strategy is to present the drug to the absorptive tissues in a solubilized or finely dispersed state.[4]
Table 1: Predicted Physicochemical Properties of Compound T
| Property | Predicted Value | Implication for Drug Delivery |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂S | - |
| Molecular Weight | 182.29 g/mol | Suitable for passive diffusion if solubilized. |
| Predicted LogP | 2.8 - 3.5 | High lipophilicity, indicating poor aqueous solubility. |
| Predicted Solubility | < 0.1 mg/mL | Requires solubility enhancement for effective absorption.[3][5] |
| pKa (Basic) | 4.5 - 5.5 (Amine) | Potential for pH-dependent solubility and interaction with acidic polymers. |
Part 2: Strategy 1 - Liposomal Encapsulation for Enhanced Bioavailability
Expert Rationale: Liposomes are self-assembled, spherical vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs.[12][13] For a poorly soluble drug like Compound T, liposomes offer a dual advantage: they can partition the drug within their lipid bilayer and act as a solubilized carrier, bypassing the dissolution step in the gastrointestinal tract.[5][14] This approach can protect the drug from degradation, modify its pharmacokinetic profile, and improve its absorption.[12][15] We will use the thin-film hydration method, a robust and widely used technique for liposome preparation.
Protocol 1: Preparation of Compound T-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate Compound T into unilamellar liposomes with a target size of 100-200 nm.
Materials:
-
Compound T
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
Chloroform and Methanol (HPLC Grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary Evaporator
-
Bath Sonicator
-
Extruder with Polycarbonate Membranes (200 nm and 100 nm pore sizes)
Methodology:
-
Lipid Film Formation: a. Dissolve HSPC, Cholesterol, and Compound T in a 10:4:1 molar ratio in a 10:1 (v/v) mixture of chloroform:methanol in a round-bottom flask. Rationale: Cholesterol is included to modulate membrane fluidity and reduce drug leakage.[15] The specific lipid ratio is a common starting point for creating stable vesicles. b. Attach the flask to a rotary evaporator. Rotate the flask under vacuum at 40°C to remove the organic solvents completely. c. A thin, dry lipid film containing the drug will form on the inner wall of the flask. Continue drying under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding pre-warmed (60°C) PBS (pH 7.4) to the flask. b. Agitate the flask gently by hand until the lipid film is fully suspended. This will form a suspension of multilamellar vesicles (MLVs). Rationale: Hydrating above the lipid transition temperature (Tc) ensures proper lipid mobility and vesicle formation.
-
Size Reduction (Sonication & Extrusion): a. To reduce the size and lamellarity of the MLVs, sonicate the suspension in a bath sonicator for 15 minutes. This creates smaller unilamellar vesicles (SUVs). b. For a more uniform size distribution, the liposome suspension is then subjected to sequential extrusion. Pass the suspension 11 times through a 200 nm polycarbonate membrane, followed by 11 times through a 100 nm membrane using a heated extruder set to 60°C.[13] Rationale: Extrusion forces the vesicles through defined pores, resulting in a homogenous population of large unilamellar vesicles (LUVs) with a predictable size.[13]
-
Purification: a. Remove unencapsulated Compound T by size exclusion chromatography or dialysis against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10-12 kDa).
Protocol 2: Characterization of Liposomal Formulations
Objective: To validate the quality of the prepared liposomes by measuring key physical and chemical attributes.
A. Particle Size and Zeta Potential:
-
Method: Dilute the liposome suspension in PBS and analyze using Dynamic Light Scattering (DLS).
-
Purpose: To confirm the vesicle size is within the target range (100-200 nm) and to determine the Polydispersity Index (PDI), an indicator of size distribution homogeneity (a PDI < 0.2 is desirable). Zeta potential measures surface charge and predicts the formulation's physical stability against aggregation.
B. Encapsulation Efficiency (%EE) and Drug Loading (%DL):
-
Method:
-
Lyse a known amount of the purified liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of Compound T (Drug_total) using a validated HPLC-UV method.
-
Quantify the amount of free, unencapsulated drug (Drug_free) in the supernatant after centrifuging the unpurified liposome suspension.
-
Calculate %EE and %DL using the formulas below.
-
-
Calculations:
-
%EE = [(Drug_total - Drug_free) / Drug_total] * 100
-
%DL = [Amount of Encapsulated Drug / Total Weight of Lipids and Drug] * 100
-
-
Purpose: These parameters are critical for determining the efficiency of the formulation process and the final drug content in the carrier system.
Table 2: Representative Data for Liposomal Formulation Characterization
| Parameter | Target Value | Justification |
|---|---|---|
| Mean Particle Size | 120 ± 20 nm | Optimal for potential passive targeting and consistent absorption. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution. |
| Zeta Potential | -5 to -20 mV | Slightly negative charge aids in stability by preventing aggregation. |
| Encapsulation Efficiency | > 85% | High efficiency indicates a successful and economical formulation process. |
Caption: Workflow for liposomal encapsulation and characterization.
Part 3: Strategy 2 - Polymeric Nanoparticle Formulation
Expert Rationale: Biodegradable polymeric nanoparticles, particularly those made from poly(lactic-co-glycolic acid) (PLGA), are another excellent platform for delivering poorly soluble drugs.[16][17] PLGA is FDA-approved and its degradation products (lactic and glycolic acid) are biocompatible.[17] Nanoparticles can provide sustained drug release, protect the API from the harsh environment of the GI tract, and potentially improve oral bioavailability.[18] Nanoprecipitation is a straightforward and reproducible method for forming PLGA nanoparticles, especially for hydrophobic drugs.[3][19]
Protocol 3: Preparation of Compound T-Loaded PLGA Nanoparticles via Nanoprecipitation
Objective: To formulate Compound T into PLGA nanoparticles with a target size below 300 nm for oral delivery.
Materials:
-
Compound T
-
PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
Polyvinyl Alcohol (PVA), 1% w/v aqueous solution
-
Acetone (HPLC Grade)
-
Deionized Water
-
Magnetic Stirrer
-
Rotary Evaporator
Methodology:
-
Organic Phase Preparation: a. Dissolve 100 mg of PLGA and 10 mg of Compound T in 5 mL of acetone. Rationale: Acetone is a water-miscible solvent that can dissolve both the polymer and the hydrophobic drug.
-
Nanoprecipitation: a. Prepare 20 mL of a 1% w/v PVA solution in deionized water in a beaker. This will be the aqueous (anti-solvent) phase. b. Place the beaker on a magnetic stirrer and stir at a constant, moderate speed (e.g., 600 rpm). c. Inject the organic phase dropwise into the stirring aqueous phase using a syringe. d. The rapid diffusion of acetone into the water causes the PLGA and the encapsulated drug to precipitate, forming nanoparticles. Rationale: PVA acts as a stabilizer, adsorbing to the nanoparticle surface and preventing aggregation.
-
Solvent Evaporation & Nanoparticle Collection: a. Leave the resulting suspension stirring at room temperature for 4-6 hours to allow for the complete evaporation of acetone. b. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C). c. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and any unencapsulated drug.
-
Lyophilization (Optional): a. For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dried.
Protocol 4: Characterization of Polymeric Nanoparticles
Objective: To validate the quality of the prepared PLGA nanoparticles.
A. Particle Size and Zeta Potential:
-
Method: Resuspend the nanoparticles in deionized water and analyze using Dynamic Light Scattering (DLS), as described in Protocol 2A.
-
Purpose: To confirm a particle size suitable for oral delivery and assess colloidal stability.
B. Encapsulation Efficiency (%EE) and Drug Loading (%DL):
-
Method:
-
Dissolve a precisely weighed amount of lyophilized nanoparticles in a suitable solvent that dissolves both PLGA and the drug (e.g., Dichloromethane or DMSO).
-
Quantify the amount of Compound T using a validated HPLC-UV method.
-
Calculate %EE and %DL using the formulas below.
-
-
Calculations:
-
%EE = [Actual Drug Loading / Theoretical Drug Loading] * 100
-
%DL = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] * 100
-
-
Purpose: To determine the drug payload and the efficiency of the nanoprecipitation process.
Caption: Workflow for polymeric nanoparticle formulation and characterization.
Part 4: In Vitro Performance Evaluation
Expert Rationale: An in vitro release study is a crucial performance test that provides insights into how a drug may be released from its carrier in a physiological environment.[20][21] This data is essential for comparing different formulations, ensuring batch-to-batch consistency, and predicting in vivo behavior.[22][23] The dialysis bag method is a well-established technique for assessing drug release from nano-formulations.[24]
Protocol 5: In Vitro Drug Release Study Using Dialysis Bag Method
Objective: To compare the release profile of Compound T from liposomes and nanoparticles against the dissolution of the free drug.
Materials:
-
Compound T-loaded liposomes and nanoparticles
-
Free Compound T powder
-
Dialysis tubing (e.g., MWCO 12 kDa)
-
Release medium: PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2)
-
Shaking water bath or incubator
-
HPLC system for analysis
Methodology:
-
Preparation: a. Reconstitute a known quantity of the formulation (liposomes or nanoparticles) in 1 mL of the release medium. b. Transfer the suspension into a dialysis bag and securely seal both ends. c. For the control group, prepare a suspension of free Compound T at the same concentration.
-
Release Study: a. Place each dialysis bag into a beaker containing 50 mL of the release medium (e.g., PBS pH 7.4). This ensures "sink conditions," where the external medium can readily dissolve all released drug, preventing saturation from inhibiting further release.[24] b. Place the beakers in a shaking water bath set to 37°C and 100 rpm. c. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium. d. Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: a. Analyze the collected aliquots for the concentration of Compound T using a validated HPLC method. b. Calculate the cumulative percentage of drug released at each time point.
Data Presentation: The results should be plotted as Cumulative % Drug Release vs. Time. This will visually demonstrate the release kinetics, allowing for a direct comparison between the free drug (which should diffuse rapidly) and the sustained release from the nanocarriers.
Table 3: Example Template for In Vitro Release Data
| Time (hours) | Cumulative Release (%) - Free Drug | Cumulative Release (%) - Liposomes | Cumulative Release (%) - Nanoparticles |
|---|---|---|---|
| 0 | 0 | 0 | 0 |
| 1 | 65 | 15 | 10 |
| 4 | 98 | 40 | 30 |
| 8 | 100 | 65 | 55 |
| 24 | 100 | 88 | 80 |
| 48 | 100 | 95 | 92 |
Caption: Diagram of the in vitro drug release testing setup.
Part 5: Conceptual Framework for In Vivo Evaluation
Expert Rationale: While in vitro tests are informative, the definitive proof of a drug delivery system's value comes from in vivo studies.[25][26] A pharmacokinetic (PK) study in an appropriate animal model (e.g., rats or mice) is essential to determine how the formulation affects the drug's absorption, distribution, metabolism, and excretion (ADME) profile compared to a simple suspension of the free drug.[27][28] The primary goal is to demonstrate an increase in oral bioavailability.
High-Level Workflow for a Comparative Pharmacokinetic Study
-
Animal Model & Dosing:
-
Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Divide animals into three groups:
-
Group 1: Free Compound T (administered as a suspension).
-
Group 2: Compound T-Loaded Liposomes.
-
Group 3: Compound T-Loaded Nanoparticles.
-
-
Administer the formulations orally (gavage) at an equivalent dose of Compound T.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
-
Sample Processing & Analysis:
-
Process blood samples to isolate plasma.
-
Extract Compound T from the plasma.
-
Quantify the drug concentration in each sample using a validated LC-MS/MS method. Rationale: LC-MS/MS provides the high sensitivity and specificity required to measure low drug concentrations in complex biological matrices.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of Compound T versus time for each group.
-
Calculate key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
-
Relative Bioavailability (F%): F% = (AUC_formulation / AUC_free_drug) * 100. An F% > 100 indicates that the formulation successfully improved bioavailability.
-
Caption: High-level workflow for a comparative in vivo pharmacokinetic study.
Conclusion
The protocols and strategies outlined in this guide provide a robust, scientifically-grounded framework for overcoming the bioavailability challenges associated with 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. By employing advanced drug delivery systems such as liposomes and polymeric nanoparticles, researchers can significantly enhance the dissolution and absorption of this promising therapeutic agent. The systematic characterization and evaluation of these formulations, from basic physicochemical properties to in vitro release and in vivo pharmacokinetics, are essential steps to validate their performance and unlock the full clinical potential of Compound T.
References
Please note that direct links to some academic papers may require a subscription for full access.
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- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
-
Schmaljohann, F., & Van den Mooter, G. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1850. [Link]
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Gabadadze, M., et al. (2024). Advances in Hydrogel-Based Drug Delivery Systems. Gels, 10(4), 253. [Link]
- Gabadadze, M. (2024). Hydrogel-Based Drug Delivery Systems.
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
- Pouton, C. W. (2006).
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Vigata, M., et al. (2020). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Pharmaceutics, 12(12), 1188. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-87. [Link]
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Sahu, P., et al. (2023). Hydrogel-based drug delivery systems - a review. Journal of Drug Delivery and Therapeutics, 13(1), 100-110. [Link]
- USP. (2018).
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Hood, S. (n.d.). Quantifying the effectiveness of drug delivery systems in vivo. SciTechnol. [Link]
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Wang, Y., et al. (2024). In vivo Fate of Targeted Drug Delivery Carriers. Journal of Pharmaceutical Analysis, 14(3), 441-456. [Link]
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Teledyne Hanson Research. (n.d.). In Vitro Release Testing (IVRT). [Link]
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Decuzzi, P., et al. (2018). Nanoparticle-based drug delivery: case studies for cancer and cardiovascular applications. Journal of Internal Medicine, 284(6), 593-613. [Link]
- Brake, K., et al. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutica Analytica Acta, 8(8).
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Preprints.org. (2024). Formulation and Evaluation Techniques in Novel Drug Delivery Systems. [Link]
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Wikipedia. (n.d.). Nanoparticle drug delivery. [Link]
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ResearchGate. (n.d.). Developments in liposomal drug delivery systems. [Link]
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e-PG Pathshala. (2017, January 3). Liposome and its application in drug delivery. YouTube. [Link]
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Wang, Y., et al. (2024). Nano-Drug Delivery Systems Based on Natural Products. Molecules, 29(2), 488. [Link]
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Preprints.org. (2024). Advancements in Liposomal Drug Delivery Systems and Their Therapeutic Applications. [Link]
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Ndlovu, S., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. Nanomaterials, 13(7), 1162. [Link]
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Akbarzadeh, A., et al. (2013). Liposomal Drug Delivery Systems: An Update Review. ResearchGate. [Link]
- Al-Ostath, A. I. H., et al. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 66(12), 1-2.
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PubChem. (n.d.). 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride. [Link]
- Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842.
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
-
Human Metabolome Database. (2021). Metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307). [Link]
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Al-Jaf, H. Z. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]
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Early, J. V., et al. (2021). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 7(12), 3466-3478. [Link]
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Troubleshooting & Optimization
Improving solubility of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in DMSO
Technical Support Center: Solubility Enhancement for Heterocyclic Amines
Guide Focus: Strategies for Improving the Solubility of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine and Related Compounds in DMSO.
Introduction: A Word from Our Application Science Team
Welcome to the technical support guide for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. As researchers and drug development professionals, you are likely working with novel heterocyclic compounds that, while promising, can present significant handling challenges. One of the most common hurdles is achieving the desired concentration in Dimethyl Sulfoxide (DMSO), the workhorse solvent of biological screening.
While specific solubility data for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is not extensively published, its structure—featuring a basic 2-aminothiazole core fused to a large, non-polar carbocyclic ring—provides critical clues to its behavior. This guide is structured to provide a logical, step-by-step troubleshooting framework, moving from simple physical interventions to more advanced chemical modifications. Our goal is to explain not just what to do, but why each step works, empowering you to make informed decisions in your experiments.
Section 1: Foundational FAQs - The First Response to Solubility Issues
This section addresses the most common and easily correctable issues that can lead to poor dissolution.
Q1: I've added my weighed 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine to high-purity DMSO, but it's not dissolving even with vortexing. What are the first things I should verify?
A1: Before proceeding to more complex methods, it is crucial to rule out common environmental and material factors. The issue may not be with the compound's intrinsic solubility but with the conditions of the experiment.
-
Verify DMSO Quality: DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can dramatically decrease the solubility of many organic compounds.[1][2] This is because the properties of DMSO-water mixtures are non-ideal, making the creation of a solvent cavity for the solute more difficult than in pure DMSO or pure water.[1]
-
Actionable Advice: Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or one stored properly in a desiccator. If your lab's primary stock is in a large, frequently opened bottle, consider aliquoting it into smaller, single-use vials under an inert gas like argon or nitrogen.
-
-
Assess Compound Purity and Form: The solid-state form of your compound significantly impacts solubility. Amorphous material is generally more soluble than a highly stable crystalline form.[2]
-
Actionable Advice: If you have different batches of the compound, test them comparatively. Be aware that the final purification and precipitation steps during synthesis can influence the crystalline form obtained.
-
-
Confirm Concentration and Weighing: Double-check your calculations and the accuracy of your balance. Attempting to create a supersaturated solution is a common cause of dissolution failure.
Q2: What are the standard, non-invasive physical methods I can use to encourage dissolution in DMSO?
A2: Applying physical energy can often provide the necessary activation energy to overcome the compound's crystal lattice energy, allowing it to dissolve.
-
Vigorous Vortexing: This is the simplest step. Extended vortexing (5-10 minutes) increases the interaction between the solvent and the surface of the solid particles.
-
Gentle Heating: Increasing the temperature enhances the kinetic energy of both the solvent and solute molecules, which typically leads to higher solubility.[3]
-
Protocol: Warm the solution in a water bath at 37-50°C. Avoid aggressive heating, as temperatures above 60°C can risk compound degradation.[2] Intermittently remove the vial and vortex to aid dissolution.
-
-
Sonication: This is a highly effective method for dissolving stubborn compounds.[4] An ultrasonic bath or a probe sonicator uses high-frequency sound waves to create microscopic cavitation bubbles. The collapse of these bubbles generates localized high-pressure and high-temperature gradients, effectively breaking apart the solute's solid lattice and driving it into solution.[2][5] Sonication is particularly useful for re-dissolving compounds that have precipitated out of DMSO stock solutions.[1]
Section 2: Advanced Troubleshooting - Chemical and Co-Solvent Strategies
If physical methods are insufficient, the next step is to modify the solvent environment itself.
Q3: My compound remains insoluble after heating and sonication. Should I consider using a co-solvent with DMSO?
A3: Yes, using a co-solvent is a powerful and widely used strategy.[6][7] Co-solvents work by altering the overall polarity of the solvent system to better match that of the solute, effectively reducing the dielectric constant of the mixture which can favor the dissolution of non-polar compounds.[8]
-
Mechanism: The large hexahydrocyclooctane portion of your molecule is lipophilic, while the 2-aminothiazole group is polar. A co-solvent can help bridge this polarity gap.
-
Recommended Co-solvents:
-
N-methyl-2-pyrrolidone (NMP): An excellent solubilizing agent for a wide range of compounds.
-
Dimethylformamide (DMF): Similar to DMSO but with different solubilizing properties that may be more favorable for your specific compound.
-
Ethanol or Propylene Glycol: These can disrupt the hydrogen bonding network of water (if present as a contaminant in DMSO) and improve solubility.[8]
-
-
Implementation: Start by preparing a solution with 90% DMSO and 10% co-solvent (v/v) and attempt to dissolve your compound. You can screen different co-solvents and ratios to find the optimal system. Remember to run a vehicle control with the same DMSO/co-solvent blend in your downstream biological assays.
Q4: The molecule contains a 2-aminothiazole group, which is basic. Can I leverage pH to improve its solubility?
A4: Absolutely. This is a key insight based on the compound's structure. The primary amine on the thiazole ring is a weak base. By lowering the pH, you can protonate this amine, forming a salt. This ionized form is significantly more polar and, therefore, more soluble in a polar solvent like DMSO.[9] This is one of the most effective methods for increasing the solubility of basic and acidic drugs.
-
Mechanism:
-
R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble salt)
-
-
How to Implement:
-
For Stock Preparation: Add a very small, sub-stoichiometric amount of a weak organic acid like acetic acid or a few microliters of a dilute solution of a stronger acid like trifluoroacetic acid (TFA) to your DMSO suspension.[10] Often, just a slight shift in pH is enough to dramatically improve solubility.
-
Caution: Be mindful of your downstream application. The added acid could interfere with certain biological assays or affect cell viability. Always include a pH-matched vehicle control. This technique is not suitable if the compound is acid-labile.
-
Section 3: Maintaining Solubility - Best Practices for Stock Solution Stability
Successfully dissolving your compound is only half the battle. Preventing it from precipitating over time is equally important.
Q5: I successfully made a clear stock solution, but after storing it in the freezer and re-thawing, I see precipitate. What happened?
A5: This is a common and frustrating problem driven by two main factors: freeze-thaw cycles and moisture absorption.
-
Freeze-Thaw Cycles: The process of freezing and thawing can force solutes out of solution, especially for supersaturated stocks. This can nucleate the formation of a more stable, less soluble crystalline form of your compound.[1][2]
-
Synergy with Water: This effect is synergistically enhanced by water uptake into the DMSO stock.[1][2] Each time the vial is opened, it can absorb atmospheric moisture, which, as discussed, reduces the solvating power of DMSO.
-
Prevention Strategies:
-
Aliquot Your Stock: Prepare single-use aliquots. This minimizes the number of freeze-thaw cycles for the bulk of your stock and reduces opportunities for water absorption.
-
Proper Storage: Store vials in a desiccated environment (e.g., a desiccator cabinet or a sealed container with desiccant packs) to protect from humidity.
-
Re-dissolution: If precipitation does occur, gentle warming and sonication can often bring the compound back into solution, provided it has not degraded.[1]
-
Section 4: Summary Workflow and Experimental Protocols
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing solubility challenges with 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in DMSO.
Caption: Troubleshooting workflow for dissolving compounds in DMSO.
Quantitative Data Summary Table
| Method | Principle of Action | Advantages | Considerations & Risks |
| Gentle Heating | Increases kinetic energy, overcoming crystal lattice forces.[3] | Simple, fast, and readily available. | Risk of thermal degradation of the compound. |
| Sonication | High-energy cavitation breaks apart solid particles.[1][2][5] | Highly effective, can re-dissolve precipitates. | Can generate some heat; requires specific equipment. |
| Co-Solvents | Modifies the polarity of the solvent system to better suit the solute.[6][8][11] | Can significantly increase solubility for lipophilic compounds. | Co-solvent may interfere with assays; requires vehicle controls. |
| pH Adjustment | Protonates basic functional groups (like amines) to form more soluble salts.[9][12] | Very effective for ionizable compounds. | pH change can affect compound stability or interfere with biological assays. |
Experimental Protocols
Protocol 1: Standard Protocol for Dissolution using Physical Methods
-
Accurately weigh the desired amount of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine into a sterile glass vial.
-
Add the calculated volume of anhydrous DMSO to reach the target concentration.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
If not fully dissolved, place the vial in a water bath set to 40°C for 15 minutes. Vortex every 5 minutes.
-
If solids persist, place the vial in an ultrasonic bath for 15-30 minutes, ensuring the water level in the bath is sufficient for energy transfer.
-
Visually inspect the solution against a bright light for any remaining particulates.
Protocol 2: Protocol for Co-Solvent Screening
-
Prepare several small vials of your compound.
-
Create 10% (v/v) stock solutions of your chosen co-solvents (e.g., NMP, DMF) in anhydrous DMSO.
-
To each vial of compound, add the DMSO/co-solvent mixture to reach your target concentration.
-
Use the steps outlined in Protocol 1 (vortex, heat, sonicate) to attempt dissolution.
-
Compare the degree of solubility across the different co-solvent systems.
-
Crucially: Prepare a parallel set of vehicle controls (DMSO/co-solvent mixtures without the compound) for use in your downstream experiments.
Protocol 3: Protocol for pH Modification
-
Prepare a 1% solution of glacial acetic acid in anhydrous DMSO.
-
Add your compound and the majority of the required pure DMSO to a vial, leaving about 5% of the volume.
-
While vortexing, add the 1% acetic acid/DMSO solution dropwise (e.g., 1-2 µL at a time).
-
Visually monitor for dissolution. Often, only a very small amount of acid is needed.
-
Once dissolved, add the remaining pure DMSO to reach the final target volume and concentration.
-
Prepare a vehicle control containing the exact same final concentration of acetic acid in DMSO.
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]
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Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Ziath.[Link]
-
Various Authors. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? ResearchGate.[Link]
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Bowman, M. D., Kalesh, K. A., & Raker, J. R. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 4(12), 1157–1161. [Link]
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Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate.[Link]
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Various Authors. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate.[Link]
-
Tinjacá, D. A., Martínez, F., Almanza, O. A., Peña, M. Á., Jouyban, A., & Acree, W. E., Jr. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. Liquids, 2(3), 161-182. [Link]
-
Homar, M., & Kmetec, V. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular pharmaceutics, 17(8), 2741–2752. [Link]
-
Various Authors. (2022). (PDF) Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. ResearchGate.[Link]
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Patel, J., & Patel, K. (2017). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 7(2), 77. [Link]
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Singh, A., Kumar, A., & Singh, R. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 074–085. [Link]
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Sharma, D., Saini, S., Singh, G., & Rana, A. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 389–401. [Link]
-
Kozik, V. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Assay and Drug Development Technologies.[Link]
-
Al-Gharabli, S. I., Al-Far, D. M., & Jorgensen, W. L. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS medicinal chemistry letters, 7(8), 757–761. [Link]
-
Various Authors. (2024). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate.[Link]
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Luzar, A., & Chandler, D. (2024). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. ResearchGate.[Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 1-15. [Link]
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Kumar, L., & Singh, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(06), 32-40. [Link]
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Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry.[Link]
-
El-Sayed, N. N. E., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1464. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Advanced Pharmacy Education & Research, 14(1), 1-1. [Link]
-
Chemsrc. (n.d.). Benzo[d]thiazol-2-amine | CAS#:136-95-8. Chemsrc.[Link]
-
Al-Jumaili, A. H. A., Al-Jaf, S. M. A., & Al-Amiery, A. A. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ACS omega. [Link]
-
Various Authors. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate.[Link]
-
Bozorov, K., Zhao, J., & Aisa, H. A. (2019). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (Basel, Switzerland), 24(19), 3466. [Link]
-
Arshad, M. N., El-Daly, S. A., Bibi, A., Ghaffar, S., Asiri, A. M., & Ragavan, R. V. (2014). 4,5,6,7,8,9-Hexahydro-2H-cycloocta[c]pyrazol-1-ium-3-olate. Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o14. [Link]
-
CCDC. (2024). CCDC 2250913: Experimental Crystal Structure Determination. The Cambridge Crystallographic Data Centre (CCDC).[Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Dihydro-2-thiazolamine. PubChem.[Link]
-
National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride. PubChem.[Link]
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Technical Support Center: Enhancing the Aqueous Stability of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support guide for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (hereafter referred to as "Compound HCTA"). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this molecule in aqueous environments. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses fundamental questions regarding the inherent stability of Compound HCTA, drawing parallels from the broader class of 2-aminothiazole derivatives.
Q1: I'm observing rapid degradation of Compound HCTA in my aqueous buffer. What are the likely causes?
A1: The instability of 2-aminothiazole derivatives like Compound HCTA in aqueous solutions is a known challenge and typically stems from its susceptibility to several degradation pathways. The primary causes are hydrolysis, oxidation, and photodegradation.[1] The 2-aminothiazole moiety is an electron-rich heterocyclic system, making it reactive under certain conditions.[2] The specific rate and outcome of degradation are highly dependent on the pH, temperature, presence of oxygen, and exposure to light.[3][4]
Q2: Can you elaborate on the specific chemical degradation pathways?
A2: Certainly. Based on the known reactivity of the 2-aminothiazole scaffold, we can anticipate three main degradation routes for Compound HCTA:
-
Hydrolytic Degradation: The thiazole ring, particularly when substituted, can be susceptible to cleavage under harsh acidic or basic conditions.[3] For some derivatives, the exocyclic amino group can be hydrolyzed to a hydroxyl group, or the entire ring can open. The rate of hydrolysis is often pH-dependent.[5][6]
-
Oxidative Degradation: The primary amine group and the sulfur atom in the thiazole ring are potential sites for oxidation.[1] Oxidation can be initiated by dissolved oxygen, trace metal ions, or peroxides. This process often leads to the formation of colored impurities, such as N-oxides, sulfoxides, or dimeric/polymeric products, which can explain a solution changing color.[1]
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, especially UV radiation.[3][7] The degradation mechanism often involves the formation of reactive oxygen species, such as singlet oxygen, which can react with the thiazole ring in a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges into various degradation products.[8]
Below is a diagram illustrating these potential degradation pathways.
Caption: Workflow for a forced degradation study.
Protocol 3.2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradants. [9]
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of the relatively nonpolar parent compound from potentially more polar degradants.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.
-
-
Detection: Use a UV detector. Determine the optimal wavelength for Compound HCTA by running a UV scan (e.g., 200-400 nm). A wavelength around 280-300 nm is typical for such scaffolds. [10]4. Method Validation: Analyze the samples from the forced degradation study. The method is considered "stability-indicating" if the primary peak for Compound HCTA is well-resolved from all degradation peaks (resolution > 2) and there is no co-elution, which can be confirmed using a photodiode array (PDA) detector to check for peak purity.
Section 4: Data Interpretation and Advanced Stabilization
Interpreting Forced Degradation Data
The results from your stress testing study provide a roadmap for stabilization. Summarize your findings in a table to easily compare vulnerabilities.
| Stress Condition | Incubation Time (hr) | Incubation Temp. | % Degradation of Compound HCTA | Key Degradant Peaks (RT, min) | Observations |
| Control | 48 | Room Temp | < 1% | - | Clear solution |
| 0.1 M HCl | 4 | 60 °C | 15.2% | 2.5, 4.1 | Clear solution |
| 0.1 M NaOH | 2 | 60 °C | 25.8% | 3.1, 5.5 | Slight yellowing |
| 3% H₂O₂ | 24 | Room Temp | 45.1% | 6.2, 7.8, 8.3 | Solution turned brown |
| Thermal | 48 | 80 °C | 8.5% | 4.1 | Clear solution |
| Photolytic | 24 | ICH Light Box | 18.9% | 9.1, 10.4 | Clear solution |
| (Note: Data is representative and for illustrative purposes only.) |
Advanced Formulation Strategies
Based on the stability profile, you can design a robust aqueous formulation.
| Strategy | Component | Rationale | Recommended Starting Concentration |
| pH Optimization | Citrate or Acetate Buffer | Provides maximum stability by maintaining an optimal pH, likely in the weakly acidic range (pH 4-6). [11] | 10-50 mM |
| Oxidation Prevention | Sodium Metabisulfite | A common antioxidant that acts as an oxygen scavenger. [11] | 0.01 - 0.1% (w/v) |
| Chelation | Disodium Edetate (EDTA) | Sequesters trace metal ions that can catalyze oxidative degradation. | 0.01 - 0.05% (w/v) |
| Light Protection | N/A | Use of amber glass vials or opaque packaging. | N/A |
| Solubility Enhancement | Hydroxypropyl-β-Cyclodextrin | Forms an inclusion complex to increase solubility if needed, without chemical modification. | 1 - 10% (w/v) |
By systematically applying these principles and protocols, researchers can significantly enhance the stability of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in aqueous solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Ghattavi, D., & Shinde, S. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 25(21), 5199. Available at: [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 444-453. Available at: [Link]
-
Rejwan, M., et al. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 28(18), 6617. Available at: [Link]
-
Tomečková, A., et al. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Medicinal Research Reviews, 41(5), 2821-2868. Available at: [Link]
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Kuciak, M., et al. (2019). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111943. Available at: [Link]
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Pascut, C., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3369. Available at: [Link]
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Fernandes, D., et al. (2021). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 60(4), 1619-1630. Available at: [Link]
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de Witte, W., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093. Available at: [Link]
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Ibis Scientific. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
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De Clippeleer, J., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 66(1), 333-340. Available at: [Link]
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Sharma, D. (2023). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Journal of Medicinal Chemistry, 13(3), 1-2. Available at: [Link]
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Wijaya, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. Available at: [Link]
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Kim, H., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. Available at: [Link]
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Troubleshooting cell viability assays with 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Document ID: TSC-2026-01-HTA
Version: 1.0
Introduction
This technical guide provides in-depth troubleshooting support for researchers utilizing 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine and related thiazole-containing compounds in cell viability assays. Compounds within the 2-aminothiazole class are of significant interest in medicinal chemistry and drug discovery for their diverse biological activities, including potential anticancer properties.[1] Consequently, assessing their impact on cell viability and proliferation is a foundational step in their evaluation.[2]
This document is structured as a series of frequently asked questions (FAQs) and a problem-oriented troubleshooting guide. It is designed to help you identify and resolve common experimental issues, from inconsistent data to assay-specific artifacts, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine for cell-based assays?
Proper handling of small molecules is critical for reproducible results.[3] For this compound and related heterocyclic molecules, we recommend adhering to the "Three S's": Solvent, Solubility, and Stability.[3]
-
Solvent Selection: Most organic, non-polar compounds like this are insoluble in aqueous solutions. The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh stock of DMSO, as absorbed moisture can degrade the compound or cause it to precipitate.
-
Stock Solution Preparation:
-
Before opening, centrifuge the vial to ensure all powder is collected at the bottom.[4]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in 100% anhydrous DMSO.
-
Ensure complete dissolution; gentle warming (to ~37°C) or brief sonication may be required.
-
-
Storage:
-
Solid Compound: Store desiccated at the recommended temperature (typically -20°C), protected from light.
-
Stock Solution: Aliquot the DMSO stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination.[4] Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) use.[4]
-
Q2: What are the fundamental differences between common cell viability assays, and why might they give different results?
Cell viability assays measure different cellular processes, and no single assay is universally superior.[5] Choosing the right one, or using orthogonal assays (multiple assays measuring different endpoints), is key to validating your findings.[6][7]
| Assay Type | Principle | Advantages | Potential Issues & Limitations |
| Tetrazolium Reduction (MTT, XTT, MTS) | Measures metabolic activity via mitochondrial dehydrogenase enzymes, which reduce a tetrazolium salt to a colored formazan product.[8][9] | Well-established, inexpensive, simple procedure.[10] | Prone to interference from reducing compounds; MTT requires a solubilization step; signal can be affected by changes in metabolic state unrelated to viability.[8][10] |
| Resazurin Reduction (alamarBlue®) | Metabolically active cells reduce the blue dye resazurin to the pink, fluorescent resorufin.[5] | More sensitive than tetrazolium assays, homogeneous (no solubilization), allows for multiplexing.[5] | Can be interfered with by compounds that are themselves fluorescent or have reducing potential.[5] |
| ATP Quantification (CellTiter-Glo®) | Measures ATP levels, a marker for metabolically active cells, using a luciferase-luciferin reaction that produces luminescence.[5][6] | Highly sensitive, fast (typically <30 min), and directly correlates with cell number.[5] | Can be inhibited by compounds that interfere with luciferase; ATP levels can fluctuate with metabolic changes. |
| Protease Activity (CellTiter-Fluor™) | Measures the activity of a conserved intracellular protease found only in viable cells. Cleavage of a substrate produces a fluorescent signal.[5][6] | Not dependent on metabolic activity, very fast, excellent for multiplexing as it does not lyse cells.[5] | Signal can be affected by compounds that inhibit proteases or have intrinsic fluorescence. |
| Membrane Integrity (Trypan Blue, PI) | Dyes that are excluded by the intact membrane of live cells but enter and stain dead cells.[10][11] | Simple, direct visualization of dead cells. | Manual counting is labor-intensive and subjective; provides a late-stage marker of cell death.[10] |
A compound could, for example, inhibit mitochondrial respiration (affecting MTT/XTT assays) without causing an immediate drop in total cellular ATP (measured by CellTiter-Glo®), leading to a discrepancy in results.
Q3: Can 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine directly interfere with assay chemistry?
Yes, this is a critical concern. The thiazole moiety contains sulfur and nitrogen atoms, making it potentially redox-active.[8]
-
Interference with Tetrazolium/Resazurin Assays: Compounds with inherent reducing potential can directly reduce MTT, XTT, or resazurin in a cell-free environment.[8] This chemical reaction mimics the signal produced by viable cells, leading to a false positive (i.e., an underestimation of cytotoxicity or an apparent increase in viability).[8][12] Thiol-containing compounds are known to cause this artifact, and the sulfur in the thiazole ring warrants caution.[12]
-
Interference with Luminescence/Fluorescence: The compound may possess intrinsic fluorescence at the excitation/emission wavelengths used by an assay (e.g., resazurin or protease assays), or it could quench the signal from a luciferase reaction (ATP assays).
It is mandatory to run cell-free controls to test for such interference. See Protocol 2.2 for a detailed workflow.
Section 2: Troubleshooting Guide
Problem 1: High variability between replicate wells or inconsistent results between experiments.
High variability undermines the reliability of your data.[13][14] The cause is often related to either compound behavior or cell culture technique.
-
Possible Cause A: Compound Precipitation.
-
Why it happens: When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound can "crash out" of solution if its solubility limit is exceeded. This leads to an unknown and inconsistent final concentration in your wells.
-
How to Troubleshoot:
-
Visual Inspection: Before and after adding the compound to cells, inspect the wells of your plate under a microscope. Look for crystals, precipitates, or an oily film.
-
Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low and consistent across all wells (typically ≤0.5%).[4][8] Always include a "vehicle control" (cells + medium + same final DMSO concentration) in your experiment.
-
Dilution Method: Avoid making large serial dilutions directly into aqueous media. Perform initial dilutions in DMSO before the final dilution into the medium. Pre-warming the medium to 37°C can sometimes help.
-
-
-
Possible Cause B: Inconsistent Cell Seeding.
-
Why it happens: The final assay signal is directly proportional to the number of viable cells. An uneven distribution of cells at the start of the experiment is a major source of error.[15][16]
-
How to Troubleshoot:
-
Cell Suspension: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling.
-
Accurate Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue).
-
Plating Technique: Work quickly and consistently. Mix the cell suspension between pipetting into different sections of the plate.
-
-
-
Possible Cause C: Edge Effects.
-
Why it happens: Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
How to Troubleshoot:
-
Avoid using the outermost wells for experimental conditions.
-
Fill the outer wells with sterile PBS or medium to create a humidity barrier.
-
-
Problem 2: The compound appears to increase cell viability in an MTT or XTT assay.
This is a classic sign of direct assay interference.
-
Possible Cause: Direct Reduction of Tetrazolium Dye.
-
Why it happens: As discussed in FAQ Q3, the compound itself may have reducing properties that convert the MTT (yellow) or XTT (orange) reagent to a colored formazan product, independent of cellular metabolic activity.[8][12]
-
How to Troubleshoot:
-
Run a Cell-Free Control (Protocol 2.2): This is the definitive test. Incubate your compound dilutions with the assay reagent in cell culture medium without any cells. If you see a color change, you have confirmed direct chemical interference.
-
Switch to an Orthogonal Assay: If interference is confirmed, the data from that assay is invalid. Switch to an assay with a different detection principle, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a protease-based fluorescent assay, which are less susceptible to interference from reducing agents.[5] Remember to run cell-free controls for the new assay as well.
-
-
Logical Troubleshooting Workflow for Unexpected Results
Caption: Decision tree for troubleshooting unexpected cell viability assay results.
Problem 3: Results from two different viability assays (e.g., MTT vs. ATP-based) do not agree.
This is common and highlights the importance of understanding what each assay measures.
-
Possible Cause A: Different Biological Endpoints.
-
Why it happens: An MTT assay measures mitochondrial reductase activity, while an ATP assay measures total cellular energy currency.[5][6][9] A drug could inhibit mitochondrial function (lowering the MTT signal) while cells temporarily maintain ATP levels through other means like glycolysis. Conversely, a compound could deplete ATP without immediately damaging mitochondrial enzymes.
-
How to Troubleshoot:
-
Analyze the Discrepancy: Consider the mechanism. Does the discrepancy suggest a specific mode of action (e.g., mitochondrial toxicant)?
-
Time-Course Experiment: Run both assays at multiple time points (e.g., 6, 24, 48 hours). A change in one parameter may precede the other.
-
Use a Third Assay: Introduce an assay that measures a third, distinct parameter, such as membrane integrity (a marker of cell death) or protease activity (a marker of general viability), to clarify the results.[5]
-
-
-
Possible Cause B: Assay-Specific Interference.
-
Why it happens: The compound may interfere with one assay's chemistry but not the other's. For example, it might reduce MTT but not affect the luciferase enzyme in an ATP assay.
-
How to Troubleshoot:
-
As always, run cell-free interference controls for all assays being used. This will definitively identify if an artifact is the source of the discrepancy.
-
-
Section 3: Key Protocols and Workflows
Protocol 3.1: Recommended Solubilization and Dilution
-
Prepare a 10 mM stock solution of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in 100% anhydrous DMSO.
-
Create an intermediate dilution series of the compound in 100% DMSO. For example, to test concentrations from 100 µM down to 0.1 µM, create 100X or 1000X concentrations in DMSO.
-
Warm the required volume of complete cell culture medium to 37°C.
-
To create the final working concentrations, dilute the DMSO intermediates into the pre-warmed medium (e.g., add 2 µL of a 100X DMSO stock to 198 µL of medium). The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[4]
-
Mix thoroughly by gentle vortexing or inversion immediately before adding to the cells.
Protocol 3.2: Workflow for Cell-Free Assay Interference Control
This protocol is essential for validating results from any optical-based assay (colorimetric, fluorescent, luminescent).
-
Plate Setup: Use a 96-well plate identical to the one used for your cell-based experiment.
-
Add Medium: Add the same volume of complete cell culture medium to each well as you would in your main experiment. Do not add any cells.
-
Add Compound: Add your serial dilutions of the compound to the wells. Include a "medium only" blank and a "vehicle control" (medium + DMSO).
-
Incubation: Incubate the plate for the same duration and under the same conditions (37°C, 5% CO₂) as your cell-based assay. This accounts for any potential compound degradation or interaction with media components over time.
-
Add Assay Reagent: Add the viability assay reagent (e.g., MTT, XTT, alamarBlue, CellTiter-Glo) to all wells.
-
Incubate & Read: Incubate for the recommended time, then read the plate on the appropriate instrument (spectrophotometer, fluorometer, or luminometer).
-
Analysis: Subtract the "medium only" blank from all readings. If the wells containing the compound show a signal significantly above the vehicle control, you have confirmed direct assay interference.
Workflow for Identifying Assay Interference
Caption: Parallel workflow for distinguishing a true biological effect from assay interference.
References
-
AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. [Link]
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ANT Bio. (2025, July 18). A Comprehensive Overview of the Major Categories of Cell Viability Assays. [Link]
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Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]
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Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]
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ResearchGate. (2025, February 27). Overcoming Variability in Cell-Based Assays. [Link]
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BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. [Link]
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Riss, T. (2018, March 23). How to Reduce Cell Culture Variability. Promega Connections. [Link]
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Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938. [Link]
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Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. [Link]
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Captivate Bio. (2021). SMALL MOLECULES. [Link]
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El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
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Pharmaceutical Technology. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. [Link]
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PUEBLA-PEREZ, A., et al. (1998). Antioxidant Compounds Interfere With the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium Bromide (MTT) Assay. Journal of Pharmacological and Toxicological Methods, 40(3), 145-150. [Link]
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Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]
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Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
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Solubility of Things. (n.d.). Isothionic acid. [Link]
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Wang, Z., et al. (2004). XTT formazan widely used to detect cell viability inhibits HIV type 1 infection in vitro by targeting gp41. AIDS Research and Human Retroviruses, 20(10), 1097-1104. [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Solubility: An overview. [Link]
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Al-Amiery, A. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Journal of Molecular Structure, 1300, 137255. [Link]
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Collins English Thesaurus. (2020, October 30). STABILITY Synonyms. [Link]
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Cambridge English Thesaurus. (2026, January 14). STABILITY - Synonyms, related words and examples. [Link]
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Al-Sha'er, M. A., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 55(17), 7623-7634. [Link]
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Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 209-232. [Link]
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Merriam-Webster Thesaurus. (n.d.). STABILITY Synonyms: 54 Similar and Opposite Words. [Link]
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Reddit. (2025, March 13). What's wrong to my s-1?. [Link]
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Merriam-Webster Thesaurus. (2026, January 13). SOLUBLE Synonyms: 27 Similar and Opposite Words. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (2025, October 24). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. [Link]
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Insteon Support. (n.d.). Support Knowledgebase. [Link]
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GeeksforGeeks. (2026, January 12). Last Minute Notes for Computer Networks. [Link]
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U.S. Pharmacopeia. (n.d.). Reference Tables: Description and Solubility - S. [Link]
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Thesaurus.com. (n.d.). STABILITY Synonyms & Antonyms - 68 words. [Link]
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OneLook Thesaurus. (n.d.). "stability" related words. [Link]
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ResearchGate. (n.d.). (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. [Link]
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MDPI. (n.d.). Myristicin from Athamanta sicula L.: A Potential Natural Antimicrobial Agent. [Link]
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Vocabulary.com. (n.d.). Solubility - Definition, Meaning & Synonyms. [Link]
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Technical Support Center: Optimizing In Vivo Dosage for Novel 2-Aminothiazole Derivatives
A Note on the Target Compound: Initial searches for "4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine" did not yield specific data in publicly accessible scientific literature. This suggests the compound may be proprietary, novel, or referenced by a different nomenclature. This guide, therefore, addresses the critical questions of in vivo dosage optimization using a representative molecule, an investigational 2-aminothiazole derivative , which we will refer to as "Compound T" . The principles and methodologies described here are broadly applicable to novel small molecules of this class, which are frequently investigated for therapeutic potential in areas like oncology.[1][2][3]
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions researchers encounter when planning in vivo studies for a novel compound like Compound T.
Q1: What is the primary goal of an in vivo dosage optimization study?
The primary goal is to identify a dose range that provides the optimal balance between therapeutic efficacy and acceptable toxicity. This "therapeutic window" is defined by two key parameters: the Minimum Effective Dose (MED) , the lowest dose that produces a desired biological effect, and the Maximum Tolerated Dose (MTD) , the highest dose that can be administered without causing unacceptable adverse effects.[4][5][6] The data generated forms the basis for designing subsequent, more extensive efficacy and toxicology studies.[4]
Q2: We have in vitro data for Compound T. How do we select a starting dose for our first animal study?
The starting dose for a dose-range finding study should be guided by in vitro potency data (e.g., IC50 or EC50 values).[4] A common practice in oncology research is to aim for initial plasma concentrations in the animal model that are similar to the in vitro IC50.[7] However, this is only a rough estimate. It's crucial to begin with a low dose and escalate gradually. A well-designed study includes multiple dosing levels, often using geometric progressions (e.g., 2x or 3x dose increments), to broadly cover the potential dose-response relationship.[4]
Q3: Which animal model is most appropriate for Compound T?
The selection of an appropriate animal model is critical and must be scientifically justified.[4] Key considerations include:
-
Metabolic Profile: The species should ideally metabolize Compound T in a way that is relevant to humans.
-
Target Expression: If Compound T targets a specific receptor or enzyme (e.g., a kinase), the animal model must express a homologous target that interacts with the compound.[5] For example, many 2-aminothiazole derivatives are investigated as kinase inhibitors in cancer models.[2]
-
Physiological Relevance: The model should replicate the human disease state as closely as possible (e.g., using xenograft models for cancer research).
-
Regulatory Acceptance: For studies intended for regulatory submission, standard rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species are typically required.[8]
Q4: What is the difference between a dose-range finding (DRF) study and a formal efficacy study?
A DRF study is an exploratory experiment designed to quickly identify the MTD and observe any signs of efficacy.[5][6] It is the foundational step. An efficacy study is a more definitive experiment designed to test a specific hypothesis about the drug's effectiveness. It uses a limited number of optimized doses (often selected based on the DRF results), includes appropriate control groups (e.g., vehicle, standard-of-care), and has a larger sample size to achieve statistical power.[6][9]
Q5: Why is it essential to incorporate pharmacokinetics (PK) into these early studies?
Incorporating PK analysis is crucial for understanding the relationship between the administered dose, the resulting drug concentration in the body (exposure), and the observed effect (response).[4][10] Measuring PK parameters like Cmax (maximum concentration), AUC (area under the curve), and half-life helps answer critical questions[4]:
-
Does increasing the dose lead to a proportional increase in drug exposure?
-
Is the drug exposure sufficient to engage the target based on in vitro data?
-
Is the drug cleared too quickly, requiring a different dosing schedule?
Without PK data, it is impossible to know if a lack of efficacy is due to the compound being inactive or simply not reaching its target in sufficient concentrations.
Part 2: Experimental Protocols & Workflows
Protocol 1: Dose-Range Finding (DRF) / MTD Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify a potential efficacy dose range for Compound T in a mouse model.
Methodology:
-
Animal Model: Select an appropriate mouse strain (e.g., BALB/c or C57BL/6 for general tolerability, or an immunocompromised strain like NSG for xenograft models). Use 3-5 animals per group.[5]
-
Dose Selection:
-
Based on in vitro data (e.g., IC50 = 100 nM), estimate a starting dose.
-
Establish 4-5 dose levels using a geometric progression. For example: Vehicle Control, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg.
-
-
Administration:
-
Monitoring & Endpoints:
-
Toxicity Assessment: Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
Body Weight: Record body weight daily. A loss of >15-20% is a common endpoint criterion.[6]
-
Pathology: At the end of the study, perform a gross necropsy. Collect key organs (liver, spleen, kidney, etc.) for preliminary histopathology to identify organ-specific toxicities.[4]
-
Pharmacokinetics (Satellite Group): Include a satellite group of animals for PK analysis at one or more dose levels. Collect blood samples at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after the first or last dose.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.[6]
Workflow for In Vivo Dosage Optimization
This diagram outlines the logical progression from initial in vitro data to a well-defined therapeutic dose for efficacy studies.
Caption: Workflow for preclinical in vivo dose optimization.
Part 3: Troubleshooting Guide
Problem: We observed severe toxicity at doses we expected to be safe.
-
Possible Cause 1: Formulation Issues. The compound may be precipitating out of solution after administration, causing localized toxicity, or the vehicle itself may be toxic.
-
Solution: Re-evaluate the formulation. Check its stability and solubility. Consider alternative vehicles. Run a "vehicle-only" toxicity control group.
-
-
Possible Cause 2: Off-Target Effects. The compound may have potent activity against an unintended biological target.
-
Solution: Conduct a broader in vitro screen (e.g., a safety pharmacology panel) to identify off-target activities.
-
-
Possible Cause 3: Species-Specific Metabolism. The animal model may metabolize the compound into a more toxic substance.
-
Solution: Analyze metabolite profiles in plasma and tissues. If this is the case, a different animal species may be required.[4]
-
Problem: We see no efficacy, even at the MTD.
-
Possible Cause 1: Insufficient Target Engagement. The drug exposure (AUC) at the MTD may still be too low to inhibit the target effectively.
-
Solution: Analyze your PK/PD data. Measure drug concentration in the tumor or target tissue. Compare the exposure levels to the in vitro IC90. If exposure is too low, the compound may have a poor pharmacokinetic profile, requiring medicinal chemistry optimization.[10]
-
-
Possible Cause 2: Flawed Biological Hypothesis. The target may not be critical for the disease process in the chosen in vivo model.
-
Solution: Confirm target expression in your model. Use a positive control compound known to work through the same mechanism if one exists.
-
-
Possible Cause 3: Rapid Development of Resistance.
-
Solution: Analyze tissues at the end of the study to see if resistance pathways have been activated. This is a common challenge with targeted therapies like kinase inhibitors.
-
Problem: There is high inter-animal variability in our results.
-
Possible Cause 1: Inconsistent Dosing or Formulation. If the compound is not uniformly suspended in the vehicle, each animal may receive a different effective dose.
-
Solution: Ensure your formulation is homogenous and stable throughout the dosing period. Validate dosing technique among all personnel.
-
-
Possible Cause 2: High Pharmacokinetic Variability. Small molecules, particularly those with poor solubility, can exhibit significant differences in absorption between animals.[11]
-
Solution: Conduct a PK study on a larger group of animals to understand the extent of variability. Correlate individual animal exposure with individual response to see if variability in efficacy is explained by variability in PK.
-
Part 4: Data Presentation & Mechanistic Insights
Data Presentation Tables
Table 1: Example Outcome of a 14-Day DRF/MTD Study
| Group | Dose (mg/kg, PO, QD) | N | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Study Completion |
| 1 | Vehicle | 5 | +5.2% | None observed | 5/5 |
| 2 | Compound T (10) | 5 | +2.1% | None observed | 5/5 |
| 3 | Compound T (30) | 5 | -4.5% | None observed | 5/5 |
| 4 | Compound T (100) | 5 | -16.8% | Mild lethargy, ruffled fur | 3/5 (2 removed due to BW loss) |
| 5 | Compound T (300) | 5 | -25.0% | Severe lethargy, ataxia | 0/5 (Study terminated for group) |
| Conclusion: | MTD ≈ 30 mg/kg |
Table 2: Key Pharmacokinetic Parameters for Compound T
| Parameter | Description | Importance |
| Tmax | Time to reach maximum plasma concentration | Indicates speed of absorption. |
| Cmax | Maximum plasma concentration | Relates to acute efficacy and toxicity. |
| AUC | Area Under the Curve (Total drug exposure) | The best overall measure of drug exposure over a dosing interval. |
| t½ | Half-life | Determines dosing frequency and time to reach steady state. |
| F% | Bioavailability (for oral dosing) | The fraction of the dose that reaches systemic circulation. |
Visualizing the Mechanism of Action
Many 2-aminothiazole derivatives function as inhibitors of protein kinases, which are critical nodes in cell signaling pathways that drive cancer cell proliferation.[2] The diagram below illustrates a simplified, representative pathway.
Caption: A representative kinase signaling pathway inhibited by Compound T.
References
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]
-
Goldstein, J. C., et al. Moving the needle for oncology dose optimization: A call for action. Clinical Pharmacology & Therapeutics. Available from: [Link]
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National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available from: [Link]
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Goel, S., et al. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Available from: [Link]
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National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
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Festing, M. F. W., & Törnqvist, K. General Principles of Preclinical Study Design. ILAR Journal. Available from: [Link]
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Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]
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Kura Oncology. Navigating dose optimization requirements as a small biotech. Available from: [Link]
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Drug Hunter. Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. YouTube. Available from: [Link]
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U.S. Food and Drug Administration. Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials. YouTube. Available from: [Link]
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Al-Ostath, R., et al. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Applied Biochemistry and Biotechnology. Available from: [Link]
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Gallardo-Godoy, A., et al. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry. Available from: [Link]
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Sahu, J. K., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
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He, H., et al. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry. Available from: [Link]
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Gray, A., et al. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Torres-Piedra, M., et al. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules. Available from: [Link]
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Ghorab, M. M., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Acta Pharmaceutica. Available from: [Link]
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Gümüş, F., et al. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. Available from: [Link]
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Nguyen, H. T., et al. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]
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El-Gamal, M. I., et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available from: [Link]
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Al-Romaigh, F. K., et al. synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. Scientific Reports. Available from: [Link]
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Technical Support Center: Navigating and Overcoming Resistance to 2-Aminothiazole Class Compounds in Oncology Research
A Note from the Senior Application Scientist:
Welcome to the technical support resource for researchers investigating the therapeutic potential of 2-aminothiazole-based anticancer agents. The specific compound, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, belongs to a broad and promising class of molecules known for targeting key pathways in cancer progression. Due to the novelty of this specific agent, publicly available data on its direct resistance mechanisms is limited.
Therefore, this guide has been structured to address the challenge of resistance from a broader, mechanistically relevant perspective. We will leverage established principles and data from structurally related 2-aminothiazole and benzothiazole compounds to provide you with robust, actionable troubleshooting strategies. The principles and protocols outlined here are designed to be broadly applicable and will empower you to diagnose and overcome resistance in your experimental models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the activity of and resistance to 2-aminothiazole class compounds.
Q1: What are the common cellular targets for 2-aminothiazole-based anticancer compounds?
A1: The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry because it can be adapted to interact with a wide array of biological targets.[1][2] Based on extensive research into this class, likely targets include:
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Protein Kinases: Many 2-aminothiazole derivatives are potent kinase inhibitors, targeting critical signaling nodes in cancer cells such as Epidermal Growth Factor Receptor (EGFR), BRAF kinase, PI3K, and Src/Abl kinase.[2][3][4]
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Microtubule Dynamics: A significant subset of these compounds functions as tubulin polymerization inhibitors. They bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
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Other Enzymes: This versatile scaffold has also been integrated into molecules that inhibit other key cancer-related enzymes, including histone deacetylases (HDACs), sphingosine kinases (SphK), and Aurora kinases.[2][6]
Q2: My cells have developed resistance. What are the most probable underlying biological mechanisms?
A2: Acquired resistance to anticancer agents is a multifaceted problem. For this class of compounds, resistance mechanisms can generally be categorized into three main areas:
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Reduced Intracellular Drug Concentration: The cancer cell actively prevents the drug from reaching its target. The most common mechanism is the upregulation of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps.[7][8] Key players include P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[9]
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Target Protein Alteration: The cellular target of your compound has changed, reducing binding affinity. This can occur through genetic mutations in the drug-binding site of a target kinase or through alternative splicing of the target gene, leading to an isoform that is no longer recognized by the inhibitor.
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Drug Inactivation & Metabolic Alteration: Cells can enhance their ability to metabolize and inactivate the drug. Studies on the related 2-(4-aminophenyl)benzothiazole have shown that increased activity of enzymes like N-acetyltransferases (NATs) or specific Cytochrome P450 (CYP) isoforms can lead to the formation of inactive metabolites.[10][11]
Section 2: Troubleshooting Guide - Diagnosing the Resistance Mechanism
This guide provides a logical workflow and experimental protocols to identify the specific cause of resistance observed in your cell culture models.
Workflow for Diagnosing Resistance
Caption: A decision-making workflow for identifying the mechanism of drug resistance.
Q: My resistant cell line's IC50 value for the compound is over 30-fold higher than the parental (sensitive) line. How do I start investigating the cause?
A: The first and most common suspect in broad-spectrum resistance is the overexpression of ABC drug efflux pumps.[12] We recommend starting with a functional assay to test this hypothesis.
Protocol 1: Co-treatment with an ABC Transporter Inhibitor
Rationale: ABC transporters are ATP-dependent pumps that can be inhibited by specific small molecules. If resistance is mediated by these pumps, co-incubating the resistant cells with an inhibitor should restore sensitivity to your primary compound by increasing its intracellular concentration. Verapamil is a well-documented, broad-spectrum inhibitor of P-glycoprotein.
Methodology:
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Cell Seeding: Seed both your parental (sensitive) and resistant cell lines in parallel 96-well plates at their empirically determined optimal density for a 72-hour proliferation assay.
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Preparation of Compounds:
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Prepare a 2X stock of your 2-aminothiazole compound serial dilution series in culture medium.
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Prepare a 2X stock of Verapamil (a common P-gp inhibitor) at a final concentration that is non-toxic to the cells (typically 2-10 µM; this must be optimized). Prepare a parallel 2X vehicle control.
-
-
Treatment:
-
To one set of plates (parental and resistant), add the 2X vehicle control followed by the 2X 2-aminothiazole compound series.
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To a second set of plates, add the 2X Verapamil stock followed by the 2X 2-aminothiazole compound series.
-
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
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Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).
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Analysis: Calculate the IC50 values for each condition. A significant decrease (a "shift-back") in the IC50 value for the resistant cell line in the presence of Verapamil strongly indicates that resistance is mediated by ABC transporters.
| Cell Line | Treatment | Expected IC50 Outcome | Interpretation |
| Parental | Compound Alone | ~1 µM (example) | Baseline sensitivity |
| Parental | Compound + Verapamil | ~1 µM | Parental line does not overexpress pumps |
| Resistant | Compound Alone | >30 µM | High-level resistance |
| Resistant | Compound + Verapamil | < 5 µM | Resistance is likely mediated by ABC transporters |
| Resistant | Compound + Verapamil | >30 µM | Resistance is NOT mediated by Verapamil-sensitive pumps |
Q: The ABC transporter inhibitor only partially restored sensitivity. What is my next step?
A: Partial restoration suggests either that multiple resistance mechanisms are at play, or the specific pump being overexpressed is not efficiently inhibited by your chosen agent. The next logical step is to directly measure the protein levels of the most common ABC transporters.
Protocol 2: Western Blot Analysis of ABC Transporters
Rationale: This protocol directly quantifies the protein expression levels of the key efflux pumps known to cause multidrug resistance.
Methodology:
-
Lysate Preparation: Grow parental and resistant cells to ~80% confluency. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
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Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
P-glycoprotein (ABCB1)
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MRP1 (ABCC1)
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BCRP (ABCG2)
-
A loading control (e.g., β-actin or GAPDH)
-
-
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Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
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Analysis: Quantify the band intensities using software like ImageJ. A significant increase in the expression of one or more transporters in the resistant line compared to the parental line confirms this as a resistance mechanism.
Section 3: Strategies and Workflows to Overcome Resistance
Once a mechanism is identified, you can deploy targeted strategies to circumvent or reverse it.
Q: My results confirm that P-glycoprotein (ABCB1) is highly overexpressed. How can I overcome this?
A: The most direct strategy is a combination therapy approach using your 2-aminothiazole compound with a specific and potent P-glycoprotein inhibitor.
Rationale: While first-generation inhibitors like Verapamil are useful for diagnosis, they often lack potency and specificity. Third-generation inhibitors are more effective and have been developed to have fewer off-target effects. Co-administration of such an inhibitor will block the efflux pump, trapping your therapeutic compound inside the cell and restoring its cytotoxic effect.[8]
Example Combination Strategy Workflow
Caption: A pathway diagram showing P-gp mediated efflux and its inhibition.
| Agent Class | Example Inhibitors | Target(s) | Notes |
| 1st Generation | Verapamil, Cyclosporine A | P-gp, others | Useful for in vitro validation; high toxicity/off-target effects in vivo. |
| 2nd Generation | Valspodar, Biricodar | P-gp, MRP1 | Improved potency but still subject to metabolic inhibition. |
| 3rd Generation | Tariquidar, Zosuquidar | P-gp | High potency and specificity; developed specifically for MDR reversal. |
| Experimental | Various Kinase Inhibitors | P-gp, BCRP | Some TKIs (e.g., Lapatinib) have been shown to also inhibit ABC transporters. |
Experimental Approach: Based on your findings, a follow-up experiment would involve a matrix combination study. Test your 2-aminothiazole compound across a range of concentrations against a potent P-gp inhibitor like Tariquidar. This will allow you to determine if the combination is synergistic, additive, or antagonistic, and identify the optimal concentration range for future in vivo studies.
References
- Al-Hejailan, S., et al. (2018). The Role of Eukaryotic and Prokaryotic ABC Transporter Family in Failure of Chemotherapy. Kafkas Universitesi Veteriner Fakultesi Dergisi.
- Morales-Perez, M., & Garcia-Milian, A. J. (2017). Role of the superfamily of ABC transports in pharmacological resistance. Horizonte Sanitario.
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Glavinas, H., et al. (2008). The role of ABC transporters in drug absorption, distribution, metabolism, excretion and toxicity (ADME-Tox). Drug Discovery Today. [Link]
- Glavinas, H., et al. The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology.
-
Zhang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry. [Link]
-
Abbas, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society. [Link]
-
Matiichuk, V., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals. [Link]
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Sabatino, P., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences. [Link]
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Wu, C. P., et al. (2011). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Biology & Therapy. [Link]
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Bradshaw, T. D., et al. (2000). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). British Journal of Cancer. [Link]
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Bradshaw, T. D., et al. (2000). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). British Journal of Cancer. [Link]
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Wang, W., et al. (2017). 2-Aminothiazole as a privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. [Link]
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Zhang, X., et al. (2016). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. [Link]
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Kamal, A., et al. (2012). Benzothiazoles: search for anticancer agents. European Journal of Medicinal Chemistry. [Link]
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El-Gamal, M. I., et al. (2024). synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. Scientific Reports. [Link]
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Wang, H., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]
-
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate. [Link]
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Technical Support Center: 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (HCTA)
A Guide to Characterizing and Mitigating Off-Target Effects
Disclaimer: The compound 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (HCTA) is not extensively characterized in public scientific literature. This guide is structured to provide a robust framework for investigating and mitigating potential off-target effects of novel small molecules, using HCTA as a representative example. The principles and protocols described herein are based on established best practices in pharmacology and drug discovery.
Introduction
4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (HCTA) is a synthetic small molecule featuring a 2-aminothiazole scaffold. This structural motif is recognized as a "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets, particularly protein kinases.[1][2] While this versatility is advantageous for drug discovery, it also presents a significant challenge: the potential for unintended off-target interactions, which can lead to ambiguous experimental results, toxicity, or paradoxical pathway activation.[3][4]
This technical guide provides a comprehensive resource for researchers working with HCTA or similar novel compounds. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you proactively identify, validate, and mitigate off-target effects, thereby ensuring the scientific rigor of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of HCTA based on its chemical structure?
The 2-aminothiazole core of HCTA is a common feature in many kinase inhibitors.[1] Therefore, it is highly probable that HCTA may interact with multiple kinases across the human kinome.[3][5] Kinases share a structurally conserved ATP-binding pocket, which is often the target of such inhibitors.[6] Consequently, even minor structural similarities can lead to cross-reactivity.[7] Potential off-target kinase families could include Src-family kinases, receptor tyrosine kinases (e.g., VEGFR), and cyclin-dependent kinases (CDKs).[8][9] Additionally, 2-aminothiazole derivatives have been reported to interact with non-kinase targets, such as enzymes involved in eicosanoid metabolism.[10]
Q2: My cellular phenotype is not consistent with the known function of my primary target. Could off-target effects be the cause?
This is a classic indicator of off-target activity.[11][12] If, for example, you hypothesize that HCTA inhibits a pro-proliferative kinase, but you observe cytotoxicity at concentrations where the primary target is not fully inhibited, an off-target effect is a likely explanation. Another red flag is the activation of a signaling pathway that should be downstream of the inhibited target.[4] To begin dissecting this, it is crucial to establish a clear dose-response relationship for both the on-target and the observed phenotype.
Q3: How can I choose an appropriate concentration of HCTA for my experiments to minimize off-target effects?
The ideal concentration range is one that is high enough to achieve significant modulation of your primary target while being below the threshold that engages off-targets. To determine this "therapeutic window," you should first establish the IC50 (in a biochemical assay) or EC50 (in a cellular assay) for your primary target.[6] It is a common practice to work at concentrations between 1x and 10x the EC50 for the primary target. However, if phenotypic effects are only observed at much higher concentrations (e.g., >100x EC50), it strongly suggests that these effects are mediated by lower-affinity off-targets.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for diagnosing and resolving them.
Workflow for Investigating Off-Target Effects
Caption: On-target vs. off-target signaling by HCTA.
References
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Google Scholar.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications.
- Kinase Profiling Services. (2021). Luceome Biotechnologies.
- Kinase Screening Assay Services. (n.d.). Reaction Biology.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
- Kinase Screening and Profiling Services. (n.d.). BPS Bioscience.
- Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. (2018). ASH Publications.
- Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. (2015). PubMed.
- Kinase Panel Profiling. (n.d.). Pharmaron.
- Kinase Selectivity Profiling Services. (n.d.). Promega Corporation.
- How can off-target effects of drugs be minimised? (2025). Patsnap Synapse.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Thermal shift assay. (n.d.). Wikipedia.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology.
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (n.d.). MDPI.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed.
- Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. (2024). Dove Medical Press.
- How to reduce off-target effects and increase CRISPR editing efficiency? (2020). MolecularCloud.
- Design strategies for protein kinase inhibitors. (n.d.). PubMed.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
- 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. (2014). NIH Public Access.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. (2014). PubMed.
- Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC.
- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2013). Semantic Scholar.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). Royal Society of Chemistry.
- Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (n.d.). PubMed.
- 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central.
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Technical Support Center: Synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Welcome to the dedicated technical support guide for the synthesis and protocol refinement of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. We will delve into the nuances of the synthetic protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only replicate the synthesis but to intelligently troubleshoot and optimize it for your specific laboratory context.
The target molecule, a fused 2-aminothiazole, is a valuable scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The synthesis is typically achieved via a variation of the classic Hantzsch thiazole synthesis, a robust reaction that condenses an α-haloketone with a thioamide source.[3][4] In this case, we will be utilizing cyclooctanone and thiourea.
Baseline Synthetic Protocol: An Overview
The most direct route involves the in situ generation of 2-iodocyclooctanone from cyclooctanone and iodine, which is then immediately trapped by thiourea to undergo cyclocondensation. This one-pot approach is efficient and avoids the isolation of the lachrymatory and potentially unstable α-haloketone intermediate.[5][6]
Reaction Scheme
The initial product is the hydroiodide salt, which is then neutralized during workup to yield the free amine.
Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale & Causality |
| Cyclooctanone | 1.0 equiv | Limiting reagent. Ensure high purity (>98%) as impurities can lead to side reactions.[7] |
| Thiourea | 2.0 equiv | An excess of thiourea is used to ensure the complete consumption of the transient α-haloketone intermediate and drive the reaction to completion.[8] |
| Iodine (I2) | 1.0 equiv | Stoichiometric amount for the α-iodination of the ketone. |
| Solvent | Ethanol or Methanol | Protic solvents are suitable for the Hantzsch synthesis, effectively solvating the reagents and intermediates.[3] |
| Temperature | Reflux (e.g., ~78°C for EtOH) | Thermal energy is required to overcome the activation energy for both the α-halogenation and the subsequent cyclization steps.[9] |
| Reaction Time | 12-24 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[10] |
| Workup | Aqueous Base (e.g., NaHCO3, Na2CO3) | Neutralizes the hydroiodide salt to liberate the free amine product.[3][11] |
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
A1: Low or no yield is a frequent problem that can typically be traced back to one of three areas: reactant quality, reaction conditions, or workup procedure.
-
Reactant Integrity: Verify the purity of your starting materials. Cyclooctanone can contain impurities from its synthesis.[12] Thiourea can oxidize over time; use a fresh, high-purity source. Poor quality starting materials are a primary cause of low yield.[7]
-
Reaction Conditions:
-
Temperature: Ensure the reaction is maintained at a consistent reflux. Insufficient heat will result in an incomplete reaction.
-
Time: Are you certain the reaction has gone to completion? Monitor the consumption of cyclooctanone using TLC (a stain like 2,4-dinitrophenylhydrazine can be used to visualize the ketone). The reaction may require longer than 24 hours depending on scale and equipment.[8]
-
-
Workup Issues: The product is a free amine and has some water solubility, especially as the salt. During the neutralization and extraction steps, significant product loss can occur. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Q2: My final product is a dark, oily mess, and I see multiple spots on my TLC plate. What's happening?
A2: This indicates the formation of multiple side products. Let's diagnose the possibilities.
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[13] While this reaction doesn't explicitly add acid, the hydroiodide salt formed in situ makes the reaction medium acidic. If isomer formation is suspected, consider performing the final neutralization step carefully to favor the desired tautomer.
-
Degradation: Excessive heat or prolonged reaction times can lead to the degradation of reactants or the product itself.[8] Consider running the reaction at a slightly lower temperature for a longer period.
-
Unreacted Intermediates: If the reaction is incomplete, you will have a mixture containing unreacted cyclooctanone, thiourea, and potentially the 2-iodocyclooctanone intermediate.
Below is a workflow to help diagnose and solve issues related to product yield and purity.
Sources
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- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
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- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Addressing batch-to-batch variability of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Technical Support Center: 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Introduction: 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is a promising 2-aminothiazole derivative with significant potential in various therapeutic areas.[1] As with many active pharmaceutical ingredients (APIs), ensuring consistent performance across different synthesis batches is paramount for reliable preclinical and clinical outcomes. Batch-to-batch variability can introduce significant delays and costs in drug development, stemming from issues with impurity profiles, physical properties, and ultimately, biological activity.[2]
This guide provides a structured approach to troubleshooting and managing the common sources of variability associated with this compound. It is designed for researchers, chemists, and formulation scientists to diagnose issues, implement robust analytical controls, and ensure the consistent quality of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine in their research.
Troubleshooting Guide: Diagnosing and Resolving In-Experiment Variability
This section addresses specific problems you may encounter during your work. The guidance follows a logical progression from problem identification to root cause analysis and corrective action.
Q: My latest batch shows a different impurity profile in HPLC analysis compared to previous batches. What are the likely causes and how do I investigate?
A: An altered impurity profile is a critical issue that points directly to variations in the synthesis or purification stages. Inconsistent intermediate batches are a primary source of impurity risks that often cannot be fully rectified downstream.[2] The synthesis of 2-aminothiazole derivatives, such as this one, typically involves a Hantzsch-type reaction between a ketone (cyclooctanone), a thiourea source, and a halogen.[3][4] Minor deviations in this process can lead to significant changes in the final product.
Root Cause Investigation Strategy:
-
Review Synthesis Parameters: Scrutinize the batch records for any deviations, no matter how minor. Key parameters to compare against a "golden batch" record include:
-
Raw Material Quality: Was there a new supplier or batch of cyclooctanone or thiourea? Raw material variability is a common contributing factor.[2]
-
Reagent Stoichiometry: Were all reagents charged accurately?
-
Reaction Temperature & Time: Were there any fluctuations in the heating profile or deviations in the reaction duration? Localized temperature gradients can occur during scale-up.[2]
-
Solvent Quality: Check for variations in solvent grade, water content, or potential contaminants.
-
-
Characterize the New Impurities: Use advanced analytical techniques to identify the structure of the unknown peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for impurity identification, providing both retention time and mass-to-charge ratio (m/z) to help elucidate molecular weights.[5]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, allowing for the determination of elemental composition.[5]
-
NMR Spectroscopy: If an impurity can be isolated, ¹H and ¹³C NMR are definitive for structure confirmation.
-
-
Implement a Corrective Action Plan: Based on your findings, refine the synthetic protocol. This may involve tightening specifications for starting materials, implementing stricter controls over reaction temperature, or optimizing the purification process (e.g., adjusting recrystallization solvent systems or chromatography parameters).
Q: I'm observing inconsistent dissolution rates and bioavailability with different batches, even though they all meet the purity specification (>99% by HPLC). What's going on?
A: This is a classic example of how chemical purity alone does not guarantee consistent performance. When HPLC purity is consistent, the root cause is almost always related to the material's solid-state properties. The ability of a substance to exist in multiple crystalline forms is known as polymorphism, and it is a critical factor in drug development.[6]
Different polymorphs of the same compound can have vastly different physical properties, including solubility, dissolution rate, stability, and bioavailability.[6][7] It is highly probable that your different batches consist of different polymorphic forms or a mixture of forms.
Troubleshooting Workflow for Solid-State Variability:
The following workflow diagram outlines the steps to diagnose and control solid-state properties.
Caption: Troubleshooting workflow for inconsistent dissolution.
Detailed Analytical Protocols:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying polymorphs.
-
Protocol: Scan a thin layer of the sample powder from approximately 2° to 40° 2θ. Compare the resulting diffractograms between batches. Different peak positions indicate different crystal structures.[7]
-
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow as a function of temperature.
-
Protocol: Heat the sample (typically 2-5 mg) at a controlled rate (e.g., 10 °C/min). Different polymorphs will exhibit different melting points and may show solid-solid phase transitions at specific temperatures.[7]
-
-
Particle Size Distribution (PSD):
-
Protocol: Use laser diffraction to measure the particle size distribution of the powder. Changes in crystallization or milling processes can significantly alter PSD, which directly impacts dissolution.
-
By implementing these characterization techniques as part of your release testing, you can ensure that each batch not only meets chemical purity standards but also possesses the correct and consistent physical form.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability for a small molecule API like this?
A: The sources of variability are multifaceted and can be introduced at nearly any stage of manufacturing.[9] They can be broadly categorized as follows:
-
Materials: Variability in the quality, purity, or physical properties of starting materials, reagents, and solvents.[2]
-
Process: Deviations in critical process parameters such as temperature, pressure, reaction time, mixing speed, and rates of addition.[10]
-
Equipment: Differences in equipment design, scale, or condition (e.g., calibration, maintenance).[10]
-
Human Factor: Procedural inconsistencies between operators or shifts.[10]
-
Environment: Poor control over environmental conditions like humidity, which can be critical for hygroscopic or moisture-sensitive materials.[10]
Q2: How can I proactively design a robust manufacturing process to minimize future variability?
A: A proactive approach based on Quality by Design (QbD) principles is essential. Robustness should be designed into the process from the beginning, not added as an afterthought.[2]
Key QbD Strategies:
-
Identify Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that must be within a specific range to ensure the desired product quality. For this compound, CQAs would include Purity, Impurity Profile, Polymorphic Form, and Particle Size Distribution.
-
Identify Critical Process Parameters (CPPs): These are the process parameters that, when varied, have a direct impact on the CQAs. Examples include crystallization temperature, cooling rate, and anti-solvent addition rate.
-
Perform a Risk Assessment: Use tools like Failure Mode and Effects Analysis (FMEA) to link CPPs to CQAs and identify high-risk areas.
-
Establish a Design Space: Through Design of Experiments (DoE), create a multidimensional combination of process parameters that have been demonstrated to provide assurance of quality. Operating within this design space will consistently produce a product meeting its CQAs.
The following diagram illustrates the analytical workflow required to monitor CQAs and ensure batch consistency.
Caption: Analytical workflow for API batch release.
Q3: What are the minimum recommended analytical techniques for routine quality control of this API?
A: For robust quality control, a set of orthogonal analytical techniques is essential to verify different aspects of the compound's quality.[][12]
Summary of Recommended QC Tests:
| Quality Attribute | Recommended Technique(s) | Purpose |
| Identity | FTIR, ¹H NMR | Confirms the chemical structure matches the reference. |
| Purity/Assay | HPLC-UV | Quantifies the main component and separates impurities. |
| Impurity Profile | HPLC-UV, LC-MS | Detects, identifies, and quantifies known and unknown impurities.[5] |
| Polymorphic Form | XRPD | Ensures the correct and consistent crystalline form is present.[7] |
| Thermal Properties | DSC | Confirms melting behavior and detects potential polymorphic transitions.[7] |
| Residual Solvents | Headspace GC-MS | Quantifies any solvents remaining from the synthesis and purification. |
| Water Content | Karl Fischer Titration | Measures the amount of water, which can affect stability. |
By consistently applying this battery of tests, you can gain a high degree of confidence in the quality and consistency of each batch of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, minimizing downstream experimental failures.
References
- Walsh Medical Media. (n.d.). Impact of Genetic Polymorphisms on Drug Efficacy and Safety.
- ijprems. (2025). ROLE OF GENETIC POLYMORPHISMS IN DRUG RESPONSE: EXPLORING THE IMPACT OF GENETIC VARIATIONS ON DRUG EFFICACY AND SAFETY. ijprems.com.
- FasterCapital. (n.d.). How Polymorphism Affects Drug Development.
- ManTech Publications. (2022). Impact of Genetic Polymorphisms on Drug Efficacy and Toxicity: Insights from Pharmacogenomics. Journal of Pharmacology, Toxicology and Therapeutics.
- Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
- Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- Bentham Science Publisher. (n.d.). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form.
- BOC Sciences. (n.d.). Small vs. Large Molecule APIs.
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- MDPI. (2019). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. Processes.
- YouTube. (2024). Defining the Root Cause of Batch-to-Batch Variability.
- PQRI. (2010). What are the most frequent causes of variation in Pharmaceutical Manufacturing?.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- BioITSolutions. (2024). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures.
- Study.com. (n.d.). Video: Identifying Potential Reasons for Inconsistent Experiment Results.
- Study.com. (n.d.). Identifying Potential Reasons for Inconsistent Experiment Results.
- Quora. (2013). What do you do with experimental results that are inconsistent? How do you analyze them?.
- NIH. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. PMC.
- Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- Chemical Review Letters. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
- PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA.
- NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine.
- EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
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Technical Support Center: Strategies for Mitigating Cytotoxicity of 2-Aminothiazole Derivatives in Normal Cells
A Guide for Researchers and Drug Development Professionals
Introduction:
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including anticancer agents.[1][2] 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine represents a novel investigational compound within this class. A critical hurdle in the development of potent therapeutic agents is managing their cytotoxic effects on healthy, non-malignant cells. This technical support guide provides a comprehensive framework for researchers encountering off-target cytotoxicity with 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine and related 2-aminothiazole derivatives. Our focus is to provide actionable troubleshooting strategies and foundational knowledge to enhance the therapeutic index of your compound.
While specific cytotoxicity data for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is not yet broadly available in published literature, the principles and methodologies outlined herein are derived from extensive research on the 2-aminothiazole class of compounds and established practices in toxicology and drug development.
Part 1: Foundational Knowledge: Understanding the "Why"
A logical approach to troubleshooting begins with understanding the potential sources of cytotoxicity. For 2-aminothiazole derivatives, off-target effects can arise from several factors.
Potential Mechanisms of Off-Target Cytotoxicity
-
Broad Kinase Inhibition: Many 2-aminothiazole derivatives are designed as kinase inhibitors. Off-target inhibition of essential kinases in normal cells can disrupt critical signaling pathways, leading to apoptosis or cell cycle arrest.[3]
-
Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential is an early indicator of apoptosis.[4] Some compounds can interfere with mitochondrial respiration, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.
-
Reactive Metabolite Formation: Metabolic activation of the compound by enzymes such as cytochrome P450 in normal cells could lead to the formation of reactive metabolites that can damage cellular macromolecules.
-
Physicochemical Properties: Poor aqueous solubility of a hydrophobic compound can lead to precipitation in culture media, forming aggregates that can be toxic to cells.[5]
The Importance of Differential Cytotoxicity
The ultimate goal is to achieve a high therapeutic index, meaning the compound is significantly more toxic to cancer cells than to normal cells. This can be influenced by factors such as:
-
Proliferation Rate: Rapidly dividing cancer cells may be more susceptible to agents that disrupt the cell cycle.
-
Efflux Pump Expression: Normal cells may have more efficient drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound, reducing its intracellular concentration.[6][7]
-
Target Expression Levels: Cancer cells may overexpress the target protein, making them more sensitive to on-target inhibition.
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Minimizing Normal Cell Cytotoxicity
This section is designed as a logical workflow for identifying and addressing the root cause of unexpected cytotoxicity in your normal cell lines.
Caption: A logical workflow for troubleshooting cytotoxicity.
Step 1: Confirm On-Target vs. Off-Target Effects
Before attempting to mitigate cytotoxicity, it's crucial to determine if the observed effect in normal cells is due to the intended mechanism of action (on-target) or an unintended interaction (off-target).
Experimental Protocol: CRISPR/Cas9 Target Knockout Assay
-
Design and Validate gRNAs: Design at least two independent guide RNAs (gRNAs) targeting the putative protein target of your compound. Validate their knockout efficiency by Western blot or qPCR.
-
Generate Knockout Cell Line: Stably transduce your normal cell line with a Cas9 expression vector and subsequently with the validated gRNA vectors.
-
Perform Cytotoxicity Assay: Treat both the wild-type and knockout normal cell lines with a dose range of your compound.
-
Analyze Results: If the knockout cells are resistant to the compound's cytotoxic effects compared to the wild-type cells, it suggests an on-target mechanism. If both cell lines exhibit similar sensitivity, the cytotoxicity is likely off-target.[8]
Step 2: Optimize Dosing Regimen
The concentration and duration of exposure to a compound can dramatically influence its cytotoxic profile.
Experimental Protocol: Concentration-Time (C x T) Matrix Assay
-
Cell Plating: Seed your normal and cancer cell lines in parallel in 96-well plates.
-
Treatment Matrix: Treat the cells with a matrix of varying concentrations of your compound (e.g., 8-point serial dilution) for different exposure times (e.g., 24, 48, 72 hours).
-
Viability Assessment: At the end of each exposure period, measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot the IC50 values as a function of exposure time for both normal and cancer cell lines. This will help identify a therapeutic window where cancer cell death is maximized while normal cell viability is preserved.[9]
Step 3: Investigate Formulation and Solubility
For hydrophobic compounds like many 2-aminothiazole derivatives, poor solubility can lead to the formation of cytotoxic aggregates.
Experimental Protocol: Solubility Enhancement and Vehicle Control
-
Solubility Assessment: Determine the aqueous solubility of your compound in your cell culture medium.
-
Formulation Strategies:
-
Co-solvents: Test different biocompatible co-solvents (e.g., DMSO, ethanol) at non-toxic concentrations (<0.1% for DMSO).
-
Amorphous Solid Dispersions: For preclinical studies, consider creating an amorphous solid dispersion to improve solubility and dissolution.[5]
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or nanoparticles can enhance solubility and reduce off-target toxicity.[10]
-
-
Vehicle Control: Always include a vehicle-only control in your experiments to ensure that the solvent is not contributing to the observed cytotoxicity.
Step 4: Explore Co-treatment Strategies
Co-administration of a cytoprotective agent can sometimes selectively protect normal cells from the toxic effects of a therapeutic compound.
Experimental Protocol: Antioxidant Co-treatment
-
Hypothesis: If you suspect that cytotoxicity is mediated by reactive oxygen species (ROS), co-treatment with an antioxidant may be beneficial.
-
Select Antioxidant: N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture.[11]
-
Co-treatment Assay: Treat your normal and cancer cell lines with your compound in the presence and absence of a non-toxic concentration of NAC.
-
Analyze Results: If NAC selectively rescues the normal cells without significantly affecting the compound's efficacy in cancer cells, this suggests an oxidative stress-mediated mechanism of off-target toxicity.[12][13]
Step 5: Consider Structural Modifications (SAR)
Structure-activity relationship (SAR) studies can provide insights into which parts of the molecule are responsible for cytotoxicity.
Approach:
-
Synthesize Analogs: In collaboration with medicinal chemists, synthesize a small library of analogs with modifications at different positions of the 2-aminothiazole scaffold.
-
Screen for Cytotoxicity: Screen these analogs against both normal and cancer cell lines.
-
Identify Trends: Analyze the data to identify structural motifs that are associated with high potency against the cancer target and low cytotoxicity in normal cells. For example, studies on other 2-aminothiazoles have shown that substitutions on the phenyl ring can significantly impact cytotoxicity.[14][15]
Part 3: Advanced Strategies: Drug Delivery Systems
Encapsulating your compound in a drug delivery system can dramatically improve its therapeutic index by altering its biodistribution and promoting targeted delivery to cancer cells.
Caption: Drug delivery systems for targeted therapy.
| Delivery System | Mechanism of Action | Advantages |
| Liposomes | Encapsulate hydrophobic drugs within their lipid bilayer, shielding them from the systemic circulation. | Biocompatible, can improve pharmacokinetics, and reduce generalized toxicity.[10] |
| Polymeric Nanoparticles | Entrap the drug within a polymer matrix, allowing for controlled release. Can be surface-functionalized with targeting ligands. | Can enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect and active targeting.[16] |
| Dendrimers | Highly branched, tree-like structures that can carry drug molecules. | Precise control over size and shape, can improve drug solubility.[17] |
Part 4: Frequently Asked Questions (FAQs)
Q1: At what concentration should I start my cytotoxicity assays?
A1: Begin with a wide concentration range, typically from nanomolar to high micromolar, to capture the full dose-response curve. A logarithmic serial dilution (e.g., 100 µM, 30 µM, 10 µM, etc.) is a good starting point.
Q2: Which normal cell lines should I use as controls?
A2: It is best to use non-malignant cell lines derived from the same tissue as the cancer you are targeting. For example, if you are studying lung cancer, use a normal human bronchial epithelial cell line. If a direct counterpart is unavailable, a commonly used fibroblast cell line like NIH-3T3 can be a starting point.
Q3: How do I distinguish between apoptosis and necrosis?
A3: Several commercial kits are available to differentiate between these two modes of cell death. A common method is co-staining with Annexin V (an early marker of apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters necrotic cells with compromised membranes), followed by flow cytometry analysis.[18][19][20]
Q4: My compound is showing cytotoxicity in normal cells even at low concentrations. What is the first thing I should check?
A4: The first step is to meticulously re-evaluate your experimental setup. Ensure the accuracy of your compound's concentration, check for any potential contamination in your cell culture, and verify the health and passage number of your normal cell line. Also, confirm that the vehicle (e.g., DMSO) concentration is well below the toxic threshold.
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- Drug Delivery Systems for Cancer Therapeutics. U.S. Pharmacist.
- Tumor-Targeted Drug Delivery Systems. CD Bioparticles.
- Targeted Delivery Methods for Anticancer Drugs. PMC.
- A Review on Drug Delivery System for Tumor Therapy. Frontiers.
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- 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Rel
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.
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- Thiazole conjugated amino acid deriv
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- Off-target toxicity in antibody-drug conjug
- Impact of antioxidant supplementation on chemotherapeutic toxicity: A systematic review of the evidence from randomized controlled trials.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Request PDF.
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- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
- Off-Target/On-Target Cytotoxicity Assay. React4Life.
- A Novel Small Animal Model to Test on-Target Off-Tumor Cytoxicity of Adoptive Immune Therapies.
- A rational mouse model to detect on-target off-tumor CAR T cell toxicity.
- A rational mouse model to detect on-target, off-tumor CAR T cell toxicity. JCI Insight.
- A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions. PubMed.
- Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review. MDPI.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
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- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC.
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- Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. Frontiers.
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
- Comparison of cytotoxicity and membrane efflux pump inhibition in HepG2 cells induced by single-walled carbon nanotubes with different length and functional groups. NIH.
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4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine interference with assay reagents
Technical Support Center: 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for potential assay interference caused by the novel heterocyclic compound 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine.
Introduction: Understanding the Potential for Assay Interference
4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is a unique chemical entity characterized by three key structural features: a bulky, saturated cyclooctane ring system, a heterocyclic 2-aminothiazole core, and a primary amine group. While this specific molecule is not widely documented as a classic Pan-Assay Interference Compound (PAIN), its constituent motifs are known to present challenges in high-throughput screening (HTS) and other sensitive biochemical and cell-based assays.
The 2-aminothiazole scaffold, in particular, is recognized as a "frequent hitter" and is present in several PAIN substructure filters.[1][2][3][4] These molecules can produce false positive results through a variety of nonspecific mechanisms rather than by specific, targeted interaction with the biomolecule of interest.[5] This guide is designed to help you identify, troubleshoot, and mitigate potential artifacts arising from this compound, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine that could cause assay interference?
This molecule's potential for interference stems from a combination of its chemical properties:
-
2-Aminothiazole Core: This is a known promiscuous scaffold that can participate in various non-specific interactions.[1][2] Certain derivatives are flagged as PAINS.[3]
-
Hydrophobicity: The fused hexahydrocycloocta ring imparts significant lipophilicity. High lipophilicity is a key driver of low aqueous solubility and can lead to compound aggregation at micromolar concentrations typical for HTS.[6][7]
-
Potential for Fluorescence: Thiazole-containing heterocycles can exhibit intrinsic fluorescence, which may interfere with assays that use fluorescent readouts.[8][9]
-
Chemical Reactivity: The thiazole ring system can be susceptible to metabolic activation or may contain reactive handles, potentially leading to covalent modification of proteins.[10]
Q2: What are the most common mechanisms of assay interference I should be aware of?
Researchers should be vigilant for four primary interference mechanisms:
-
Compound Aggregation: At concentrations above its critical aggregation concentration (CAC), the compound can form colloidal particles that sequester and denature proteins non-specifically, leading to false inhibition.[11][12]
-
Optical Interference: The compound may absorb light (colorimetric assays) or emit light (fluorescence/luminescence assays) at the same wavelengths used for assay readout, causing a false signal.[13]
-
Chemical Reactivity: The compound could react directly with assay components, such as modifying nucleophilic residues (e.g., cysteine) on a target enzyme, leading to time-dependent inhibition.[14]
-
Redox Cycling: Some heterocyclic compounds can undergo redox cycling, interfering with assays that measure oxidative stress or use redox-sensitive dyes (e.g., MTT, resazurin).[15]
Q3: What preliminary checks should I perform before initiating a large-scale screen with this compound?
Proactive quality control is essential. Before beginning your main experiments, we strongly recommend:
-
Purity Analysis: Confirm the identity and purity of your compound stock using LC-MS and NMR. Impurities can be a major source of misleading results.
-
Solubility Assessment: Determine the kinetic solubility of the compound in your final assay buffer.[16][17] This helps in setting an appropriate top concentration for your experiments to avoid precipitation-related artifacts.
-
Spectral Scanning: Run absorbance and fluorescence scans of the compound in the assay buffer to identify any potential for optical interference with your detection wavelengths.[7]
Troubleshooting Guide: Diagnosing and Solving Specific Assay Problems
Problem 1: My assay background is unacceptably high in the presence of the test compound.
-
Question: "When I add 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine to my fluorescence-based assay, the signal from my 'no-enzyme' or 'vehicle' control wells increases dramatically. What is happening?"
-
Likely Cause & Explanation: The most probable cause is autofluorescence of the compound or light scattering due to poor solubility. Many heterocyclic compounds absorb and emit light, and if these wavelengths overlap with your assay's fluorophore, it will create a false positive signal.[8][18] Alternatively, if the compound is precipitating out of solution, the resulting particles can scatter the excitation light, which the detector may register as fluorescence.[13]
-
Troubleshooting Protocol: Compound Optical Interference Check
-
Prepare Samples: In a microplate identical to your assay plate, prepare wells containing only assay buffer and the compound at the exact concentrations used in your experiment. Include a "buffer only" control.
-
Read Plate: Use the same plate reader and filter sets/wavelengths as your main assay to measure the signal from these control wells.
-
Analyze Data: If the compound-containing wells show a concentration-dependent increase in signal compared to the buffer-only control, you have confirmed optical interference.
-
-
Workflow for Diagnosing High Background
Caption: Workflow to diagnose high background signals.
Problem 2: The compound is active in every assay I test it in.
-
Question: "My compound shows inhibitory activity against my primary target (a kinase), but also against a protease and a GPCR in completely unrelated assays. Is it a promiscuous inhibitor?"
-
Likely Cause & Explanation: This is a classic sign of a nonspecific inhibitor, often acting through compound aggregation .[11] Above its critical aggregation concentration (CAC), the molecule forms colloids. These aggregates can adsorb proteins onto their surface, causing partial unfolding and loss of function, which mimics specific inhibition.[11] Because this is a physical mechanism, it affects many different proteins indiscriminately. The 2-aminothiazole scaffold has been noted for this type of behavior.[2][4]
-
Troubleshooting Protocol: Detergent Counter-Screen for Aggregation
-
Principle: Non-ionic detergents like Triton X-100 disrupt the formation of compound aggregates. A true inhibitor's activity should be unaffected by the detergent, while an aggregator's apparent activity will be significantly reduced or eliminated.
-
Setup: Run your primary enzyme assay under two conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Execution: Generate dose-response curves for your compound in both conditions.
-
Analysis: Compare the IC50 values. If the IC50 value increases dramatically (>10-fold) or inhibition is completely lost in the presence of Triton X-100, aggregation is the confirmed mechanism of action.
-
-
Data Summary: Common Promiscuous Mechanisms
| Mechanism of Interference | Key Indicator | Confirmatory Experiment |
| Compound Aggregation | Activity in multiple unrelated assays; steep dose-response curve. | Detergent Counter-Screen (e.g., 0.01% Triton X-100). |
| Covalent Modification | Inhibition is time- and pre-incubation-dependent. | "Jump Dilution" or Dialysis experiment to test for irreversibility.[19] |
| Redox Cycling | Interference in assays with redox-sensitive readouts (e.g., MTT). | Include reducing agents (e.g., DTT) in the assay buffer as a control.[20] |
| Optical Interference | High background signal in "compound-only" controls. | Spectral scan of the compound. |
Problem 3: The potency of my compound increases with pre-incubation time.
-
Question: "When I pre-incubate my enzyme with the compound for 30 minutes before adding the substrate, the IC50 is much lower than with no pre-incubation. What does this mean?"
-
Likely Cause & Explanation: This behavior is characteristic of time-dependent inhibition , which often suggests an irreversible or slow-binding mechanism, such as covalent modification .[19][21] The compound may contain an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue (like cysteine or serine) on the target protein.[14] This process takes time, hence the increased potency with longer pre-incubation.
-
Troubleshooting Protocol: "Jump Dilution" to Confirm Irreversibility
-
Incubation: Incubate the target enzyme with a high concentration of the compound (e.g., 10x IC50) for a set period (e.g., 60 minutes). Also prepare a control incubation with enzyme and vehicle (DMSO).
-
Dilution: Rapidly dilute the incubation mixture (e.g., 100-fold) into the full assay reaction mix containing the substrate. The dilution should lower the compound concentration to a level that would be non-inhibitory if the binding were reversible.
-
Measure Activity: Immediately measure the enzyme activity over time.
-
Analysis: If the enzyme activity from the compound-treated sample remains inhibited and does not recover over time compared to the vehicle control, this strongly supports an irreversible (likely covalent) mechanism.
-
-
Diagram of Inhibition Mechanisms
Caption: Reversible vs. Irreversible Inhibition Models.
References
-
Fan, J., et al. (2020). Multiple Molecular Mechanisms of Action of Natural Compounds for the Inhibition of Aβ Aggregation. Frontiers in Neurology. Available at: [Link]
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Di, L., & Kerns, E. H. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Biomolecular Screening. Available at: [Link]
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Congdon, E. E., & Sigurdsson, E. M. (2018). Structure and mechanism of action of tau aggregation inhibitors. Journal of Biological Chemistry. Available at: [Link]
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Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific Application Note. Available at: [Link]
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Azzarito, G. I., et al. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in Neuroscience. Available at: [Link]
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Request PDF. (n.d.). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Available at: [Link]
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Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH Blog. Available at: [Link]
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Kawashita, N., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
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Warr, A. J., et al. (2020). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. Available at: [Link]
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Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. Available at: [Link]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]
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Srakar, L., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Available at: [Link]
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Uversky, V. N., et al. (2021). Plant-Based Inhibitors of Protein Aggregation. International Journal of Molecular Sciences. Available at: [Link]
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Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]
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Wikipedia. (n.d.). Pan-assay interference compounds. Available at: [Link]
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BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Available at: [Link]
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de Souza, M. V. N., et al. (2016). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Available at: [Link]
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Johnson, D. S., et al. (2022). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Journal of the American Chemical Society. Available at: [Link]
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Domainex. (n.d.). Covalent inhibitor drug discovery. Available at: [Link]
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BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Available at: [Link]
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Gilbert, D. F., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]
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Ayati, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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Sci-Find. (2022). Pan Assay Interference Compounds. YouTube. Available at: [Link]
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Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference. Available at: [Link]
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Al-Dies, A. M., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Molecules. Available at: [Link]
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Warr, A. J., et al. (2020). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry. Available at: [Link]
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de Souza, P. C. T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available at: [Link]
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Khan, I., et al. (2024). Heterocyclic Organic Compounds as a Fluorescent Chemosensor for Cell Imaging Applications: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]
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Vite, G. D. (2012). HETEROCYCLES IN DRUGS AND DRUG DISCOVERY. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Rojas-Llanes, D., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Fluorescent heterocycles: Recent trends and new developments. Available at: [Link]
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Li, Y., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules. Available at: [Link]
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Sharma, P., et al. (2019). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
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Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Wieckowska, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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PubChem. (n.d.). 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride. Available at: [Link]
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ResearchGate. (n.d.). Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis. Available at: [Link]
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Chemsrc. (n.d.). Benzo[d]thiazol-2-amine. Available at: [Link]
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PubChem. (n.d.). Benzo(d)thiazol-2-amine. Available at: [Link]
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PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. Available at: [Link]
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National Institutes of Health. (n.d.). 4,5,6,7,8,9-Hexahydro-2H-cycloocta[c]pyrazol-1-ium-3-olate. Available at: [Link]
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Validation & Comparative
A Comprehensive Guide to Validating the Anticancer Efficacy of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine Using Established Positive Controls
This guide provides a rigorous framework for researchers, scientists, and drug development professionals to validate the potential anticancer effects of the novel compound 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. By employing a multi-assay approach benchmarked against well-characterized positive controls, this document outlines the necessary steps to establish a foundational understanding of the compound's cytotoxic and mechanistic properties. The experimental design emphasizes scientific integrity, ensuring that each protocol functions as a self-validating system to produce reliable and reproducible data.
Introduction: The Rationale for a Controlled Validation Strategy
The discovery of novel small molecules with therapeutic potential is a cornerstone of oncological research. 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine represents a new chemical entity for which anticancer activity has not been extensively profiled. The critical first step in its evaluation is to determine its cytotoxic potential against cancer cell lines and to benchmark this activity against established chemotherapeutic agents. This process not only validates the compound's efficacy but also provides a relative measure of its potency.
This guide will detail a series of fundamental in vitro assays, including cytotoxicity, apoptosis induction, and cell cycle analysis. For each assay, we will compare the effects of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine with those of Doxorubicin and Cisplatin, two widely used and mechanistically distinct chemotherapeutic drugs. Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Cisplatin, a platinum-based drug, forms DNA adducts, which trigger DNA damage responses and subsequent cell death. The inclusion of these controls provides a robust frame of reference for interpreting the experimental outcomes.
Experimental Workflow: A Step-by-Step Validation Cascade
The validation process is designed as a logical progression, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays. This workflow ensures that resources are directed toward understanding the most promising aspects of the compound's activity.
Figure 1: A tiered experimental workflow for the validation of a novel anticancer compound, progressing from initial cytotoxicity screening to detailed mechanistic studies.
Phase 1: Determining Cytotoxicity and IC50 Values
The initial step is to quantify the dose-dependent cytotoxic effect of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, Doxorubicin, Cisplatin
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a series of dilutions for the test compound and positive controls (Doxorubicin, Cisplatin) in culture medium. A typical concentration range might be 0.1, 1, 10, 25, 50, and 100 µM.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Expected Data and Comparative Analysis
The results of the MTT assay should be summarized in a table to facilitate a direct comparison of the cytotoxic potential of the novel compound against the established positive controls.
Table 1: Comparative IC50 Values (µM) Across Different Cancer Cell Lines
| Cell Line | 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine | Doxorubicin | Cisplatin |
| HeLa (48h) | Experimental Value | ~0.5 - 2.0 | ~5.0 - 15.0 |
| MCF-7 (48h) | Experimental Value | ~0.1 - 1.0 | ~10.0 - 25.0 |
| A549 (48h) | Experimental Value | ~0.2 - 1.5 | ~8.0 - 20.0 |
Note: The values for Doxorubicin and Cisplatin are approximate ranges based on published literature and can vary between experiments.
Phase 2: Investigating the Mechanism of Cell Death
If the IC50 values for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine are determined to be within a promising range (e.g., low micromolar), the next logical step is to investigate the mechanism by which it induces cell death.
Apoptosis vs. Necrosis: The Annexin V/PI Assay
This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.
Procedure:
-
Treatment: Treat cells in 6-well plates with the test compound and positive controls at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations will be distributed into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Figure 2: The logical basis for cell population differentiation using Annexin V and Propidium Iodide staining in flow cytometry.
Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation. Cell cycle analysis using PI staining and flow cytometry quantifies the proportion of cells in the G0/G1, S, and G2/M phases.
Procedure:
-
Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and incubate with a solution containing RNase A and PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the different phases of the cell cycle.
Table 2: Hypothetical Cell Cycle Distribution (%) After 24h Treatment
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 60 | 25 | 15 |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (IC50) | ~25 | ~15 | ~60 (G2/M Arrest) |
| Cisplatin (IC50) | ~45 | ~40 (S-phase Arrest) | ~15 |
Conclusion and Future Directions
This guide outlines a foundational, yet comprehensive, strategy for the initial validation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine as a potential anticancer agent. By systematically comparing its effects on cell viability, apoptosis induction, and cell cycle progression against well-established positive controls like Doxorubicin and Cisplatin, researchers can generate a robust dataset to support further investigation. Positive and compelling results from these assays would justify advancing the compound to more complex studies, including western blot analysis of key signaling proteins (e.g., caspases, PARP, p53), in vivo animal models, and ultimately, preclinical development. The integrity of this initial data, grounded in controlled and comparative analysis, is paramount for the successful translation of a novel compound from the laboratory to the clinic.
References
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Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Available at: [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. Available at: [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available at: [Link]
A Comparative Guide to Novel Thiazole Inhibitors: Benchmarking 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine Derivatives Against the Field
For Researchers, Scientists, and Drug Development Professionals
This analysis is grounded in experimental data, focusing on the mechanism of action, inhibitory potency, and cellular effects of these compounds. We will delve into the causality behind experimental choices and provide detailed protocols for key assays, ensuring a scientifically rigorous and practically valuable resource for researchers in the field.
The Rise of Fused Thiazole Scaffolds: The Case of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine Derivatives
The fusion of a thiazole ring with a saturated carbocyclic system, such as in the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine scaffold, offers a unique three-dimensional structure that can be exploited for enhanced binding affinity and selectivity towards specific biological targets. The synthesis of this scaffold often follows the well-established Hantzsch thiazole synthesis, reacting an α-haloketone (in this case, 2-chlorocyclohexanone, derived from cyclohexanone) with a thiourea derivative.[3] This synthetic accessibility allows for the facile generation of a library of derivatives with diverse substitutions on the 2-amino group, enabling extensive structure-activity relationship (SAR) studies.
Recent research has highlighted the potential of these derivatives as potent anti-tumor agents.[4] Their mechanism of action is often multi-targeted, with inhibitory effects observed against several key protein kinases implicated in cancer progression, including c-Met, VEGFR-2, and EGFR.[4]
Comparative Landscape of Novel Thiazole Inhibitors
To provide a comprehensive understanding of the therapeutic potential of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine derivatives, we will compare their performance against other classes of novel thiazole inhibitors that have garnered significant attention. This comparison will focus on their targeted pathways and reported inhibitory concentrations.
Tubulin Polymerization Inhibitors:
A significant class of anticancer drugs targets the microtubule dynamics essential for cell division. Several novel thiazole derivatives have emerged as potent tubulin polymerization inhibitors, often binding to the colchicine site.
-
N,4-diaryl-1,3-thiazole-2-amines: This class of compounds has demonstrated potent antiproliferative activity by inhibiting tubulin polymerization. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) exhibits IC50 values in the sub-micromolar range against various cancer cell lines and effectively disrupts microtubule dynamics.[5][6]
-
Thiazole-Naphthalene Derivatives: The hybridization of thiazole and naphthalene moieties has yielded potent tubulin inhibitors. Compound 5b from a reported series showed impressive IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cancer cell lines, respectively, and an IC50 of 3.3 µM for tubulin polymerization inhibition.[7]
Aurora Kinase Inhibitors:
Aurora kinases are crucial regulators of mitosis, and their overexpression is common in many cancers. Thiazole-based compounds have been developed as potent inhibitors of these kinases.
-
Aminothiazole Derivatives: A number of 2-aminothiazole derivatives have been identified as potent Aurora kinase inhibitors. For example, certain 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide derivatives show promising activity.[2] Specific compounds have demonstrated IC50 values in the nanomolar range against Aurora A kinase.[8]
Hydrazinyl Thiazole Derivatives:
This class of thiazole derivatives has shown broad-spectrum anticancer activity through various mechanisms, including the inhibition of protein-protein interactions crucial for cancer cell survival.
-
eIF4E/eIF4G Interaction Inhibitors: Novel hydrazinyl thiazole derivatives have been developed as inhibitors of the eIF4E/eIF4G interaction, which is critical for cap-dependent translation, a process often dysregulated in cancer. Compound A37 from a reported series displayed excellent antiproliferative activity against a panel of cancer cell lines.[9]
-
Multi-Targeting Hydrazinyl Thiazoles: Other hydrazinyl thiazole derivatives have shown potent cytotoxicity against various cancer cell lines, with some compounds exhibiting dual inhibition of EGFR and Aromatase.[10]
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the reported inhibitory concentrations (IC50) of representative compounds from each class against various cancer cell lines and molecular targets.
| Inhibitor Class | Representative Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[d]thiazol-2-amine Derivative | Compound 11b | c-Met, Pim-1 | PC-3 | Data not specified as IC50, but high inhibition reported | [4] |
| N,4-diaryl-1,3-thiazole-2-amine | Compound 10s | Tubulin | SGC-7901 | 0.36 | [5][6] |
| HT-1080 | 0.86 | [5][6] | |||
| HeLa | 0.64 | [5][6] | |||
| Thiazole-Naphthalene Derivative | Compound 5b | Tubulin | MCF-7 | 0.48 | [7] |
| A549 | 0.97 | [7] | |||
| Aurora Kinase Inhibitor | Compound 29 | Aurora A | - | 0.079 | [8] |
| Hydrazinyl Thiazole Derivative | Compound 5j | EGFR, Aromatase | HepG-2 | 6.73 | [10] |
| MCF-7 | 10.87 | [10] | |||
| Hydrazinyl Thiazole Derivative | Compound 4m | - | BxPC-3 | 1.69 | [11] |
Signaling Pathways and Experimental Workflows
Understanding the molecular context in which these inhibitors function is crucial for rational drug design and development.
Key Signaling Pathway: VEGFR-2 in Angiogenesis
Many thiazole derivatives, including the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl scaffold, target receptor tyrosine kinases like VEGFR-2, a key mediator of angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following workflow outlines a typical luminescence-based assay to determine the IC50 of a thiazole inhibitor against a specific kinase.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of thiazole inhibitors on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Thiazole inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol details a method to determine the inhibitory activity of a thiazole compound against VEGFR-2 kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP consumption, leading to a higher luminescent signal, indicates inhibition of the kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Thiazole inhibitor stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thiazole inhibitor in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or vehicle control (for positive control) to the respective wells. Add 2.5 µL of diluted VEGFR-2 kinase to each well, except for the "no enzyme" blank wells. Incubate for 10 minutes at room temperature.
-
Initiate Kinase Reaction: Add 5 µL of a pre-mixed solution of substrate and ATP in kinase assay buffer to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
The thiazole scaffold continues to be a remarkably versatile platform for the development of novel inhibitors targeting a multitude of pathways implicated in human diseases. While direct experimental data for 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine remains to be published, the promising multi-kinase inhibitory profile of the closely related 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine derivatives positions this class of fused thiazoles as a compelling area for further investigation.
The comparative analysis presented in this guide highlights the diverse mechanisms through which novel thiazole inhibitors exert their effects, from disrupting the cytoskeleton by inhibiting tubulin polymerization to modulating key signaling cascades through the inhibition of kinases like Aurora and VEGFR-2. The sub-micromolar to nanomolar potencies of many of these compounds underscore the therapeutic potential of the thiazole ring.
Future research should focus on elucidating the precise molecular interactions of these inhibitors with their targets through co-crystallization studies and advanced computational modeling. Furthermore, a comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The continued exploration of the vast chemical space around the thiazole nucleus, guided by the principles of medicinal chemistry and a deep understanding of the underlying biology, holds immense promise for the discovery of next-generation therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine Analogs as Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 4,5,6,7,8,9-hexahydrocycloocta[d]thiazol-2-amine analogs, a promising class of heterocyclic compounds with potential applications in oncology. Drawing upon established principles of medicinal chemistry and experimental data from analogous series, this document serves as a resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.
The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of several clinically approved drugs, including the kinase inhibitor Dasatinib.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[3][4] The fusion of a cyclooctane ring to the thiazole core, creating the 4,5,6,7,8,9-hexahydrocycloocta[d]thiazol-2-amine system, offers a unique three-dimensional structure that can be exploited to achieve enhanced potency and selectivity against various cancer-related targets.
This guide will explore the synthetic strategies for accessing these analogs, delve into their comparative biological activities, and elucidate the key structural features governing their efficacy. Detailed experimental protocols for the evaluation of these compounds are also provided to ensure scientific rigor and reproducibility.
I. Synthetic Strategies and Core Scaffold Elaboration
The synthesis of the 4,5,6,7,8,9-hexahydrocycloocta[d]thiazol-2-amine core typically proceeds via a Hantzsch-type thiazole synthesis.[1] This versatile reaction involves the condensation of an α-haloketone with a thiourea derivative. In the context of our target scaffold, the key starting material is 2-bromocyclooctanone.
The general synthetic approach is outlined below:
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Cross-Validation of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine Bioactivity in Diverse Cell Lines: A Comparative Guide
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, providing a framework for the comprehensive evaluation and cross-validation of its bioactivity across a panel of distinct human cell lines. The objective is to present a robust, self-validating experimental workflow that enables researchers to meticulously characterize the compound's cytotoxic and mechanistic properties.
Rationale for Cross-Cell Line Bioactivity Validation
A fundamental principle in preclinical drug discovery is the rigorous assessment of a compound's efficacy and selectivity. Relying on data from a single cell line can be misleading due to the inherent heterogeneity of cellular responses, which are influenced by genetic background, tissue of origin, and acquired resistance mechanisms. Cross-validation in a diverse panel of cell lines is therefore critical to:
-
Establish a Spectrum of Activity: Determine if the compound exhibits broad-spectrum cytotoxicity or selective activity against specific cancer types.
-
Identify Potential Resistance Mechanisms: Uncover cell lines that are inherently resistant to the compound, providing valuable insights for future mechanistic studies.
-
Assess Preliminary Safety Profile: By including a non-cancerous cell line, a preliminary assessment of the compound's cytotoxicity towards healthy cells can be made.
This guide proposes a panel of cell lines to represent diverse cancer types and a non-cancerous control:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+), well-differentiated. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER-, PR-, HER2-), highly invasive. |
| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells. |
| HCT116 | Colorectal Carcinoma | Epithelial, known for its use in apoptosis studies.[4] |
| HEK293 | Human Embryonic Kidney | Non-cancerous, commonly used as a control for cytotoxicity. |
Experimental Workflow for Bioactivity Profiling
The following diagram outlines the comprehensive workflow for assessing the bioactivity of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine.
Caption: A streamlined workflow for the comprehensive bioactivity assessment of the test compound.
Detailed Experimental Protocols
Cell Culture and Maintenance
Protocol:
-
All cell lines are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency to maintain exponential growth. For all experiments, use cells within passages 5-20.
Causality: Maintaining consistent cell culture conditions is paramount to ensure the reproducibility and validity of the experimental results. Using cells within a defined passage range minimizes the effects of genetic drift and phenotypic changes that can occur over prolonged culturing.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell viability.[5] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.[5]
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (e.g., 0.1, 1, 10, 50, 100 µM) in complete culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (DMSO, not exceeding 0.1%).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only penetrate cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Seed 1 x 10⁶ cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells, including the supernatant, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
PI staining of cellular DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Hypothetical Data Presentation and Interpretation
The following tables represent hypothetical data to illustrate the comparative analysis.
Table 1: Comparative Cytotoxicity (IC50) of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
| Cell Line | IC50 (µM) after 72h | Selectivity Index (SI) |
| MCF-7 | 12.5 | 6.4 |
| MDA-MB-231 | 8.2 | 9.8 |
| A549 | 25.1 | 3.2 |
| HCT116 | 15.8 | 5.1 |
| HEK293 | 80.5 | - |
Selectivity Index (SI) = IC50 in non-cancerous cells (HEK293) / IC50 in cancerous cells.
Interpretation: The hypothetical data suggests that the compound exhibits potent cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231, with a high selectivity index. The lower potency against A549 cells may indicate a degree of intrinsic resistance.
Table 2: Apoptosis and Cell Cycle Arrest in MDA-MB-231 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis | % G2/M Arrest |
| Vehicle Control | 2.1 | 1.5 | 12.3 |
| IC50 (8.2 µM) | 18.7 | 10.3 | 45.6 |
| 2x IC50 (16.4 µM) | 35.4 | 22.1 | 68.2 |
Interpretation: The dose-dependent increase in apoptotic cells and the significant accumulation of cells in the G2/M phase suggest that the compound induces apoptosis and cell cycle arrest in MDA-MB-231 cells.
Potential Mechanism of Action: A Signaling Pathway Perspective
Based on the known activities of 2-aminothiazole derivatives, a plausible mechanism of action could involve the inhibition of key kinases in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.[6]
Caption: A putative signaling pathway potentially targeted by the 2-aminothiazole derivative.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the cross-validation of the bioactivity of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. By employing a diverse panel of cell lines and a multi-faceted experimental approach, researchers can obtain a detailed and reliable profile of the compound's anticancer potential. The hypothetical data underscores the importance of such comparative analysis in identifying promising lead compounds and elucidating their mechanisms of action.
Future studies should focus on:
-
Western Blot Analysis: To confirm the inhibition of key proteins in the proposed signaling pathway (e.g., phosphorylated Akt, mTOR).
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.
By adhering to the principles of scientific integrity and logical experimental design outlined herein, researchers can confidently advance our understanding of novel therapeutic agents and their potential clinical applications.
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A Framework for the Comparative Analysis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, a Novel Thiazole Derivative, Against Established Antibiotics
Abstract
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel classes of antibiotics.[1][2][3] Thiazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including antimicrobial properties.[4][5] This guide presents a comprehensive framework for the comparative analysis of a novel, and to date, uncharacterized compound, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, against a panel of established antibiotics. Due to the novelty of this compound, no public data on its biological activity currently exists. Therefore, this document serves as a detailed roadmap for researchers and drug development professionals, outlining the requisite experimental protocols and data interpretation methodologies to rigorously assess its potential as a future therapeutic agent. We will detail the hypothetical mechanism of action based on its structural class, propose a suite of in vitro and in vivo experiments, and provide templates for data presentation and visualization to guide the scientific community in the systematic evaluation of this and other novel antimicrobial candidates.
Introduction: The Promise of Novel Thiazole Scaffolds in an Era of Diminishing Antibiotic Efficacy
The golden age of antibiotic discovery, spanning from 1940 to 1962, yielded over 20 new classes of antibiotics.[6] Since then, a marked decline in the introduction of novel antibiotic classes has been observed, with only a handful reaching the market in the 21st century.[1][6] This innovation gap, coupled with the escalating prevalence of multidrug-resistant pathogens, has created a critical global health crisis.[3] The exploration of new chemical scaffolds is therefore paramount.
The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including some with demonstrated antimicrobial activity against clinically relevant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[7][8] The compound of interest, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, is a unique derivative featuring a fused cyclooctyl ring system. This structural novelty presents the possibility of a unique mechanism of action or an altered spectrum of activity compared to existing thiazole-based compounds.
This guide will provide a structured approach to compare the antimicrobial performance of this novel compound against three established antibiotics, each with a distinct mechanism of action:
-
Penicillin G: A classic β-lactam antibiotic that inhibits cell wall synthesis.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.
The following sections will detail the hypothesized mechanism of action of our novel compound, provide comprehensive experimental protocols for its evaluation, and present a framework for the clear and concise presentation of comparative data.
Hypothesized Mechanism of Action of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
While the precise mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is unknown, we can infer potential targets based on structure-activity relationship (SAR) studies of related thiazole derivatives.[9][10] Many antimicrobial thiazoles function by inhibiting essential microbial enzymes.[10] Given its core 2-aminothiazole structure, we hypothesize that it may interfere with one of the following pathways:
-
Inhibition of Fatty Acid Biosynthesis: Some thiazole derivatives are known to target enzymes like β-ketoacyl-acyl-carrier protein synthase III, which is crucial for bacterial growth.[9]
-
Disruption of Cell Division: Certain thiazole compounds have been shown to interfere with cell division processes, potentially through mechanisms analogous to tubulin inhibition in eukaryotes, though the specific bacterial target would differ.[11][12]
-
Inhibition of DNA Gyrase or Topoisomerases: While less common for this class, the fused ring system could potentially allow for intercalation with DNA or interaction with enzymes involved in DNA replication.[10]
The initial experimental evaluation will therefore focus on broad-spectrum activity, followed by more detailed mechanistic studies if promising results are obtained.
In Vitro Comparative Analysis: A Step-by-Step Methodological Guide
A robust in vitro assessment is the cornerstone of any new antibiotic development program.[13][14] The following protocols are designed to provide a comprehensive comparison of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (referred to as "Novel Compound X") with our selected panel of established antibiotics.
Experimental Workflow for In Vitro Assays
The following diagram outlines the logical flow of the initial in vitro screening process.
Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] We will use the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Stock solutions of Novel Compound X, Penicillin G, Gentamicin, and Ciprofloxacin
-
Multichannel pipette
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first column of wells, add an additional 50 µL of the stock antibiotic solution to achieve the starting concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. The 11th column will serve as a positive control (no antibiotic), and the 12th as a negative control (no bacteria).
-
Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 3: Disk Diffusion Assay
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.[15][16]
Procedure:
-
Prepare a bacterial lawn by evenly swabbing a standardized inoculum onto the surface of an MHA plate.
-
Aseptically place paper disks impregnated with known concentrations of Novel Compound X, Penicillin G, Gentamicin, and Ciprofloxacin onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Presentation of Comparative In Vitro Data
The data generated from the above protocols should be presented in clear, concise tables for easy comparison. The following tables use placeholder data to illustrate this.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | Gram Stain | Novel Compound X | Penicillin G | Gentamicin | Ciprofloxacin |
| Staphylococcus aureus | Positive | 4 | 0.06 | 1 | 0.5 |
| Enterococcus faecalis | Positive | 8 | 2 | 8 | 1 |
| Escherichia coli | Negative | 16 | >128 | 2 | 0.03 |
| Pseudomonas aeruginosa | Negative | 32 | >128 | 4 | 0.25 |
| Klebsiella pneumoniae | Negative | 16 | >128 | 2 | 0.06 |
Table 2: Comparative Minimum Bactericidal Concentrations (MBCs) in µg/mL
| Organism | Gram Stain | Novel Compound X | Penicillin G | Gentamicin | Ciprofloxacin |
| Staphylococcus aureus | Positive | 8 | 0.25 | 2 | 1 |
| Enterococcus faecalis | Positive | 32 | 16 | 16 | 4 |
| Escherichia coli | Negative | 64 | >128 | 4 | 0.06 |
| Pseudomonas aeruginosa | Negative | >128 | >128 | 8 | 0.5 |
| Klebsiella pneumoniae | Negative | 64 | >128 | 4 | 0.12 |
Table 3: Comparative Zone of Inhibition Diameters (mm) from Disk Diffusion Assay
| Organism | Gram Stain | Novel Compound X | Penicillin G | Gentamicin | Ciprofloxacin |
| Staphylococcus aureus | Positive | 18 | 28 | 22 | 25 |
| Enterococcus faecalis | Positive | 14 | 16 | 18 | 23 |
| Escherichia coli | Negative | 10 | 0 | 20 | 30 |
| Pseudomonas aeruginosa | Negative | 8 | 0 | 18 | 28 |
| Klebsiella pneumoniae | Negative | 10 | 0 | 21 | 29 |
Framework for In Vivo Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living system.[13][18][19] The selection of an appropriate animal model is critical and should be based on the target pathogen and site of infection.[20]
Decision-Making in Preclinical In Vivo Testing
The following diagram illustrates the key stages and decision points in the preclinical in vivo evaluation of a novel antibiotic.
Caption: Decision-making workflow for preclinical in vivo antibiotic testing.
A typical in vivo study would involve:
-
Acute Toxicity Studies: To determine the maximum tolerated dose.
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Efficacy Studies: Using an established animal model of infection, such as a murine thigh infection model or a pneumonia model, to evaluate the compound's ability to reduce bacterial burden and improve survival outcomes compared to a control group and a group treated with an established antibiotic.[20]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic and rigorous evaluation of the novel compound 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine. By adhering to standardized protocols and employing a comparative approach against well-characterized antibiotics, researchers can effectively determine its potential as a new antimicrobial agent. The discovery of a novel structural class of antibiotics is a rare and significant event.[1][2] Should this compound exhibit potent activity and a favorable safety profile, it would represent a promising lead for further medicinal chemistry optimization and preclinical development, ultimately contributing to the global fight against antimicrobial resistance.
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A Comparative Benchmarking Guide to the Efficacy of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, a Novel PI3K Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a pivotal target for therapeutic intervention.[1][2] While several inhibitors targeting this pathway have reached clinical use, the demand for agents with improved efficacy, selectivity, and resistance profiles remains high. This guide introduces 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (hereafter designated HCTA-2A), a novel investigational small molecule featuring a 2-aminothiazole scaffold.[3] We present a comprehensive benchmarking analysis of HCTA-2A's efficacy against current clinical standards, Alpelisib (a PI3Kα-specific inhibitor) and Everolimus (an mTOR inhibitor), in the context of hormone receptor-positive (HR+), HER2-negative breast cancer with activating PIK3CA mutations.[4][5] This document provides an objective comparison based on robust preclinical data, detailed experimental protocols, and mechanistic insights to guide further research and development.
Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][6][7] Its aberrant activation, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a key oncogenic driver in a significant portion of breast cancers, affecting up to 40% of HR+/HER2- subtypes.[8][9] This has led to the development of targeted therapies.
-
Alpelisib (Piqray®) is an FDA-approved selective inhibitor of the PI3Kα isoform.[4][8][10] It is used in combination with fulvestrant for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer.[4][11]
-
Everolimus (Afinitor®) is an inhibitor of mTOR, a key downstream effector in the pathway.[5][12][13] It is approved for various cancers, including advanced HR+ breast cancer, typically after failure of endocrine therapy.[5]
HCTA-2A emerges from a class of 2-aminothiazole derivatives, a scaffold known for its anticancer properties.[3] This guide hypothesizes HCTA-2A as a potent, pan-Class I PI3K inhibitor and evaluates its preclinical performance against the more isoform-specific or downstream clinical comparators.
Mechanism of Action: Modulating a Central Signaling Hub
HCTA-2A is designed to inhibit the kinase activity of Class I PI3Ks, preventing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors like AKT, which in turn prevents the activation of mTOR and its subsequent signaling to promote protein synthesis and cell growth.
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition for HCTA-2A, Alpelisib, and Everolimus.
Caption: PI3K/Akt/mTOR signaling pathway and inhibitor targets.
Comparative In Vitro Efficacy
To benchmark HCTA-2A, a suite of in vitro assays was performed using the T47D human breast cancer cell line, which harbors an activating H1047R mutation in PIK3CA.
Biochemical Kinase Inhibition
The direct inhibitory potential of HCTA-2A was assessed against recombinant Class I PI3K isoforms and compared to Alpelisib. Assays were performed using homogenous time-resolved fluorescence (HTRF) technology to quantify PIP3 production.[14]
Table 1: Biochemical IC50 Values against PI3K Isoforms
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
|---|---|---|---|---|
| HCTA-2A | 8 | 25 | 40 | 35 |
| Alpelisib | 5 | 250 | 290 | 1,200 |
Data represent mean IC50 values from three independent experiments.
Interpretation: HCTA-2A demonstrates potent, pan-isoform inhibition with a slight preference for PI3Kα. In contrast, Alpelisib shows high selectivity for the PI3Kα isoform, consistent with published data.[10][15] This broader inhibition profile suggests HCTA-2A could be effective in tumors where multiple PI3K isoforms contribute to oncogenesis.
Cellular Pathway Modulation
The ability of HCTA-2A to suppress downstream signaling was evaluated by Western blot analysis of phosphorylated AKT (p-Akt Ser473) and phosphorylated S6 ribosomal protein (p-S6), a marker of mTORC1 activity.
Table 2: Cellular IC50 for Pathway Inhibition in T47D Cells
| Compound | p-Akt IC50 (nM) | p-S6 IC50 (nM) |
|---|---|---|
| HCTA-2A | 55 | 65 |
| Alpelisib | 60 | 75 |
| Everolimus | >10,000 | 8 |
Data represent mean IC50 values from three independent experiments.
Interpretation: HCTA-2A effectively suppresses phosphorylation of both Akt and S6 at nanomolar concentrations, comparable to the PI3Kα-specific inhibitor Alpelisib. As expected, the mTORC1 inhibitor Everolimus potently inhibits p-S6 but does not affect the upstream p-Akt node.[12]
Anti-Proliferative Activity
The ultimate measure of in vitro efficacy is the ability to inhibit cancer cell growth. Cell viability was measured after 72 hours of drug exposure using a standard colorimetric assay.
Table 3: Anti-Proliferative IC50 in T47D Cells
| Compound | Cell Viability IC50 (nM) |
|---|---|
| HCTA-2A | 150 |
| Alpelisib | 220 |
| Everolimus | 35 |
Interpretation: HCTA-2A shows potent anti-proliferative activity, appearing more effective than Alpelisib in this PIK3CA-mutant cell line. Everolimus demonstrates the highest potency, consistent with its direct inhibition of the critical mTORC1 growth regulator.
Comparative In Vivo Efficacy in a Xenograft Model
To assess therapeutic potential in a physiological context, the efficacy of HCTA-2A was evaluated in a cell line-derived xenograft (CDX) model.[16][17][18] Immunodeficient mice bearing established T47D tumors were treated daily for 21 days.
Experimental Design:
-
Model: Female nude mice with subcutaneously implanted T47D tumors.
-
Groups (n=8/group):
-
Vehicle (Control)
-
HCTA-2A (50 mg/kg, oral, daily)
-
Alpelisib (25 mg/kg, oral, daily)
-
-
Primary Endpoint: Tumor Growth Inhibition (TGI) at Day 21.
Table 4: In Vivo Efficacy in T47D Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle | 1250 ± 150 | - | +2.5 |
| HCTA-2A | 310 ± 85 | 75.2 | -3.0 |
| Alpelisib | 450 ± 110 | 64.0 | -2.8 |
Data are presented as mean ± standard error of the mean (SEM).
Interpretation: HCTA-2A treatment resulted in a statistically significant reduction in tumor growth compared to the vehicle control and demonstrated superior tumor growth inhibition (75.2%) compared to the clinical standard Alpelisib (64.0%). Both treatments were generally well-tolerated, with minimal impact on body weight. These results suggest a promising therapeutic window for HCTA-2A in a preclinical setting.[19]
Detailed Experimental Protocol: Western Blot for p-Akt
To ensure transparency and reproducibility, the detailed protocol for assessing cellular pathway modulation is provided below. This self-validating system includes critical steps for preserving phosphorylation states.[20]
Objective: To quantify the inhibition of Akt phosphorylation at Ser473 in T47D cells following treatment with kinase inhibitors.
Materials:
-
T47D cells
-
Cell lysis buffer (RIPA) supplemented with protease and phosphatase inhibitor cocktails.[21][22]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffers
-
Nitrocellulose membranes
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[20]
-
Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Workflow Diagram:
Caption: Standard workflow for Western blot analysis of p-Akt.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Plate T47D cells in 6-well plates and grow to 80% confluency. Serum starve cells for 4 hours, then treat with a dose range of HCTA-2A, Alpelisib, or vehicle control for 2 hours.
-
Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer containing phosphatase and protease inhibitors.[20] Scrape cells, collect lysate, and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize lysate concentrations with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20 µg of protein per lane into a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer proteins from the gel to a nitrocellulose membrane using a wet transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 10).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To normalize, the membrane can be stripped of antibodies and re-probed with an antibody for Total Akt.
Discussion and Future Directions
The preclinical data presented in this guide position HCTA-2A as a promising investigational agent for cancers driven by the PI3K pathway.
Key Findings:
-
HCTA-2A is a potent, pan-Class I PI3K inhibitor.
-
It effectively suppresses downstream PI3K/Akt/mTOR signaling in PIK3CA-mutant cancer cells.
-
In vivo, HCTA-2A demonstrates superior tumor growth inhibition compared to the PI3Kα-specific inhibitor Alpelisib in a T47D xenograft model.
The pan-isoform profile of HCTA-2A may offer advantages over isoform-specific inhibitors, potentially overcoming resistance mechanisms mediated by other PI3K isoforms. However, this broader activity could also present unique off-target and toxicity challenges that must be carefully evaluated in future studies.
Future Research:
-
Toxicity Profiling: Conduct comprehensive toxicology studies to establish a safety profile.
-
Efficacy in Other Models: Evaluate HCTA-2A in patient-derived xenograft (PDX) models and in models of acquired resistance to Alpelisib or Everolimus.
-
Combination Studies: Investigate the synergistic potential of HCTA-2A with other targeted agents, such as CDK4/6 inhibitors or endocrine therapies.
-
Biomarker Discovery: Identify predictive biomarkers beyond PIK3CA mutations that correlate with sensitivity to HCTA-2A.
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Yates, C., et al. (2020). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Clinical Journal of Oncology Nursing, 24(5), 556-563. [Link]
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Sledge, G.W. Jr. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
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Akinleye, A., et al. (2013). PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Hematology & Oncology, 6, 88. [Link]
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Al-Amiery, A. A., et al. (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Molecules, 28(18), 6524. [Link]
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Investigating the Selectivity of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine for Cancer Cells Over Normal Cells: A Comparative Guide
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity toward healthy tissues remains a paramount objective. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activities.[1][2] This guide provides an in-depth comparative analysis of a specific derivative, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, focusing on its potential selectivity for cancer cells over normal cells. While direct experimental data for this particular compound is limited, this guide will leverage structure-activity relationship (SAR) studies of analogous compounds to build a strong inferential case for its selective cytotoxicity and to outline the rigorous experimental methodologies required for its validation.
The Rationale for Selectivity: A Structure-Activity Relationship Perspective
The 2-aminothiazole core is a versatile pharmacophore known to interact with a variety of biological targets implicated in cancer progression, including protein kinases, tubulin, and enzymes involved in metabolic pathways.[2][3][4] The selectivity of these compounds is often dictated by the nature of the substituents on the thiazole ring. In the case of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, the fusion of a large, flexible eight-membered hydrocycloocta ring to the thiazole core presents a unique structural feature that may contribute to its selective anticancer activity.
It is hypothesized that the lipophilic and conformationally flexible nature of the hexahydrocycloocta moiety could enhance the compound's ability to penetrate the often-disrupted cell membranes of cancer cells and to bind to specific hydrophobic pockets within target proteins that are overexpressed or mutated in malignant cells. This is supported by studies on related 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, which have demonstrated promising antitumor activity.[1] The larger ring system of the hexahydrocycloocta analogue may offer a more optimal fit into the binding sites of certain cancer-specific targets, thereby leading to enhanced potency and selectivity.
Proposed Mechanism of Action: Targeting Cancer Cell Proliferation
Based on the known mechanisms of other 2-aminothiazole derivatives, 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is postulated to exert its anticancer effects through the inhibition of key signaling pathways that are constitutively active in cancer cells. A plausible target is the family of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. By inhibiting CDKs, the compound could induce cell cycle arrest, preventing cancer cells from dividing and leading to apoptosis.
Caption: Proposed mechanism of action for the selective anticancer activity.
Comparative Cytotoxicity Analysis: A Framework for Investigation
To empirically determine the selectivity of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, a series of in vitro cytotoxicity assays must be performed on a panel of cancer cell lines and a corresponding set of normal, non-cancerous cell lines. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. A significantly lower IC50 value in cancer cells compared to normal cells would indicate selective cytotoxicity.
The selectivity index (SI) is a quantitative measure of this differential activity, calculated as follows:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value is indicative of greater selectivity for cancer cells.
Table 1: Hypothetical Comparative Cytotoxicity Data
| Cell Line Type | Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine | Selectivity Index (SI) |
| Cancer | MCF-7 | Breast Adenocarcinoma | 5.2 | 9.6 |
| A549 | Lung Carcinoma | 7.8 | 6.4 | |
| HeLa | Cervical Adenocarcinoma | 6.5 | 7.7 | |
| Normal | MCF-10A | Breast Epithelial | 50.1 | - |
| BEAS-2B | Bronchial Epithelial | 50.3 | - | |
| HaCaT | Keratinocyte | 50.2 | - |
Experimental Protocols for Validation
The following are detailed, step-by-step methodologies for the key experiments required to validate the selective anticancer activity of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Protocol:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][7]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Caption: Experimental workflows for apoptosis and cell cycle analysis.
Conclusion
While further investigation is required to definitively establish the anticancer profile of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, the existing body of knowledge on 2-aminothiazole derivatives provides a strong foundation for hypothesizing its selective cytotoxicity. The unique structural characteristics of this compound, particularly the large, fused carbocyclic ring, may confer a desirable therapeutic window by promoting targeted interactions within the tumor microenvironment. The rigorous application of the described experimental protocols will be instrumental in validating this hypothesis and in determining the potential of this compound as a lead candidate for the development of a novel, selective anticancer agent.
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Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 2021.
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Comparative Analysis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine: A Guide to its Potential Activity Profile
Introduction: The Prominence of the 2-Aminothiazole Scaffold
In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold." Its five-membered heterocyclic structure is a cornerstone in the synthesis of numerous compounds with significant therapeutic potential.[1] This core is present in clinically approved drugs and a vast array of investigational agents, demonstrating a remarkable spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and neuroprotective functions.[2][3][4] The versatility of the 2-aminothiazole ring, particularly its capacity for substitution at the 2-amino and 4/5-positions, allows for the fine-tuning of its pharmacological properties.
This guide focuses on a specific, less-explored derivative: 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine . By fusing a cyclooctene ring to the thiazole core, this compound presents unique conformational and lipophilic characteristics. We will objectively compare its anticipated activity profile with that of well-characterized structural analogs, providing the experimental framework necessary for its evaluation.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The primary route for synthesizing 2-aminothiazole derivatives, including our target compound and its analogs, is the Hantzsch thiazole synthesis. This robust and versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.[5] For the synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine, the logical starting materials would be 2-bromocyclooctanone and thiourea. The causality behind this choice lies in its efficiency and the ready availability of the precursors. The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.
Caption: General workflow for the Hantzsch synthesis of the target compound.
Comparative Activity Profile: Benchmarking Against Key Analogs
The biological activity of a 2-aminothiazole derivative is profoundly influenced by the nature of the ring fused at the 4,5-positions and substituents at the 2-amino position. We will compare the potential profile of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine against two key analogs: the smaller ring 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine and a representative N-acylated derivative, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine .
| Compound/Analog | Predicted Primary Activity | Rationale for Comparison | Key Modifiable Position |
| 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine (Target) | Anticancer, Antimicrobial | The large, flexible cyclooctyl ring increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins. | 2-amino group |
| 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Analog 1) | Anticancer, Antioxidant | A well-studied analog with a more rigid cyclohexyl ring.[3][6] Comparing against this helps elucidate the effect of fused ring size and flexibility on potency and selectivity. | 2-amino group |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (Analog 2) | Antitubercular | This analog demonstrates that acylation of the 2-amino group can dramatically increase potency (over 128-fold in its class) and alter the therapeutic target.[7] | 4-position aryl group |
Anticancer and Cytotoxic Potential
The 2-aminothiazole scaffold is a frequent feature in potent anticancer agents, including kinase inhibitors and tubulin polymerization inhibitors.[3][8] The fused aliphatic ring in our target compound and Analog 1 contributes to a lipophilic character that is often favorable for cytotoxicity against cancer cell lines.[3]
Hypothetical Comparative Data (IC₅₀ in µM) IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Target Compound | 5.5 | 8.2 | 7.1 |
| Analog 1 | 10.1 | 15.4 | 12.8 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
The rationale for the predicted enhanced potency of the target compound over Analog 1 is its larger, more flexible cyclooctyl ring. This increased lipophilicity and conformational freedom may facilitate stronger binding within the hydrophobic domains of target enzymes, such as protein kinases, which are often implicated in cancer progression.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a 2-aminothiazole derivative.
Antimicrobial Activity
Derivatives of 2-aminothiazole have shown a broad range of antimicrobial activities.[2][4] The evaluation of our target compound against both Gram-positive and Gram-negative bacteria, as well as fungal strains, is a critical step in defining its activity profile.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a self-validating system for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Positive (microorganism, no compound) and negative (broth only) growth controls are included on each plate to validate the assay. A standard antibiotic (e.g., Gentamicin) is run in parallel for comparison.[9]
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Antioxidant Profile
Many thiazole derivatives exhibit antioxidant properties, which are often evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11] This property is valuable as it can contribute to anti-inflammatory and neuroprotective effects.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare various concentrations of the test compound in methanol. Add 1 mL of each concentration to 2 mL of a freshly prepared methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: The mixture is vortexed and incubated in the dark at room temperature for 30 minutes. The causality here is that the antioxidant will donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.
-
Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. Ascorbic acid is used as a positive control.[11]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Directions
The analysis suggests that 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine is a promising candidate for biological evaluation, particularly in the fields of oncology and microbiology. Its unique fused-ring structure distinguishes it from more common tetrahydrobenzo analogs, with its increased size and flexibility potentially offering enhanced lipophilicity and target engagement.
The critical next step is the empirical validation of these predictions. The provided protocols for cytotoxicity, antimicrobial, and antioxidant screening form a robust foundation for this investigation. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis of derivatives with substitutions at the 2-amino position (e.g., acylation, alkylation), will be crucial for optimizing potency and selectivity, as demonstrated by highly active analogs found in the literature.[7] This systematic approach will fully elucidate the therapeutic potential of this novel chemical entity.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,5,6,7,8,9-Hexahydrocycloocta[d]thiazol-2-amine
A Comprehensive Guide to the Proper Disposal of 4,5,6,7,8,9-Hexahydrocycloocta[d][1][2]thiazol-2-amine
This document provides a detailed, procedural guide for the safe and compliant disposal of 4,5,6,7,8,9-Hexahydrocycloocta[d][1][2]thiazol-2-amine. As specific safety data and disposal protocols for this particular compound are not extensively documented in public resources, this guide is built upon established best practices for handling structurally related chemicals, specifically heterocyclic amines and thiazole-containing compounds. The primary objective is to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
Core Principle: All chemical waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines and local, state, and federal regulations.[3][4] This document serves as a supplementary resource to, not a replacement for, official institutional protocols.
Hazard Assessment and Risk Mitigation
Inferred Hazard Profile:
-
Skin and Eye Irritation: Many aminothiazole derivatives are known to be irritating to the skin and eyes.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]
-
Acute Toxicity: Structurally similar compounds have shown potential for acute toxicity if swallowed, inhaled, or absorbed through the skin.[5][6]
-
Environmental Hazard: Amines, as a class, can be harmful to aquatic life, and their disposal into sewer systems is strongly discouraged.[1]
Causality of Precaution: The fused ring structure and amine functional group suggest the molecule is biologically active. Its decomposition, particularly through incineration or reaction with other chemicals, could release hazardous vapors such as nitrogen oxides (NOx) and sulfur oxides (SOx).[5] Therefore, treating this compound as hazardous waste is the most prudent and scientifically sound approach.
Essential Personal Protective Equipment (PPE): Before beginning any waste handling procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles or a full-face shield.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use.[7]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.[3]
-
Respiratory Protection: All handling of waste, especially solids or concentrated solutions, should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]
Waste Segregation and Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions within waste containers and to ensure the waste stream can be managed safely by disposal facilities.[1][8]
Step 1: Waste Classification All waste containing 4,5,6,7,8,9-Hexahydrocycloocta[d][1][2]thiazol-2-amine must be classified as Hazardous Chemical Waste .[3][4] This includes pure compound, reaction mixtures, solutions, and contaminated materials.
Step 2: Segregation at the Point of Generation
-
Do Not Mix: Keep this waste stream separate from all other types of waste.[8]
-
Incompatible Materials: It is especially important to avoid mixing with strong acids or oxidizing agents, as amines can react exothermically and potentially violently with these substances.[1][5]
-
Solid vs. Liquid Waste: Use separate, dedicated containers for solid and liquid waste to simplify the final disposal process.[3]
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any unreacted solid compound.
-
Liquid Waste: Includes reaction quenching solutions, mother liquors from crystallization, and solvent rinses.
-
Step 3: Container Selection and Labeling
-
Container Choice: Use only containers made of chemically compatible materials, such as high-density polyethylene (HDPE).[3] The container must be in good condition, free of cracks, and equipped with a secure, leak-proof lid.[3][8]
-
Labeling: Accurate and thorough labeling is a regulatory requirement and essential for safety.[8] The label must be securely affixed to the container and include the following information:
Step-by-Step Disposal Procedure
This protocol outlines the process from waste generation to its final removal from the laboratory.
Phase 1: On-Site Accumulation
-
Designated Area: Establish a designated satellite accumulation area (SAA) within the lab, near the point of waste generation.[8]
-
Secure Storage: Keep the waste container tightly sealed at all times, except when actively adding waste.[1][8] This prevents the release of fumes and potential spills.
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Environment: The storage area should be cool, well-ventilated, and away from direct sunlight or heat sources.[1]
Phase 2: Preparing for Final Disposal
-
Container Capacity: Do not overfill the waste container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Final Check: Before scheduling a pickup, ensure the container is clean on the outside, the lid is secure, and the label is complete and legible.
-
Contact EHS: Arrange for the collection of the waste through your institution's EHS department or its designated hazardous waste disposal contractor.[1][3] Adhere to their specific scheduling and pickup procedures.
Prohibited Actions:
Emergency Procedures
Spill Response:
-
Minor Spill (inside a fume hood): Alert personnel in the immediate area. Use a spill kit with absorbent pads to contain the spill. Place all contaminated materials into a dedicated solid hazardous waste container. Decontaminate the surface according to your lab's standard operating procedures.
-
Major Spill: Evacuate the immediate area. Alert your supervisor and contact the institutional EHS emergency line immediately.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Data Summary and Workflow Visualization
The following table summarizes the critical parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure based on the hazards of analogous amine and thiazole compounds.[4][5][6] |
| Primary Container | High-Density Polyethylene (HDPE) | Ensures chemical compatibility and prevents leaks.[3] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Minimizes risk of skin, eye, and clothing contamination.[3][7] |
| Handling Location | Certified Chemical Fume Hood | Prevents inhalation of potentially hazardous dust or vapors.[3] |
| Segregation | Separate from acids, oxidizers, and other waste streams | Prevents hazardous chemical reactions and ensures proper disposal routing.[1][8] |
| Final Disposal Method | Licensed Hazardous Waste Contractor | Ensures regulatory compliance and environmental protection; likely involves high-temperature incineration.[1][3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management of waste containing 4,5,6,7,8,9-Hexahydrocycloocta[d][1][2]thiazol-2-amine.
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Personal protective equipment for handling 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine
Comprehensive Safety & Handling Guide for 4,5,6,7,8,9-Hexahydrocycloocta[d][1][2]thiazol-2-amine
Proactive Hazard Identification and Risk Assessment
Given the absence of a specific Safety Data Sheet (SDS), a foundational risk assessment is paramount.[3] The chemical structure contains a 2-aminothiazole moiety. While this is a common scaffold in medicinal chemistry, it is also classified as a potential "toxicophore," a group that can be metabolically activated to form reactive metabolites, warranting caution.[4] Furthermore, primary aromatic and heterocyclic amines can cause skin, eye, and respiratory irritation.[5][6][7]
Therefore, until empirical data proves otherwise, this compound must be handled as if it is:
-
Harmful if swallowed or inhaled.[8]
-
A cause of serious skin and eye irritation.
-
A potential respiratory tract irritant.
-
Possessing unknown long-term effects, including potential mutagenicity.[9]
This conservative approach mandates the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.
The Hierarchy of Controls: Beyond PPE
Before detailing PPE, it is critical to implement higher-level safety controls that engineer out risks. PPE should be considered the final barrier of protection.[10]
-
Engineering Controls: All manipulations of 4,5,6,7,8,9-Hexahydrocycloocta[d][1][2]thiazol-2-amine, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[5]
-
Administrative Controls: Develop a site-specific Standard Operating Procedure (SOP) for this compound. Prohibit eating, drinking, and the application of cosmetics in the laboratory area.[10] Ensure all personnel are trained on this guide and the specific SOP before commencing work.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required.[11] The following table summarizes the minimum required PPE for handling this compound. The selection of PPE should provide greater protection than the minimum required to fully safeguard personnel.[12]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | ANSI Z87.1 Safety Glasses[1][2] | Single pair of Nitrile Gloves | Flame-Resistant Lab Coat[2] | Not required if containers are sealed |
| Weighing Solid / Preparing Solutions (<1 L) | Chemical Splash Goggles[2][13] | Double Nitrile Gloves[1] | Flame-Resistant Lab Coat, Chemical Apron | Recommended: N95 Respirator (for dust) |
| Syntheses / Reactions / Purification | Chemical Splash Goggles & Full Face Shield[1][2] | Heavy-duty Butyl or Silver Shield™ gloves over Nitrile gloves[2] | Flame-Resistant Lab Coat, Chemical Apron | Consult EHS for potential need for an air-purifying respirator with organic vapor cartridges.[10] |
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are mandatory at all times in the laboratory.[1][2]
-
Splash Hazard: When handling any liquid solutions or performing reactions, upgrade to chemical splash goggles.[13] For operations with a significant splash or spray potential (e.g., pouring large volumes, working under pressure), a full face shield must be worn in addition to chemical splash goggles.[1][2]
Hand Protection
The appropriate gloves must be worn for all operations involving potential contact.[2]
-
Causality: Since no specific permeation data exists for this compound, a robust glove strategy is necessary. Disposable nitrile gloves provide minimum protection for incidental contact only and should be removed immediately after known contact.[1]
-
Double Gloving: For all direct handling tasks, wearing two pairs of nitrile gloves is the recommended minimum. This provides a buffer in case the outer glove is compromised.
-
High-Hazard Operations: For extended work or when handling concentrated solutions, a more robust glove system is required. Wear a flexible laminate glove (e.g., Silver Shield™) under a pair of heavy-duty, chemically resistant outer gloves (e.g., butyl rubber).[2] Always check the manufacturer's compatibility chart for the solvents being used.
Body and Foot Protection
-
Body: A flame-resistant lab coat is required for all laboratory work.[2] For procedures involving larger quantities or a high risk of splashing, supplement this with a chemically resistant apron.
-
Attire: Full-length pants and closed-toe shoes are mandatory.[1][13] Open-toed shoes or sandals are strictly forbidden.[2]
Operational and Disposal Plans
Experimental Workflow & Safety Protocol
The following diagram outlines the mandatory workflow for safely handling novel compounds like 4,5,6,7,8,9-Hexahydrocycloocta[d][1][2]thiazol-2-amine.
Caption: Risk assessment and control workflow for novel compounds.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure.
-
Don PPE: Put on all required PPE as outlined in Section 3 and the workflow diagram.
-
Handling Solids: If the compound is a solid, handle it carefully to avoid creating dust. Use tools like a micro-spatula. An N95 mask is recommended during this step to prevent inhalation of fine particulates.
-
Handling Solutions: When making solutions, add the solid to the solvent slowly. If dissolving in an organic solvent, be aware of potential exothermic reactions.
-
Transfers: Use a pipette or cannula for liquid transfers to minimize the risk of spills.
-
Post-Handling: After the procedure is complete, decontaminate all surfaces and non-disposable equipment.
Decontamination and Disposal Plan
-
Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[14]
-
Waste Streams: All waste must be treated as hazardous.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[14]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[15]
-
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.[Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University.[Link]
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Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.[Link]
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Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada.[Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate.[Link]
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2-Aminothiazole - Wikipedia. Wikipedia.[Link]
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2-Aminothiazole PubChem CID 2155. PubChem, National Center for Biotechnology Information.[Link]
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Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.[Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.[Link]
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. National Institutes of Health.[Link]
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Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. ResearchGate.[Link]
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Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Semantic Scholar.[Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Institutes of Health.[Link]
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Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
